molecular formula C11H12BrNO B582022 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde CAS No. 887235-00-9

4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

Cat. No.: B582022
CAS No.: 887235-00-9
M. Wt: 254.127
InChI Key: UZVCTORVMMDVAN-UHFFFAOYSA-N
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Description

4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde is a multifunctional chemical scaffold of significant interest in modern organic chemistry and drug discovery. Its strategic molecular architecture, featuring a synthetically versatile bromo substituent and an aldehyde group on a pyrrolidine-substituted benzene ring, makes it a valuable bifunctional intermediate for constructing complex molecular architectures . The aldehyde group serves as a key handle for reactions such as nucleophilic addition and reductive amination, while the aryl bromide is primed for metal-catalyzed cross-coupling reactions, including Suzuki and Buchwald-Hartwig aminations, to forge new carbon-carbon and carbon-heteroatom bonds . This compound is particularly valuable in medicinal chemistry for the synthesis of targeted therapies. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a privileged scaffold in drug design. Its incorporation can enhance a molecule's solubility, metabolic stability, and ability to engage in hydrogen bonding with biological targets, thereby improving pharmacological properties . Research into analogous pyrrolidine-substituted benzaldehydes has demonstrated their application as key precursors in the development of dihydrofolate reductase (DHFR) inhibitors for anticancer and antimicrobial therapies , and as central scaffolds in the design of potent tubulin polymerization inhibitors that function as antimitotic agents . As such, this compound is a critical building block for researchers working in areas such as kinase inhibitor development and the discovery of agents for neurodegenerative conditions . This product is intended for research applications and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-pyrrolidin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H12BrNO/c12-10-4-3-9(8-14)11(7-10)13-5-1-2-6-13/h3-4,7-8H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVCTORVMMDVAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC(=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655674
Record name 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde
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Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887235-00-9
Record name 4-Bromo-2-(1-pyrrolidinyl)benzaldehyde
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the synthesis of 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde, a valuable building block in medicinal chemistry and organic synthesis. The document is structured to offer not just a procedural outline, but a deeper understanding of the reaction mechanism, experimental design, and the critical parameters that ensure a successful and reproducible synthesis.

Introduction and Strategic Importance

This compound is a substituted aromatic aldehyde of significant interest in the development of novel therapeutics. The presence of the bromine atom provides a handle for further functionalization through cross-coupling reactions, while the pyrrolidinyl and benzaldehyde moieties are common pharmacophores. A robust and well-characterized synthetic route is therefore essential for its application in drug discovery pipelines.

The synthesis of this target molecule is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This guide will focus on the reaction between 2-fluoro-4-bromobenzaldehyde and pyrrolidine, a common and efficient method for the preparation of 2-amino-substituted benzaldehydes.

The Synthetic Pathway: A Mechanistic Perspective

The core of this synthesis is the nucleophilic aromatic substitution (SNAr) reaction. In this process, the electron-rich pyrrolidine acts as a nucleophile, attacking the electron-deficient aromatic ring of 2-fluoro-4-bromobenzaldehyde at the carbon atom bearing the fluorine atom. The reaction is facilitated by the electron-withdrawing effect of the aldehyde group, which activates the ring towards nucleophilic attack.

The mechanism of SNAr reactions can be either a two-step addition-elimination process involving a Meisenheimer complex or a concerted process.[1][2] In the two-step mechanism, the nucleophile adds to the aromatic ring to form a resonance-stabilized intermediate (the Meisenheimer complex).[3] The negative charge is delocalized by the electron-withdrawing groups. In the subsequent step, the leaving group (in this case, the fluoride ion) is eliminated, restoring the aromaticity of the ring.[3] Given the reactivity of the reactants, a concerted mechanism is also a possibility.[1]

Diagram of the Synthetic Workflow

G cluster_0 Synthesis cluster_1 Purification cluster_2 Characterization Reactants 2-Fluoro-4-bromobenzaldehyde + Pyrrolidine Reaction Nucleophilic Aromatic Substitution (SNAr) (DMSO, K2CO3, 80-100 °C) Reactants->Reaction 1. Add reactants 2. Heat Crude_Product Crude this compound Reaction->Crude_Product Reaction Completion Workup Aqueous Workup (Water, Ethyl Acetate) Crude_Product->Workup Quench and Extract Chromatography Silica Gel Column Chromatography Workup->Chromatography Isolate crude solid/oil Pure_Product Pure this compound Chromatography->Pure_Product Elution NMR 1H and 13C NMR Spectroscopy Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS Characterization_Data Structural Confirmation NMR->Characterization_Data MS->Characterization_Data

Caption: General workflow for the synthesis, purification, and characterization of this compound.

Experimental Protocol

This protocol is based on established procedures for similar nucleophilic aromatic substitution reactions.[4] Researchers should optimize the conditions based on their specific laboratory setup and analytical capabilities.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )SupplierNotes
2-Fluoro-4-bromobenzaldehyde135996-33-9203.02Commercially AvailableStarting material
Pyrrolidine123-75-171.12Commercially AvailableNucleophile
Potassium Carbonate (K₂CO₃)584-08-7138.21Commercially AvailableBase
Dimethyl Sulfoxide (DMSO)67-68-578.13Commercially AvailableAnhydrous grade recommended
Ethyl Acetate (EtOAc)141-78-688.11Commercially AvailableFor extraction
Brine (saturated NaCl solution)N/AN/APrepared in-houseFor washing
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Commercially AvailableDrying agent
Silica Gel7631-86-960.08Commercially AvailableFor column chromatography
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-4-bromobenzaldehyde (1.0 eq).

  • Solvent and Base Addition: Add anhydrous dimethyl sulfoxide (DMSO) to dissolve the starting material. To this solution, add potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Nucleophile Addition: Add pyrrolidine (1.1-1.5 eq) to the stirred solution.

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product can be purified by several methods. Column chromatography on silica gel is a common and effective method.[5] An alternative method for purifying N-substituted aminobenzaldehydes involves an acid-base workup.[6]

Method 1: Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal eluent system should be determined by TLC analysis of the crude product.

  • Procedure: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the silica gel column. Elute with the chosen solvent system and collect the fractions containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Method 2: Acid-Base Purification [6]

  • Suspend the crude product in an aqueous medium.

  • Acidify the suspension with an acid such as hydrochloric acid (HCl) to solubilize the aminobenzaldehyde product, leaving behind non-basic impurities.

  • Filter the mixture to remove any insoluble impurities.

  • Neutralize the filtrate with a base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the purified this compound.

  • Collect the precipitate by filtration, wash with water, and dry.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (a singlet between δ 9.5-10.5 ppm), the aromatic protons (with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring), and the protons of the pyrrolidine ring. Based on analogous structures, the aromatic protons will exhibit distinct splitting patterns (e.g., a doublet, a doublet of doublets, and another doublet).[7]

  • ¹³C NMR: The carbon NMR spectrum should display a signal for the aldehyde carbonyl carbon (typically in the range of δ 185-195 ppm), signals for the aromatic carbons, and signals for the carbons of the pyrrolidine ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the product. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated mass of C₁₁H₁₂BrNO. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) should be observable in the mass spectrum.

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

  • 2-Fluorobenzaldehyde: This compound is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[8]

  • Pyrrolidine: A flammable liquid and vapor that is harmful if swallowed or inhaled. It is corrosive and can cause severe skin burns and eye damage.[9]

  • Dimethyl Sulfoxide (DMSO): Can cause skin and eye irritation. It is readily absorbed through the skin.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling these chemicals.[10]

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution of 2-fluoro-4-bromobenzaldehyde with pyrrolidine is a reliable and efficient method. This guide provides a comprehensive framework for its preparation, purification, and characterization. By understanding the underlying chemical principles and adhering to the detailed experimental procedures and safety precautions, researchers can confidently synthesize this important building block for their research and development endeavors.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-aminobenzaldehyde. Retrieved from [Link]

  • Comins, D. L., & Baevsky, M. F. (n.d.). Tandem Reactions: Synthesis of Substituted Benzaldehydes. East Carolina University.
  • Google Patents. (n.d.). Purification of N-substituted aminobenzaldehydes.
  • ResearchGate. (2023). Preparation of 2-aminobenzaldehyde: A fragrant component of floral odors. Retrieved from [Link]

  • National Institutes of Health. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-AMINOBENZALDEHYDE. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-aminobenzaldehyde.
  • Google Patents. (n.d.). Method for producing 2-amino-substituted benzaldehyde compound.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • National Institutes of Health. (2019). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Levesque, P., & Fournier, P.-A. (2010). Synthesis of Substituted Indole from 2-Aminobenzaldehyde through[8][11]-Aryl Shift. The Journal of Organic Chemistry, 75(20), 7033–7036.

  • ResearchGate. (n.d.). Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm. Retrieved from [Link]

  • National Institutes of Health. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic organic chemistry, particularly as a versatile building block in the development of novel pharmaceutical agents and functional materials. Its unique trifunctional molecular architecture—featuring an aldehyde, a brominated aromatic ring, and a tertiary amine—offers a rich platform for a diverse array of chemical transformations. This guide provides a comprehensive analysis of its physicochemical properties, predicted spectroscopic characteristics, and potential synthetic and reactive pathways. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of physical organic chemistry and comparative data from structurally analogous molecules to provide well-founded predictions and practical insights for researchers in the field.

Molecular Identity and Physicochemical Properties

This compound, with the CAS Number 887235-00-9, is a compound whose properties are dictated by the interplay of its constituent functional groups.

Core Molecular Attributes

A summary of the fundamental molecular properties is presented in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₂BrNOAngene
Molecular Weight 254.12 g/mol Angene
CAS Number 887235-00-9BLDpharm[1]
Canonical SMILES C1CCN(C1)C2=C(C=C(C=C2)Br)C=O-
InChIKey UZVCTORVMMDVAN-UHFFFAOYSA-N-
Predicted Physicochemical Characteristics
PropertyPredicted Value/CharacteristicRationale and Comparative Insights
Appearance Likely a yellow to brown solid.The presence of the chromophoric benzaldehyde system, coupled with the auxochromic pyrrolidinyl group, is expected to impart color. Many substituted benzaldehydes are crystalline solids at room temperature.
Melting Point Estimated in the range of 60-90 °C.4-Bromobenzaldehyde has a melting point of 58-60 °C. The introduction of the pyrrolidinyl group at the ortho position could either increase or decrease the melting point depending on its effect on the crystal lattice packing.
Boiling Point Expected to be >250 °C (with potential decomposition).The boiling point of 4-bromobenzaldehyde is 224-226 °C. The significantly larger pyrrolidinyl group will increase the molecular weight and intermolecular forces, thus raising the boiling point.
Solubility Predicted to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and poorly soluble in water.The molecule is largely nonpolar due to the aromatic ring and the pyrrolidinyl group. The polar aldehyde and the potential for hydrogen bonding with the nitrogen atom may afford slight solubility in polar aprotic solvents.
pKa (of the conjugate acid) Estimated to be in the range of 3-5.The basicity of the pyrrolidinyl nitrogen will be significantly reduced by the electron-withdrawing effects of the aromatic ring, the ortho-aldehyde group, and the para-bromo substituent.

Spectroscopic Characterization: An Analytical Fingerprint

The structural elucidation of this compound can be definitively achieved through a combination of spectroscopic techniques. Below are the predicted spectral features, which are essential for its identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural confirmation of this molecule.

¹H NMR Spectroscopy (Predicted):

  • Aldehyde Proton (-CHO): A singlet is expected in the downfield region, likely between δ 9.8 and 10.2 ppm. This significant deshielding is characteristic of aldehyde protons.

  • Aromatic Protons: The three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets, likely in the range of δ 6.8-7.8 ppm. The proton ortho to the bromine and meta to the aldehyde will be the most downfield, while the proton ortho to the pyrrolidinyl group will be the most upfield due to its electron-donating nature.

  • Pyrrolidinyl Protons: Two sets of multiplets are expected for the methylene protons of the pyrrolidine ring. The protons alpha to the nitrogen (N-CH₂) will likely appear between δ 3.2 and 3.6 ppm, while the beta protons (-CH₂-CH₂-) will be further upfield, around δ 1.9-2.2 ppm.

¹³C NMR Spectroscopy (Predicted):

  • Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is expected to have a chemical shift in the range of δ 190-195 ppm.

  • Aromatic Carbons: Six distinct signals are anticipated for the aromatic carbons. The carbon bearing the pyrrolidinyl group will be significantly shielded (upfield), while the carbons bearing the bromo and aldehyde groups will be deshielded (downfield).

  • Pyrrolidinyl Carbons: Two signals are expected for the pyrrolidinyl carbons. The alpha-carbons (N-CH₂) will be in the range of δ 45-55 ppm, and the beta-carbons (-CH₂-CH₂-) will be around δ 25-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide crucial information about the functional groups present in the molecule.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~2960-2850MediumC-H stretching (aliphatic - pyrrolidine)
~2820 and ~2720Medium (often weak)C-H stretching (aldehyde - Fermi doublet)
~1700-1680StrongC=O stretching (aromatic aldehyde)
~1600-1450Medium-StrongC=C stretching (aromatic ring)
~1350-1250StrongC-N stretching (aromatic amine)
~1100-1000StrongC-Br stretching
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide valuable information about the molecule's fragmentation pattern.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity at m/z 253 (for ⁷⁹Br) and m/z 255 (for ⁸¹Br).

  • Key Fragmentation Pathways:

    • Loss of the aldehyde group (-CHO) to give fragments at m/z 224/226.

    • Loss of a bromine radical to give a fragment at m/z 174.

    • Cleavage of the pyrrolidine ring.

Synthesis and Reactivity: A Chemist's Perspective

The synthesis of this compound can be approached through several strategic pathways.

Proposed Synthetic Workflow

A plausible synthetic route would involve the nucleophilic aromatic substitution of a suitable precursor, such as 4-bromo-2-fluorobenzaldehyde, with pyrrolidine. This reaction is typically facilitated by a base in a polar aprotic solvent.

Synthetic Workflow Precursor 4-Bromo-2-fluorobenzaldehyde Product This compound Precursor->Product Base (e.g., K₂CO₃) Solvent (e.g., DMF, DMSO) Heat Pyrrolidine Pyrrolidine Pyrrolidine->Product

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

  • To a solution of 4-bromo-2-fluorobenzaldehyde (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Reactivity Profile

The molecule's reactivity is characterized by the distinct chemical behaviors of its three functional components.

Reactivity Profile cluster_aldehyde Aldehyde Reactivity cluster_bromide Aryl Bromide Reactivity cluster_amine Pyrrolidine Reactivity Aldehyde Aldehyde (-CHO) Oxidation (to -COOH) Reduction (to -CH₂OH) Nucleophilic Addition (e.g., Grignard, Wittig) Reductive Amination Bromide Aryl Bromide (-Br) Suzuki Coupling Heck Coupling Sonogashira Coupling Buchwald-Hartwig Amination Grignard Formation Amine Amine Core This compound Core->Aldehyde Core->Bromide Core->Amine

Caption: Reactivity map of this compound.

  • The Aldehyde Group: This is a versatile handle for transformations such as oxidation to a carboxylic acid, reduction to a benzyl alcohol, or conversion to an imine. It can also participate in various carbon-carbon bond-forming reactions.

  • The Aryl Bromide: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents (e.g., aryl, alkyl, alkynyl groups). This is a powerful tool for building molecular complexity.

  • The Pyrrolidinyl Group: The tertiary amine is basic and can be protonated to form salts. It also acts as an ortho-directing group in electrophilic aromatic substitution, although the ring is already substituted.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, precautions should be taken based on the known hazards of its constituent functional groups and related compounds.

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Potential Hazards:

    • Skin and Eye Irritation: Aromatic aldehydes and amines can be irritating to the skin and eyes.

    • Respiratory Irritation: Avoid inhalation of dust or vapors.

    • Toxicity: The toxicological properties have not been fully investigated. Handle with care.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and direct sunlight.

Conclusion

This compound represents a molecule with considerable potential for applications in medicinal chemistry and materials science. This guide has provided a detailed overview of its known and predicted physicochemical and spectroscopic properties. The outlined synthetic strategies and reactivity profile offer a solid foundation for its use in the laboratory. As with any compound for which limited experimental data exists, researchers are encouraged to perform thorough characterization and exercise appropriate caution during its handling and use.

References

  • Angene Chemical. 4-Bromo-2-(pyrrolidin-1-yl);benzaldehyde.

  • BLDpharm. 887235-00-9 | this compound.

  • AD Pharmachem. 4-Bromo Benzaldehyde Intermediate Supplier.

  • PubChem. 4-Bromobenzaldehyde.

Sources

An In-depth Technical Guide to 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde is a substituted aromatic aldehyde that has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its unique trifunctional nature, featuring a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and a pyrrolidine moiety, makes it a versatile scaffold for the synthesis of complex heterocyclic systems and novel drug candidates. This guide provides a comprehensive overview of its chemical identity, a detailed synthetic protocol, its physicochemical properties, and its applications in the field of drug discovery, with a particular focus on the development of kinase inhibitors.

Chemical Identity and Structure

  • CAS Number: 887235-00-9[1][2]

  • Molecular Formula: C₁₁H₁₂BrNO

  • Molecular Weight: 254.12 g/mol [1]

  • IUPAC Name: this compound

  • SMILES: O=Cc1cc(Br)ccc1N1CCCC1[1]

The structure of this compound consists of a benzene ring substituted with a bromine atom at the 4-position, a pyrrolidine ring attached via a nitrogen atom at the 2-position, and an aldehyde group at the 1-position. The ortho-positioning of the bulky pyrrolidine group to the aldehyde functionality can influence the latter's reactivity and conformational preference.

Synthesis of this compound

A robust and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This approach utilizes a readily available starting material, 4-bromo-2-fluorobenzaldehyde, and reacts it with pyrrolidine. The fluorine atom at the 2-position is activated towards nucleophilic attack by the electron-withdrawing effect of the adjacent aldehyde group and the bromine atom in the para position.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is based on established methodologies for SNAr reactions involving fluoro-aromatic compounds and amines.[3][4]

Materials:

  • 4-Bromo-2-fluorobenzaldehyde

  • Pyrrolidine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromo-2-fluorobenzaldehyde (1.0 eq) in anhydrous DMF or DMSO.

  • Addition of Reagents: Add potassium carbonate (2.0 eq) to the solution, followed by the slow addition of pyrrolidine (1.2 eq). The potassium carbonate acts as a base to neutralize the hydrofluoric acid formed during the reaction.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine to remove any remaining DMF/DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Causality Behind Experimental Choices:
  • Solvent: High-boiling polar aprotic solvents like DMF or DMSO are chosen to facilitate the SNAr reaction by solvating the potassium carbonate and promoting the nucleophilic attack.

  • Base: Potassium carbonate is a sufficiently strong base to trap the HF byproduct without causing unwanted side reactions with the aldehyde functionality.

  • Temperature: Elevated temperatures are necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound are summarized in the table below. The predicted spectroscopic data is based on the analysis of structurally similar compounds.[5][6][7]

PropertyValue
Appearance Expected to be a solid at room temperature
Melting Point Not readily available, but expected to be higher than 4-bromo-2-fluorobenzaldehyde (58-62 °C)[8]
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.
¹H NMR (predicted) Signals for the aldehyde proton (singlet, ~9.8 ppm), aromatic protons (multiplets, 7.0-7.8 ppm), and pyrrolidine protons (multiplets, 1.8-3.5 ppm).
¹³C NMR (predicted) Signals for the aldehyde carbon (~190 ppm), aromatic carbons (110-160 ppm), and pyrrolidine carbons (25-50 ppm).
Mass Spectrometry (EI) Expected molecular ion peak (M⁺) at m/z 253 and 255 in a ~1:1 ratio due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br).

Applications in Drug Discovery

The unique structural features of this compound make it a highly attractive starting material for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications.

Synthesis of Kinase Inhibitors

Protein kinases are a crucial class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[9][10] Consequently, the development of small molecule kinase inhibitors is a major focus in modern drug discovery. The this compound scaffold can be elaborated into various kinase inhibitor frameworks.

Workflow for Kinase Inhibitor Synthesis:

G A This compound B Condensation with an active methylene compound A->B Step 1 C Cyclization to form a heterocyclic core (e.g., pyrimidine) B->C Step 2 D Suzuki or Buchwald-Hartwig Cross-Coupling at the Bromine position C->D Step 3 E Final Kinase Inhibitor D->E Step 4

Caption: Synthetic workflow for kinase inhibitors.

The aldehyde group can undergo condensation reactions with various active methylene compounds to initiate the formation of heterocyclic rings such as pyridines or pyrimidines. The bromine atom serves as a handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions. This allows for the introduction of diverse aryl or heteroaryl moieties to explore the structure-activity relationship (SAR) and optimize the binding affinity and selectivity of the inhibitor for the target kinase.

The Role of the Pyrrolidine Moiety

The pyrrolidine ring is a prevalent scaffold in many biologically active compounds and approved drugs.[11][12] Its inclusion in a molecule can:

  • Increase solubility: The nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility.

  • Provide a key interaction point: The nitrogen can act as a hydrogen bond acceptor, interacting with the target protein.

  • Introduce conformational rigidity: The cyclic nature of the pyrrolidine ring can restrict the conformation of the molecule, leading to a more favorable binding entropy.

  • Serve as a vector for further functionalization: The pyrrolidine ring itself can be substituted to further probe the binding pocket of the target enzyme.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential in drug discovery. Its trifunctional nature allows for the efficient construction of complex molecular architectures, particularly in the development of kinase inhibitors. The synthetic route via nucleophilic aromatic substitution is a practical and scalable method for its preparation. As the demand for novel and effective therapeutics continues to grow, the utility of such well-designed chemical scaffolds will undoubtedly increase, making this compound a key intermediate for medicinal chemists.

References

  • 2a biotech. This compound. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

  • Concerted Nucleophilic Aromatic Substitutions. PubMed Central. [Link]

  • NIST WebBook. Benzaldehyde, 4-bromo-. [Link]

  • Nanoparticle-supported and magnetically recoverable palladium (Pd) catalyst: A selective and sustainable oxidation protocol with high turn over number. Supporting Information. [Link]

  • Google Patents. A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
  • PubChem. 4-Bromo-2-fluorobenzaldehyde. [Link]

  • PubChem. 4-(1-Pyrrolidinyl)benzaldehyde. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. PubMed. [Link]

  • Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. National Institutes of Health. [Link]

  • ResearchGate. Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm. [Link]

  • ScienceOpen. Application of a macrocyclization strategy in kinase inhibitor development. [Link]

  • European Journal of Medicinal Chemistry. [Link]

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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde. As a key intermediate in various synthetic pathways, a thorough understanding of its structural characterization is paramount for researchers in drug discovery and organic synthesis. This document synthesizes predicted spectral data based on established principles of NMR spectroscopy and empirical data from analogous structures. It offers an in-depth interpretation of the chemical shifts, coupling constants, and multiplicities for each nucleus, explaining the underlying electronic and structural factors. Furthermore, this guide outlines a standard experimental protocol for the acquisition of high-quality NMR data for this and similar compounds, ensuring scientific rigor and reproducibility.

Introduction: The Significance of this compound

This compound is a substituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. The presence of three distinct functional groups—a bromine atom, a pyrrolidine ring, and an aldehyde—on the benzene scaffold provides multiple points for molecular elaboration, making it a versatile building block for the synthesis of more complex molecules with potential biological activity. The pyrrolidine moiety, in particular, is a common feature in many pharmaceuticals, often contributing to improved solubility and receptor binding affinity[1].

Accurate structural elucidation is the bedrock of chemical research and development. NMR spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, offering a foundational dataset for its identification and characterization in reaction mixtures and as a final product.

Molecular Structure:

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aldehyde proton, the aromatic protons, and the protons of the pyrrolidine ring. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aldehyde-H9.8 - 10.2Singlet (s)-1H
H-67.6 - 7.8Doublet (d)~8.01H
H-57.3 - 7.5Doublet of doublets (dd)~8.0, ~2.01H
H-37.0 - 7.2Doublet (d)~2.01H
N-CH₂ (Pyrrolidine)3.3 - 3.6Triplet (t)~6.54H
CH₂ (Pyrrolidine)1.9 - 2.2Multiplet (m)-4H
Interpretation of the ¹H NMR Spectrum
  • Aldehyde Proton (9.8 - 10.2 ppm): The proton of the aldehyde group is highly deshielded due to the electron-withdrawing nature of the carbonyl group and the anisotropic effect of the benzene ring. It is expected to appear as a sharp singlet far downfield.[2]

  • Aromatic Protons (7.0 - 7.8 ppm): The three protons on the benzene ring will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted system.[3]

    • H-6: This proton is ortho to the electron-withdrawing aldehyde group and will be the most downfield of the aromatic protons. It will appear as a doublet due to coupling with H-5.

    • H-5: This proton is coupled to both H-6 (ortho-coupling, J ≈ 8.0 Hz) and H-3 (meta-coupling, J ≈ 2.0 Hz), resulting in a doublet of doublets.

    • H-3: This proton is ortho to the electron-donating pyrrolidinyl group and meta to the aldehyde group, and will be the most upfield of the aromatic protons. It will appear as a doublet due to meta-coupling with H-5.

  • Pyrrolidine Protons (1.9 - 3.6 ppm): The pyrrolidine ring protons will show two distinct sets of signals.

    • N-CH₂ (3.3 - 3.6 ppm): The four protons on the carbons directly attached to the nitrogen atom will be deshielded and are expected to appear as a triplet.

    • CH₂ (1.9 - 2.2 ppm): The four protons on the other two carbons of the pyrrolidine ring will be more shielded and will likely appear as a multiplet due to complex coupling.

G cluster_substituents Substituent Effects on Aromatic Protons cluster_protons Predicted Chemical Shifts (ppm) Aldehyde Aldehyde (-CHO) Electron-withdrawing H6 H-6 (ortho to CHO) ~7.6-7.8 ppm (Downfield) Aldehyde->H6 Strong deshielding Bromo Bromo (-Br) Electron-withdrawing (inductive) Weakly deactivating H5 H-5 ~7.3-7.5 ppm Bromo->H5 Weak deshielding H3 H-3 (ortho to NR2) ~7.0-7.2 ppm (Upfield) Bromo->H3 Weak deshielding Pyrrolidinyl Pyrrolidinyl (-NR2) Electron-donating Pyrrolidinyl->H3 Strong shielding G cluster_workflow NMR Data Acquisition Workflow A Sample Preparation (5-10 mg in 0.5-0.7 mL CDCl3) B Instrument Setup (≥400 MHz Spectrometer) A->B C 1H NMR Acquisition (16-64 scans) B->C D 13C NMR Acquisition (≥1024 scans) B->D E Data Processing (FT, Phasing, Baseline Correction) C->E D->E F Spectral Analysis (Chemical Shifts, Coupling, Integration) E->F

Caption: A streamlined workflow for the acquisition and analysis of NMR data.

Conclusion

This technical guide provides a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The presented data and interpretations, grounded in fundamental NMR principles and comparative analysis with related structures, offer a robust framework for the structural verification of this important synthetic intermediate. Adherence to the outlined experimental protocols will enable researchers to acquire high-quality, reliable NMR data, ensuring the scientific integrity of their work in the fields of organic synthesis and drug development.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Department of Chemistry. [Link]

  • LibreTexts Chemistry. (2023). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. [Link]

  • AIST. (n.d.). SDBS (Spectral Database for Organic Compounds). [Link]

  • PubChem. (n.d.). 4-(1-Pyrrolidinyl)benzaldehyde. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information for "Design of recyclable TEMPO derivatives bearing ionic liquid moiety and NN-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines". [Link]

  • The Royal Society of Chemistry. (2018). Electronic Supplementary Information for "Facile Access to α-Aryl Substituted Pyrrolidines". [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information for "Synthesis of substituted benzaldehydes via a two-step, one-pot reduction/cross-coupling procedure". [Link]

  • Journal of Organic Chemistry. (2014). Supporting Information for "Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities". [Link]

  • MDPI. (2017). X-ray Structures of Precursors of Styrylpyridine-Derivatives Used to Obtain 4-((E)-2-(Pyridin-2-yl)vinyl)benzamido-TEMPO: Synthesis and Characterization. [Link]

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]

  • YouTube. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]

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A Guide to the Synthesis of 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Scaffolding

4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde, identified by its CAS Number 887235-00-9, is a substituted aromatic aldehyde that has garnered significant interest in the field of medicinal chemistry.[1][2] Its unique structural arrangement, featuring a reactive aldehyde group, a bromine atom for further functionalization (e.g., via cross-coupling reactions), and a pyrrolidine moiety, makes it a valuable building block for the synthesis of complex molecular architectures. The pyrrolidine ring, a common motif in bioactive compounds, can enhance solubility, modulate basicity, and provide crucial interactions with biological targets.[3] This guide provides a comprehensive overview of the logical synthesis of this compound, focusing on the underlying chemical principles and providing a detailed experimental protocol.

While a singular "discovery" paper for this specific molecule is not prominently documented, its synthesis can be logically deduced from established and well-documented chemical transformations. The most plausible and efficient synthetic route involves a two-step process: the preparation of a key intermediate, 2-fluoro-4-bromobenzaldehyde, followed by a nucleophilic aromatic substitution (SNAr) with pyrrolidine.

The Strategic Synthesis: A Two-Step Approach

The synthesis of this compound is predicated on the strategic installation of its constituent functional groups. The overall transformation is depicted below:

Synthetic_Pathway 1_4_dibromo_2_fluorobenzene 1,4-Dibromo-2-fluorobenzene 2_fluoro_4_bromobenzaldehyde 2-Fluoro-4-bromobenzaldehyde 1_4_dibromo_2_fluorobenzene->2_fluoro_4_bromobenzaldehyde 1. Metal-Halogen Exchange 2. Formylation (DMF) final_product This compound 2_fluoro_4_bromobenzaldehyde->final_product Pyrrolidine, Base

Caption: Synthetic pathway for this compound.

Part 1: Synthesis of the Key Intermediate: 2-Fluoro-4-bromobenzaldehyde

The initial and critical step is the synthesis of 2-fluoro-4-bromobenzaldehyde. The presence of the fluorine atom is strategic; it serves as a good leaving group in the subsequent nucleophilic aromatic substitution step, activated by the electron-withdrawing aldehyde group in the ortho position.

Several methods for the synthesis of 2-fluoro-4-bromobenzaldehyde have been reported, primarily in the patent literature. A common and effective method involves the metal-halogen exchange of 1,4-dibromo-2-fluorobenzene, followed by formylation.[4][5] This approach offers high regioselectivity, as the bromine atom ortho to the fluorine is more sterically hindered, leading to preferential metalation at the para position.

The mechanism involves the reaction of 1,4-dibromo-2-fluorobenzene with a strong base, such as a Grignard reagent or an organolithium compound, to selectively replace one of the bromine atoms with a metal. This organometallic intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.[5]

Part 2: Nucleophilic Aromatic Substitution (SNAr)

With the 2-fluoro-4-bromobenzaldehyde intermediate in hand, the final step is the introduction of the pyrrolidine ring via a nucleophilic aromatic substitution reaction. The fluorine atom, activated by the ortho-aldehyde group, is readily displaced by the nucleophilic secondary amine, pyrrolidine. This reaction is typically carried out in the presence of a base to neutralize the hydrofluoric acid byproduct and to facilitate the reaction.

The general mechanism for this SNAr reaction is as follows:

SNAr_Mechanism start 2-Fluoro-4-bromobenzaldehyde + Pyrrolidine meisenheimer Meisenheimer Complex (intermediate) start->meisenheimer Nucleophilic attack product This compound + HF meisenheimer->product Loss of F-

Caption: Generalized mechanism for the SNAr reaction.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of related compounds and represent a practical approach to the preparation of this compound.

Synthesis of 2-Fluoro-4-bromobenzaldehyde

Materials:

  • 1,4-Dibromo-2-fluorobenzene

  • Isopropylmagnesium chloride

  • N,N-Dimethylformamide (DMF)

  • Tetrahydrofuran (THF), anhydrous

  • Heptane

  • Hydrochloric acid (1M)

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of 1,4-dibromo-2-fluorobenzene in anhydrous THF is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Isopropylmagnesium chloride is added dropwise to the solution, maintaining the temperature at 0 °C. The reaction mixture is stirred for 1-2 hours at this temperature to ensure complete metal-halogen exchange.

  • Anhydrous DMF is then added slowly to the reaction mixture, and the solution is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • The reaction is quenched by the slow addition of 1M hydrochloric acid.

  • The aqueous layer is extracted with heptane.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by crystallization from heptane to yield 2-fluoro-4-bromobenzaldehyde.[5]

Synthesis of this compound

Materials:

  • 2-Fluoro-4-bromobenzaldehyde

  • Pyrrolidine

  • Potassium carbonate

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-fluoro-4-bromobenzaldehyde in DMSO or DMF, add potassium carbonate and pyrrolidine.

  • The reaction mixture is heated to 80-100 °C and stirred for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • The reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Synthetic Step
2-Fluoro-4-bromobenzaldehydeC₇H₄BrFO203.0157848-46-1Metal-halogen exchange & formylation
This compoundC₁₁H₁₂BrNO254.12887235-00-9Nucleophilic aromatic substitution

Conclusion

The synthesis of this compound is a straightforward yet elegant process that utilizes fundamental reactions in organic chemistry. By understanding the principles of metal-halogen exchange and nucleophilic aromatic substitution, researchers can efficiently access this valuable intermediate. The protocols outlined in this guide provide a solid foundation for the laboratory-scale synthesis of this compound, paving the way for its application in the development of novel therapeutics and other advanced materials.

References

A comprehensive list of references is provided below for further reading and verification.

  • Google Patents. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • FAQ. How can 2-bromo-4-fluorobenzaldehyde be synthesized and applied effectively?. Available at: [Link]

  • 2a biotech. Products - this compound. Available at: [Link]

  • Google Patents. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
  • Google Patents. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
  • Atlantis Press. Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. Available at: [Link]

  • ResearchGate. 4-(Prop-2-yn-1-yloxy)benzaldehyde. Available at: [Link]

  • UCL Discovery. Stereoselective synthesis of pyrrolidinones via nitro-Mannich reaction. Available at: [Link]

  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

  • Matrix Fine Chemicals. 4-(PYRROLIDIN-1-YL)BENZALDEHYDE | CAS 51980-54-2. Available at: [Link]

  • PubMed. Reactions with pyrrolidine-2,4-diones, III (1). Synthesis of some substituted 3-pyrrolin-2-ones and 4-hydrazonopyrrolidin-2-ones as potential antineoplastic and antimicrobial agents. Available at: [Link]

  • NIST. Benzaldehyde, 4-bromo-. Available at: [Link]

  • Google Patents. CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde.
  • Cheméo. 2-Fluoro-4-bromobenzaldehyde. Available at: [Link]

  • PubChem. 4-(1-Pyrrolidinyl)benzaldehyde. Available at: [Link]

  • Beilstein Journals. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Available at: [Link]

  • Beilstein Journals. Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. Available at: [Link]

  • PubMed. 1-(4-Bromo-benzo-yl)-2-phenyl-pyrrolidine-2-carboxamide. Available at: [Link]

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An In-Depth Technical Guide to 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde is a substituted aromatic aldehyde that has garnered interest in the field of medicinal chemistry. Its unique trifunctional structure, featuring a reactive aldehyde group, a versatile aryl bromide, and a pharmacologically significant pyrrolidine moiety, makes it a valuable intermediate for the synthesis of a diverse range of complex molecules. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a common motif in many biologically active compounds and approved drugs, valued for its ability to introduce three-dimensionality and favorable physicochemical properties into a molecule.[1] The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, allowing for the introduction of additional molecular complexity. The aldehyde functionality serves as a key precursor for the formation of imines, Schiff bases, and other functionalities integral to the structure of many therapeutic agents.

This technical guide provides a comprehensive overview of this compound, including its synthesis, chemical properties, reactivity, and its emerging applications as a building block in the design and development of novel therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 887235-00-9
Molecular Formula C₁₁H₁₂BrNO
Molecular Weight 254.12 g/mol [2]
Appearance Solid (predicted)
Storage Sealed in dry, 2-8°C[2]

Synthesis of this compound

The most plausible and efficient synthetic route to this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This approach utilizes the commercially available 4-bromo-2-fluorobenzaldehyde as the starting material. The fluorine atom at the ortho position to the electron-withdrawing aldehyde group is highly activated towards displacement by nucleophiles.

A detailed, step-by-step experimental protocol is outlined below:

Reaction Scheme:

Synthesis of this compound start 4-Bromo-2-fluorobenzaldehyde product This compound start->product Base (e.g., K2CO3) Solvent (e.g., DMSO or DMF) Heat reagent + Pyrrolidine

Caption: Synthetic pathway to this compound.

Experimental Protocol:

  • Reaction Setup: To a solution of 4-bromo-2-fluorobenzaldehyde (1.0 eq) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add pyrrolidine (1.2-1.5 eq) and a base such as potassium carbonate (K₂CO₃) (2.0-3.0 eq).[3]

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the pure this compound.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMSO and DMF are chosen because they can dissolve the reactants and effectively solvate the potassium cation of the base, thereby increasing the nucleophilicity of the pyrrolidine.

  • Base: Potassium carbonate is a mild and inexpensive base that is sufficient to deprotonate the pyrrolidine, facilitating its nucleophilic attack on the aromatic ring.

  • Temperature: Heating is necessary to overcome the activation energy of the SNAr reaction. The electron-withdrawing effect of the aldehyde group facilitates the reaction, but elevated temperatures are typically required for a reasonable reaction rate.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted):

  • Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.8 and 10.2 ppm.

  • Aromatic Protons: The three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and doublets of doublets in the aromatic region (δ 6.5-8.0 ppm). The proton ortho to the aldehyde and pyrrolidine groups will likely be the most upfield, while the proton ortho to the bromine will be further downfield.

  • Pyrrolidine Protons: The protons of the pyrrolidine ring will appear as two multiplets in the aliphatic region (δ 1.8-3.5 ppm). The protons adjacent to the nitrogen atom will be more deshielded and appear further downfield.

¹³C NMR Spectroscopy (Predicted):

  • Aldehyde Carbonyl Carbon: A signal in the downfield region, around δ 190 ppm.

  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the pyrrolidine group will be significantly upfield compared to the others.

  • Pyrrolidine Carbons: Two signals are expected in the aliphatic region, corresponding to the two sets of non-equivalent carbons in the pyrrolidine ring.

Infrared (IR) Spectroscopy (Predicted):

  • C=O Stretch (Aldehyde): A strong absorption band is expected around 1680-1700 cm⁻¹.

  • C-N Stretch: An absorption band in the region of 1342-1266 cm⁻¹.

  • C-Br Stretch: A characteristic absorption in the fingerprint region.

  • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.

Mass Spectrometry (MS):

The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by its three key functional groups. This trifunctional nature makes it a versatile building block for the synthesis of more complex molecules.

1. Reactions of the Aldehyde Group:

The aldehyde functionality can undergo a wide range of classical organic reactions, including:

  • Reductive Amination: To form substituted amines.

  • Wittig Reaction: To form alkenes.

  • Grignard and Organolithium Reactions: To form secondary alcohols.

  • Condensation Reactions: With amines to form imines and Schiff bases, which are important pharmacophores in their own right.

2. Reactions of the Aryl Bromide: Cross-Coupling Reactions:

The bromine atom on the aromatic ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound. This is a widely used method to introduce new aryl or alkyl groups.

Suzuki_Coupling start This compound product 4-R-2-(pyrrolidin-1-yl)benzaldehyde start->product Pd catalyst Base reagent + R-B(OH)2

Caption: Suzuki-Miyaura coupling of this compound.

  • Buchwald-Hartwig Amination: This reaction enables the formation of a new carbon-nitrogen bond by coupling the aryl bromide with an amine. This is a key transformation for the synthesis of various nitrogen-containing heterocyclic compounds and aniline derivatives.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it an attractive starting material for the synthesis of novel bioactive molecules. The pyrrolidine moiety is a well-established pharmacophore found in a wide range of therapeutic agents, including anticancer, anti-inflammatory, and central nervous system (CNS) active drugs.[1]

While specific examples of marketed drugs derived directly from this compound are not yet prevalent, its potential as a key intermediate is significant. The ability to readily modify both the aldehyde and the aryl bromide functionalities allows for the rapid generation of libraries of diverse compounds for biological screening.

Potential Therapeutic Targets:

Derivatives of this compound are being investigated as potential inhibitors of various enzymes and receptors, including:

  • Kinase Inhibitors: The scaffold can be elaborated to target protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer and inflammatory diseases.

  • G-Protein Coupled Receptor (GPCR) Ligands: The introduction of diverse substituents via cross-coupling reactions can lead to the discovery of novel ligands for GPCRs, a large family of receptors involved in a multitude of physiological processes.

  • Antimicrobial Agents: The pyrrolidine ring is present in several natural and synthetic antimicrobial agents. New derivatives can be synthesized and screened for their activity against various pathogens.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the orthogonal reactivity of its functional groups provide a powerful platform for the creation of diverse molecular architectures. As the demand for novel therapeutic agents continues to grow, the utility of such well-designed chemical intermediates is paramount. The strategic application of this compound in synthetic campaigns will undoubtedly contribute to the discovery of the next generation of innovative medicines.

References

  • PubChem. 4-(1-Pyrrolidinyl)benzaldehyde. National Center for Biotechnology Information. [Link]

  • Google Patents. A kind of preparation method of 4-bromo-2-methoxy-benzaldehyde. CN103025696B.
  • Google Patents. A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde. CN117142931A.
  • NIST. Benzaldehyde, 4-bromo-. NIST Chemistry WebBook. [Link]

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spectroscopic analysis of 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

Introduction: Elucidating the Molecular Architecture

In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. This compound is a key heterocyclic building block, valued for its trifunctional nature: an electrophilic aldehyde, a nucleophilic pyrrolidine, and a bromine atom amenable to cross-coupling reactions. This guide provides a comprehensive spectroscopic blueprint of this molecule, offering researchers a foundational dataset for structural verification, purity assessment, and reaction monitoring.

Our approach moves beyond a simple recitation of data. We will dissect the molecule's structure to predict its spectroscopic behavior, detail robust experimental protocols for data acquisition, and interpret the resulting spectra with a focus on the underlying chemical principles. This document serves as both a reference and a practical guide for scientists engaged in the synthesis and application of complex aromatic intermediates.

Part 1: Molecular Structure & Predicted Spectroscopic Signatures

To interpret complex spectra, we must first understand the molecule's constituent parts and how they influence one another electronically and spatially.

cluster_mol This compound cluster_features Key Structural Features mol mol A Aldehyde (-CHO) - Strongly deshielded proton (~10 ppm) - Carbonyl C=O stretch (~1680 cm⁻¹) B Trisubstituted Aromatic Ring - 3 distinct aromatic protons - Characteristic splitting pattern C Pyrrolidine Ring - Electron-donating group - Aliphatic protons (~2-4 ppm) D Bromine Atom - Heavy atom, influences C-Br shift - Characteristic M, M+2 isotope pattern in MS

Caption: Key functional groups of this compound.

The molecule's spectroscopy is a direct consequence of the interplay between these groups. The electron-donating pyrrolidine ring and the electron-withdrawing aldehyde group create a polarized aromatic system, influencing the chemical shifts of the ring protons and carbons. Conjugation between the ring, the nitrogen lone pair, and the carbonyl group will lower the frequency of the C=O stretching vibration in the infrared (IR) spectrum.[1][2] Finally, the presence of bromine is definitively confirmed by its unique isotopic signature in mass spectrometry.[3]

Part 2: Experimental Methodologies

The integrity of spectroscopic data is contingent upon meticulous sample preparation and standardized instrument operation. The following protocols represent best practices for acquiring high-quality data for this class of compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This is the most powerful technique for elucidating the precise connectivity of atoms in a molecule.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. A 30° pulse width with a relaxation delay of 2 seconds is recommended. Co-add at least 16 scans to ensure a high signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A longer acquisition time and a greater number of scans (≥1024) are necessary due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides definitive information about the functional groups present in the molecule by measuring the absorption of infrared radiation by molecular vibrations.

Experimental Protocol:

  • Sample Preparation (ATR): The most straightforward method is Attenuated Total Reflectance (ATR). Place a small, solvent-free sample of the solid compound directly onto the ATR crystal (e.g., diamond or zinc selenide). Ensure firm contact using the pressure clamp.

  • Instrumentation: Use a modern FT-IR spectrometer equipped with a universal ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum over a range of 4000–650 cm⁻¹.

    • Co-add at least 32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer with an Electron Ionization (EI) source for detailed fragmentation analysis. EI is a hard ionization technique that provides a reproducible "molecular fingerprint".[4]

  • Data Acquisition:

    • Introduce the sample into the ion source (a direct insertion probe or GC inlet can be used).

    • Use a standard electron energy of 70 eV to induce ionization and fragmentation.[4]

    • Scan a mass-to-charge (m/z) range from approximately 40 to 400 to ensure capture of the molecular ion and all significant fragments.

Part 3: Data Interpretation & Structural Assignment

This section synthesizes the predicted behavior with experimental data, providing a definitive spectroscopic profile. While a public, fully assigned spectrum for this specific molecule is not available, the following data is expertly predicted based on extensive spectral databases and the known effects of the constituent functional groups.

¹H NMR Spectroscopy (Predicted, in CDCl₃)

The proton NMR spectrum is the most informative for confirming the substitution pattern of the aromatic ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.2s (singlet)1HAldehyde (H-C=O)The aldehyde proton is highly deshielded by the electronegative oxygen atom and exists in an anisotropic field, placing it far downfield.[5]
~7.65d (doublet)1HAromatic (H-6)This proton is ortho to the electron-withdrawing aldehyde group, making it the most deshielded of the aromatic protons. It is split only by H-5.
~6.80dd (d of d)1HAromatic (H-5)This proton is split by both H-6 and H-3. It is shifted upfield relative to H-6 due to its meta position to the aldehyde and para position to the donating pyrrolidine.
~6.75d (doublet)1HAromatic (H-3)This proton is ortho to the strongly electron-donating pyrrolidine nitrogen, causing a significant upfield shift. It is split only by H-5.
~3.40t (triplet)4HPyrrolidine (α-CH₂)These protons are adjacent to the nitrogen atom, which deshields them.
~2.05m (multiplet)4HPyrrolidine (β-CH₂)These protons are further from the nitrogen and are in a typical aliphatic region.[6][7]
¹³C NMR Spectroscopy (Predicted, in CDCl₃)

The ¹³C spectrum confirms the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~190.5Aldehyde (C=O)The carbonyl carbon is characteristically found in this highly deshielded region.
~155.0Aromatic (C-2)This carbon is directly attached to the electron-donating nitrogen of the pyrrolidine, causing a strong downfield shift. This is a quaternary carbon.
~138.0Aromatic (C-6)This carbon is adjacent to the aldehyde group.
~135.5Aromatic (C-1)This is the quaternary carbon to which the aldehyde group is attached.
~122.0Aromatic (C-4)The carbon bearing the bromine atom (C-Br) is shifted downfield, but less so than the carbon attached to nitrogen. This is a quaternary carbon.
~118.0Aromatic (C-5)Aromatic CH carbon.
~115.5Aromatic (C-3)This carbon is ortho to the electron-donating nitrogen, which causes a notable shielding effect (upfield shift).
~52.5Pyrrolidine (α-C)The carbons directly bonded to the nitrogen are deshielded.[8]
~26.0Pyrrolidine (β-C)The carbons beta to the nitrogen appear in the typical aliphatic region.[8]
FT-IR Spectroscopy

The IR spectrum provides a rapid confirmation of the key functional groups.

Frequency (cm⁻¹)IntensityVibrational ModeRationale
~2850 & ~2750WeakAldehydic C-H StretchThis pair of bands, known as a Fermi doublet, is a hallmark of the aldehyde functional group and is crucial for distinguishing it from a ketone.[9][10]
~1685StrongCarbonyl (C=O) StretchThe frequency is lower than a typical saturated aldehyde (~1730 cm⁻¹) due to conjugation with the aromatic ring and the electron-donating effect of the pyrrolidine group, which weakens the C=O double bond.[1][2]
~1590 & ~1470MediumAromatic C=C StretchThese absorptions are characteristic of the benzene ring itself.
~1350MediumAromatic C-N StretchThis absorption arises from the stretching of the bond between the aromatic ring and the pyrrolidine nitrogen.
~820StrongC-H Out-of-Plane BendThe position of this strong band in the "fingerprint region" is often diagnostic of the aromatic substitution pattern. For a 1,2,4-trisubstituted ring, a strong band is expected in this area.
~1050MediumC-Br StretchThe absorption for the carbon-bromine bond typically appears in this region of the fingerprint zone.
Mass Spectrometry (EI-MS)

The mass spectrum confirms the molecular weight and the presence of bromine, while the fragmentation pattern supports the overall structure.

Key Observations:

  • Molecular Ion (M⁺): A prominent pair of peaks will be observed at m/z 253 and m/z 255 .

  • Isotopic Signature: The relative intensity of the m/z 253 (containing ⁷⁹Br) and m/z 255 (containing ⁸¹Br) peaks will be approximately 1:1 . This is the definitive signature for a molecule containing one bromine atom.[3][11]

Predicted Fragmentation Pathway:

M Molecular Ion m/z 253/255 M_minus_CHO [M-CHO]⁺ m/z 224/226 M->M_minus_CHO - CHO (29) M_minus_Br [M-Br]⁺ m/z 174 M->M_minus_Br - Br (79/81) Pyrrolidine_fragment Pyrrolidinyl cation m/z 70 M->Pyrrolidine_fragment Ring Cleavage Bromophenyl_fragment Bromophenyl fragment m/z 155/157 M_minus_CHO->Bromophenyl_fragment - C₄H₈N (70)

Caption: Predicted EI-MS fragmentation of this compound.

Conclusion

The spectroscopic profile of this compound is a unique fingerprint derived from its distinct structural features. The ¹H NMR spectrum confirms the 1,2,4-substitution pattern, the ¹³C NMR accounts for all carbon environments, the FT-IR spectrum verifies the presence of aldehyde and amine functionalities, and mass spectrometry provides an unambiguous confirmation of the molecular weight and the elemental composition, particularly the bromine atom. This comprehensive guide equips researchers with the necessary framework to confidently identify, assess, and utilize this versatile chemical intermediate in their synthetic endeavors.

References

  • McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 34(1), 2-15. [Link]

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  • Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2001). Introduction to Spectroscopy. ResearchGate. [Link]

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An In-depth Technical Guide to the Solubility and Stability of 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug discovery, a profound understanding of the physicochemical properties of novel chemical entities is paramount. Among these, solubility and stability are foundational pillars that dictate the developability of a compound, influencing everything from biological screening to formulation and ultimate clinical success. This guide provides a comprehensive technical overview of the solubility and stability of 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde, a substituted benzaldehyde derivative with potential applications in pharmaceutical research.

This document is structured to provide not just procedural details, but also the scientific rationale behind the experimental designs. We will explore the anticipated solubility profile of this compound in various solvents, grounded in the principles of molecular structure and polarity. Furthermore, we will delve into a systematic evaluation of its chemical stability under a range of stress conditions, including acidic, basic, oxidative, thermal, and photolytic environments. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data.

Physicochemical Properties of this compound

A thorough understanding of the intrinsic properties of a molecule is the first step in predicting its behavior. This compound is a unique structure possessing several key functional groups that govern its solubility and stability.

PropertyValueSource
Molecular Formula C₁₁H₁₂BrNO[1]
Molecular Weight 254.12 g/mol [1]
CAS Number 887235-00-9[1]
Appearance Expected to be a solid at room temperatureInferred from related compounds
Predicted LogP ~3.5Inferred from related compounds

The molecule's structure, featuring a polar aldehyde group and a basic pyrrolidine ring, contrasted with a lipophilic brominated benzene ring, suggests a nuanced solubility profile. The lone pair of electrons on the pyrrolidine nitrogen can act as a hydrogen bond acceptor, while the aldehyde oxygen can also participate in hydrogen bonding. The bromine atom and the aromatic ring contribute to the molecule's hydrophobicity.

Solubility Profile: A-Theoretical Framework and Experimental Approach

A comprehensive understanding of a compound's solubility in various media is critical for its application in drug discovery, from initial biological assays to formulation development.

Predicted Solubility

Based on its structure, this compound is expected to exhibit the following solubility characteristics:

  • Aqueous Solubility: Limited solubility in neutral aqueous media is anticipated due to the hydrophobic bromophenyl group. However, the basicity of the pyrrolidine nitrogen (pKa of the conjugate acid is expected to be around 11) suggests that the solubility will be significantly enhanced in acidic conditions due to the formation of a more soluble salt.

  • Organic Solvent Solubility: Good solubility is predicted in a range of common organic solvents. Polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are expected to be excellent solvents due to their ability to solvate both the polar and nonpolar regions of the molecule. Good solubility is also anticipated in chlorinated solvents like dichloromethane and chloroform, as well as in lower alcohols like methanol and ethanol. Solubility in nonpolar solvents such as hexanes is likely to be poor.

Experimental Determination of Solubility

To experimentally validate these predictions, two key types of solubility assays are recommended: kinetic and thermodynamic solubility.

This high-throughput method is ideal for early-stage discovery to quickly assess the solubility of a compound from a DMSO stock solution into an aqueous buffer.[2][3]

Experimental Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: Transfer a small aliquot (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%.

  • Equilibration: Shake the plate at room temperature for a defined period (e.g., 2 hours).[4]

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

  • Quantification (Optional): For a more precise measurement, centrifuge the plate to pellet any precipitate and analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.

Causality Behind Experimental Choices:

  • DMSO as the initial solvent: It is a strong organic solvent capable of dissolving a wide range of compounds, making it a standard for compound library management.[5]

  • 1% final DMSO concentration: This is a compromise to maintain compound solubility while minimizing the impact of the organic solvent on the aqueous buffer and any subsequent biological assays.

  • Nephelometry: This is a rapid and sensitive method for detecting precipitation.

Diagram: Kinetic Solubility Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO serial_dil Serial Dilution in DMSO stock->serial_dil add_buffer Add to Aqueous Buffer (1% DMSO) serial_dil->add_buffer equilibrate Equilibrate (e.g., 2h shaking) add_buffer->equilibrate detect Detect Precipitation (Nephelometry) equilibrate->detect quantify Quantify Supernatant (HPLC-UV) detect->quantify Optional

Caption: Workflow for kinetic solubility determination.

This method determines the equilibrium solubility of the solid compound in a given solvent and is considered the "gold standard" for solubility measurement.[6]

Experimental Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, pH 7.4 buffer, 0.1 N HCl, ethanol, methanol, dichloromethane, DMSO).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle. Alternatively, centrifuge or filter the suspension to separate the solid from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS.

Causality Behind Experimental Choices:

  • Excess solid: This ensures that the solution becomes saturated with the compound.

  • Prolonged equilibration: This is necessary to reach a true thermodynamic equilibrium between the solid and the solution.[6]

  • Constant temperature: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for obtaining reproducible results.

Data Presentation:

The results of the solubility studies should be summarized in a clear and concise table.

SolventKinetic Solubility (µM)Thermodynamic Solubility (µg/mL)
Water (pH 7.0)
0.1 N HCl
Phosphate Buffered Saline (pH 7.4)
Ethanol
Methanol
Dichloromethane
Dimethyl Sulfoxide (DMSO)

Stability Profile: A Comprehensive Forced Degradation Study

Forced degradation, or stress testing, is essential to understand the intrinsic stability of a drug substance.[7] It helps to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods. The stability of this compound should be evaluated under various stress conditions as outlined in the ICH Q1A(R2) guideline.[8][9]

General Protocol for Forced Degradation Studies
  • Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water). Also, test the compound in its solid state.

  • Stress Conditions: Expose the samples to the stress conditions outlined below. Include control samples stored under normal conditions (e.g., 5 °C, protected from light) for comparison.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method (e.g., with a photodiode array detector) to quantify the parent compound and detect any degradation products. Mass spectrometry (LC-MS) should be used to identify the mass of the degradation products.

Specific Stress Conditions and Expected Degradation Pathways
  • Conditions:

    • Acidic: 0.1 N HCl at an elevated temperature (e.g., 60 °C).

    • Basic: 0.1 N NaOH at room temperature and at an elevated temperature (e.g., 60 °C).

  • Expected Degradation:

    • Acidic: The pyrrolidine ring is generally stable to acid hydrolysis. The aldehyde group might be susceptible to some degradation, but the primary point of instability could be the C-N bond under harsh conditions.

    • Basic: The compound is expected to be more labile under basic conditions. The aldehyde group could undergo Cannizzaro reaction, although this is less likely for substituted benzaldehydes. The C-Br bond might be susceptible to nucleophilic substitution by hydroxide ions at elevated temperatures.

  • Conditions: 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Expected Degradation: The aldehyde group is highly susceptible to oxidation to the corresponding carboxylic acid (4-bromo-2-(pyrrolidin-1-yl)benzoic acid). The pyrrolidine ring could also be oxidized, potentially leading to ring-opening or the formation of N-oxides.

  • Conditions: Expose the solid compound and a solution to elevated temperatures (e.g., 60 °C, 80 °C) in a controlled oven.

  • Expected Degradation: Benzaldehyde derivatives can be susceptible to thermal decomposition.[10] Potential degradation could involve polymerization or decomposition of the aldehyde and pyrrolidine moieties.

  • Conditions: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11] A dark control should be run in parallel.

  • Expected Degradation: Aromatic brominated compounds can be susceptible to photodecomposition, which may involve the cleavage of the C-Br bond to form radical intermediates.[12] The aldehyde group can also be photoreactive.

Diagram: Forced Degradation Study Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_sol Prepare Solution (e.g., 1 mg/mL) acid Acidic (HCl) prep_sol->acid base Basic (NaOH) prep_sol->base oxidative Oxidative (H₂O₂) prep_sol->oxidative thermal Thermal (Heat) prep_sol->thermal photo Photolytic (Light) prep_sol->photo prep_solid Prepare Solid Sample prep_solid->thermal prep_solid->photo sampling Sample at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling hplc HPLC-UV Analysis sampling->hplc lcms LC-MS for Identification hplc->lcms If degradants observed

Caption: Workflow for a comprehensive forced degradation study.

Conclusion

This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. The proposed experimental protocols are grounded in established scientific principles and regulatory guidelines, ensuring the generation of high-quality data crucial for the advancement of this compound in the drug discovery and development pipeline. While predictions based on chemical structure offer valuable initial insights, the empirical data generated through these studies will provide the definitive understanding of the compound's behavior, ultimately enabling informed decisions regarding its future development.

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theoretical properties of 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde: Properties, Synthesis, and Applications

Abstract

This compound is a substituted aromatic aldehyde that serves as a highly versatile building block in modern organic synthesis and medicinal chemistry. Its trifunctional nature—comprising a reactive aldehyde, a strategically positioned aryl bromide for cross-coupling, and an electron-donating pyrrolidine moiety—makes it a valuable intermediate for constructing complex molecular architectures. The pyrrolidine ring, in particular, is recognized as a "privileged scaffold" in drug discovery, frequently appearing in compounds targeting a range of diseases.[1] This guide provides a comprehensive technical overview of the compound's theoretical properties, a robust synthesis protocol, its chemical reactivity, and its potential applications for researchers and professionals in drug development.

Molecular Overview and Physicochemical Properties

Introduction to the Scaffold

The molecular framework of this compound combines three distinct chemical features. The benzaldehyde unit provides a carbonyl group for a host of classical transformations. The bromine atom at the 4-position is an excellent handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[2] The pyrrolidine substituent at the 2-position, an electron-donating group, modulates the electronic properties of the aromatic ring, influencing the reactivity of the other functional groups. This unique combination makes the molecule a powerful intermediate for creating diverse libraries of compounds in the pursuit of new therapeutic agents.

Chemical Structure and Nomenclature
  • Systematic Name: this compound

  • CAS Number: 887235-00-9[3]

  • Molecular Formula: C₁₁H₁₂BrNO[3]

  • Structure: Chemical structure of this compound (Note: This is a representative image, not generated by the tool)

Physicochemical Properties

The following table summarizes key physicochemical properties for this compound.

PropertyValueSource
Molecular Weight 254.12 g/mol [3]
Appearance (Predicted) Off-white to yellow solidAnalogous to related compounds
Storage Sealed in dry, 2-8°C[3]
MDL Number MFCD11651737[3][4]

Spectroscopic and Analytical Characterization (Theoretical)

While empirical spectral data is not publicly available, a theoretical analysis based on the structure and known data for similar compounds like 4-bromobenzaldehyde allows for the prediction of its key spectroscopic features.[5][6] Such analysis is a cornerstone of modern drug discovery for structure verification.[7][8]

Predicted ¹H NMR Spectrum Analysis

The proton NMR spectrum is expected to show distinct signals for the aldehyde, aromatic, and pyrrolidine protons.

  • Aldehyde Proton (-CHO): A singlet is expected at a downfield chemical shift, likely around δ 9.8-10.2 ppm, due to the deshielding effect of the carbonyl group.

  • Aromatic Protons: The three protons on the benzene ring will appear as distinct multiplets. The proton ortho to the aldehyde and meta to the pyrrolidine will likely be the most downfield of the aromatic signals. The electron-donating pyrrolidine group will cause an upfield shift for its adjacent protons compared to a simple bromobenzaldehyde.

  • Pyrrolidine Protons: The protons on the pyrrolidine ring will appear as two multiplets in the upfield region (δ 1.8-3.5 ppm). The four protons adjacent to the nitrogen atom (N-CH₂) will be further downfield than the four protons at the β-positions (-CH₂-CH₂-).

Predicted ¹³C NMR Spectrum Analysis

The carbon NMR will display 11 unique signals corresponding to each carbon atom in the molecule.

  • Carbonyl Carbon: The aldehyde carbon will be the most downfield signal, typically appearing around δ 190-195 ppm.

  • Aromatic Carbons: Six distinct signals are expected. The carbon attached to the bromine (C-Br) will be shifted upfield relative to the other substituted carbons. The carbon attached to the pyrrolidine ring (C-N) will be significantly downfield.

  • Pyrrolidine Carbons: Two signals corresponding to the α- and β-carbons of the pyrrolidine ring are expected in the aliphatic region of the spectrum.

Mass Spectrometry and IR Spectroscopy Highlights
  • Mass Spectrometry (MS): The electron ionization mass spectrum would show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom.

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band is expected around 1680-1700 cm⁻¹ corresponding to the C=O stretching of the aromatic aldehyde. C-H stretches for the aromatic ring and aliphatic pyrrolidine will also be present.

Synthesis and Purification

Retrosynthetic Analysis and Strategy

The most logical synthetic approach is a nucleophilic aromatic substitution (SₙAr) reaction. The disconnection occurs at the C-N bond, identifying pyrrolidine and a suitable 2,4-dihalobenzaldehyde as starting materials. 2,4-Dibromobenzaldehyde is an ideal precursor, as the bromine at the 2-position is activated towards substitution by the electron-withdrawing aldehyde group.

G target This compound disconnection C-N Bond (Nucleophilic Aromatic Substitution) target->disconnection precursors disconnection->precursors => sm1 2,4-Dibromobenzaldehyde precursors->sm1 sm2 Pyrrolidine precursors->sm2

Caption: Retrosynthetic analysis of the target molecule.

Proposed Laboratory-Scale Synthesis Protocol

This protocol describes a robust method for synthesizing the title compound. The choice of a polar aprotic solvent like DMSO facilitates the SₙAr reaction, while potassium carbonate acts as a mild base to neutralize the HBr formed in situ.

Materials and Equipment:

  • 2,4-Dibromobenzaldehyde

  • Pyrrolidine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dibromobenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous DMSO (20 mL).

  • Reagent Addition: Add pyrrolidine (1.2 eq) to the stirring mixture at room temperature. The causality here is to have the base present to immediately neutralize the acid byproduct, driving the reaction forward.

  • Reaction Conditions: Heat the reaction mixture to 80-90°C using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of cold water. This step precipitates the organic product and dissolves the inorganic salts.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). The organic layers are combined.

  • Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMSO and inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization Workflow

Purification is critical to obtaining the compound in high purity for subsequent applications.

G A Crude Reaction Product B Silica Gel Column Chromatography Eluent: Hexane/Ethyl Acetate Gradient A->B C Collect Fractions (TLC Analysis) B->C D Solvent Evaporation C->D E Pure Compound D->E F Spectroscopic Characterization (NMR, MS, IR) E->F Verify Structure & Purity

Caption: Standard workflow for purification and characterization.

Chemical Reactivity and Synthetic Utility

The molecule's utility stems from the orthogonal reactivity of its functional groups.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for transformations such as:

  • Reductive Amination: Formation of a new amine by reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).

  • Wittig Reaction: Conversion of the aldehyde to an alkene.

  • Oxidation: Conversion to the corresponding carboxylic acid using agents like potassium permanganate or Jones reagent.

  • Reduction: Formation of the corresponding benzyl alcohol with reducing agents like sodium borohydride.

Reactions of the Aryl Bromide: Cross-Coupling Potential

The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug synthesis.[9] This allows for the introduction of a wide array of substituents at the 4-position.

G center_node This compound suzuki Suzuki Coupling (with Boronic Acid) Product: Biaryl center_node->suzuki Pd(0), Base sonogashira Sonogashira Coupling (with Alkyne) Product: Arylalkyne center_node->sonogashira Pd(0), Cu(I) buchwald Buchwald-Hartwig (with Amine) Product: Di-arylamine center_node->buchwald Pd(0), Base heck Heck Coupling (with Alkene) Product: Arylalkene center_node->heck Pd(0), Base

Caption: Key cross-coupling reactions of the aryl bromide moiety.

Applications in Medicinal Chemistry and Drug Discovery

The Pyrrolidine Ring as a Privileged Scaffold

The five-membered, saturated pyrrolidine ring is a highly valued scaffold in medicinal chemistry.[1] Its non-planar, three-dimensional structure allows for the precise spatial orientation of substituents, which is critical for effective binding to biological targets like enzymes and receptors. Its inclusion can also improve physicochemical properties such as solubility and metabolic stability.

Role as a Key Intermediate

This compound is an ideal starting point for synthesizing libraries of potential drug candidates. For instance, a Suzuki coupling at the C-Br bond followed by a reductive amination at the aldehyde site allows for the rapid generation of two points of diversity from a single, advanced intermediate. This strategy is frequently employed in hit-to-lead optimization campaigns in the pharmaceutical industry. Related structures are known to be key intermediates for small molecule anticancer drugs.[10]

Safety, Handling, and Storage

Hazard Assessment

No specific safety data sheet (SDS) is available for this compound. However, based on its structural components (bromobenzaldehyde), it should be handled with care. Related compounds are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory tract irritation.[11][12]

  • Potential Health Effects:

    • Eye & Skin: Causes irritation.[11]

    • Ingestion: Harmful; causes gastrointestinal irritation.[13]

    • Inhalation: May cause respiratory tract irritation.[11]

Recommended Handling Procedures

Standard laboratory safety protocols should be strictly followed.

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][14]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[12][13]

    • Skin Protection: Handle with compatible chemical-resistant gloves. Wear a lab coat.[12][13]

    • Respiratory Protection: If dusts are generated, use an approved particulate respirator.[14]

  • Hygiene: Wash hands thoroughly after handling.[11]

Storage and Stability
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11][14] For long-term stability, storage at 2-8°C is recommended.[3]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[9]

References

  • Suvchem Laboratory Chemicals. (n.d.). 4-BROMO BENZALDEHYDE (P-BROMO BENZALDEHYDE).
  • Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - 4-BROMO BENZALDEHYDE 97%.
  • Kasturi Aromatics. (n.d.). MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • AD PHARMACHEM. (n.d.). 4-Bromo Benzaldehyde Intermediate Supplier.
  • BLDpharm. (n.d.). 887235-00-9|this compound.
  • Fisher Scientific. (2009). SAFETY DATA SHEET.
  • Zhang, B., Cao, L., Xu, S., & Wang, P. (2018). Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. Atlantis Press.
  • ChemicalBook. (n.d.). 4-Bromobenzaldehyde(1122-91-4) 1H NMR spectrum.
  • CCRC. (n.d.). 4-bromobenzaldehyde 1H NMR data.
  • Wikipedia. (n.d.). 4-Bromobenzaldehyde. Retrieved from [Link]

  • Bentham Science Publisher. (2025). Preparation, Computational and Spectroscopic Analysis of an Efficient Medicinal Molecule: 4-Bromoquinoline-2-carboxaldehyde.
  • Angene. (n.d.). 4-Bromo-2-(pyrrolidin-1-yl);benzaldehyde | 887235-00-9. Retrieved from [Link]

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. Retrieved from [Link]

  • Lanham, E. E., & Tanski, J. M. (2025). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Acta Crystallographica Section E. Retrieved from [Link]

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An In-depth Technical Guide to the Electronic and Steric Effects in 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde is a unique multifunctional aromatic compound with significant potential in organic synthesis and drug discovery. Its chemical behavior is governed by a delicate interplay of electronic and steric effects arising from the ortho-pyrrolidinyl, para-bromo, and aldehyde substituents. This technical guide provides a comprehensive analysis of these effects, offering insights into the molecule's structure, reactivity, and spectroscopic properties. In the absence of direct experimental data for the title compound in the public domain, this guide leverages established principles of physical organic chemistry and comparative data from structurally related analogs to provide a robust predictive analysis.

Introduction: A Molecule of Competing Influences

This compound presents a fascinating case study in the electronic and steric interplay of substituents on an aromatic ring. The molecule incorporates three key functional groups, each exerting a distinct influence on the electron density distribution, conformation, and reactivity of the benzaldehyde core.

  • The Aldehyde Group (-CHO): An electron-withdrawing group by both resonance (-M) and induction (-I), it deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. The carbonyl group also acts as a hydrogen bond acceptor.

  • The Pyrrolidinyl Group (-N(CH₂)₄): A potent electron-donating group through resonance (+M) due to the nitrogen lone pair, it strongly activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. Its bulky, cyclic nature also introduces significant steric hindrance.

  • The Bromo Group (-Br): An electronegative atom, it is electron-withdrawing by induction (-I). However, it possesses lone pairs that can be donated to the aromatic ring through resonance (+M), albeit weakly. This dual nature makes halogens deactivating yet ortho, para-directing substituents.[1][2]

The substitution pattern of this compound, with a strong electron-donating group ortho to the aldehyde and a deactivating halogen para to it, creates a unique electronic and steric environment that dictates its chemical personality.

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

A feasible approach would involve the nucleophilic aromatic substitution of a suitable starting material, such as 4-bromo-2-fluorobenzaldehyde, with pyrrolidine. The fluorine atom at the ortho position is activated towards nucleophilic displacement by the electron-withdrawing aldehyde group.

Synthetic Pathway start 4-Bromo-2-fluorobenzaldehyde product This compound start->product Nucleophilic Aromatic Substitution reagent Pyrrolidine, Base (e.g., K₂CO₃) Solvent (e.g., DMSO)

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

  • To a solution of 4-bromo-2-fluorobenzaldehyde (1.0 eq) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO), add pyrrolidine (1.2 eq) and a base such as potassium carbonate (2.0 eq).

  • Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Predicted Spectroscopic Data

Direct spectroscopic data for this compound is not currently available. However, we can predict the key spectral features based on the analysis of structurally similar compounds.

Spectroscopic Data (Predicted) Key Features and Rationale
¹H NMR Aldehyde Proton (-CHO): A singlet expected around δ 9.5-10.0 ppm. The ortho-pyrrolidinyl group may cause a slight upfield shift compared to unsubstituted benzaldehyde due to its electron-donating nature. Aromatic Protons: Three protons in the aromatic region, likely exhibiting complex splitting patterns due to their distinct chemical environments. Pyrrolidinyl Protons: Multiplets in the aliphatic region (δ 1.8-3.5 ppm) corresponding to the eight protons of the pyrrolidine ring.
¹³C NMR Carbonyl Carbon (-CHO): A signal expected in the downfield region (δ 185-195 ppm). Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm). The carbon attached to the nitrogen (C2) will be significantly shielded, appearing at a lower chemical shift. The carbon attached to the bromine (C4) will be deshielded. Pyrrolidinyl Carbons: Two sets of signals in the aliphatic region (δ 25-55 ppm) for the pyrrolidine ring carbons.
FTIR (cm⁻¹) C=O Stretch: A strong absorption band expected in the range of 1670-1690 cm⁻¹. The electron-donating pyrrolidinyl group will lower the frequency from that of unsubstituted benzaldehyde (~1700 cm⁻¹) due to decreased double bond character of the carbonyl. C-N Stretch: A medium absorption band around 1350-1250 cm⁻¹. C-Br Stretch: A weak to medium absorption band in the fingerprint region, typically below 800 cm⁻¹.

Analysis of Electronic Effects

The electronic landscape of this compound is a fascinating push-pull system.

Resonance and Inductive Effects

The powerful +M effect of the ortho-pyrrolidinyl group donates electron density into the aromatic ring, significantly increasing the electron density at the ortho and para positions relative to the pyrrolidinyl substituent. This effect counteracts the electron-withdrawing -I and -M effects of the aldehyde group. The para-bromo substituent exerts a -I effect, withdrawing electron density, and a weaker +M effect.

Electronic_Effects cluster_molecule This compound cluster_effects Net Electronic Influence mol Benzene Ring ring_activation Overall Ring Activation (dominated by +M of Pyrrolidinyl) mol->ring_activation CHO Aldehyde (-CHO) -I, -M CHO->mol Withdraws e⁻ density Pyrrolidinyl Pyrrolidinyl +M, -I Pyrrolidinyl->mol Donates e⁻ density Bromo Bromo (-Br) -I, +M Bromo->mol Weakly withdraws e⁻ density

Caption: Interplay of electronic effects in the molecule.

The net effect is a highly polarized aromatic ring. The strong electron donation from the pyrrolidinyl group is expected to dominate, making the ring electron-rich and thus highly activated towards electrophilic attack.

Impact on Reactivity

The activated nature of the aromatic ring suggests that this compound will be highly susceptible to electrophilic aromatic substitution reactions. The directing effects of the substituents are crucial:

  • The powerful ortho, para-directing pyrrolidinyl group will strongly favor substitution at its ortho (C3) and para (C5) positions.

  • The aldehyde group is a meta-director.

  • The bromo group is an ortho, para-director.

Given the potent activating and directing ability of the amino group, electrophilic substitution is most likely to occur at the positions ortho and para to the pyrrolidinyl group. The position para to the pyrrolidinyl group (C5) is sterically more accessible than the position ortho to it (C3), which is flanked by the bulky pyrrolidinyl and aldehyde groups.

Steric Effects and Conformational Analysis

The presence of the bulky pyrrolidinyl group at the ortho position to the aldehyde group introduces significant steric hindrance, which has profound consequences for the molecule's conformation and reactivity.

Twisting of the Aldehyde Group

In ortho-substituted benzaldehydes, steric repulsion between the ortho substituent and the aldehyde group often forces the aldehyde group to twist out of the plane of the aromatic ring.[3] This dihedral angle is a critical determinant of the extent of conjugation between the carbonyl group and the aromatic π-system. A larger twist angle leads to reduced conjugation.

For this compound, significant steric strain between the pyrrolidinyl group and the aldehyde is expected, likely resulting in a non-planar conformation.

Steric_Hindrance substituents Ortho-Pyrrolidinyl and Aldehyde Groups steric_repulsion Steric Repulsion substituents->steric_repulsion twist Twisting of Aldehyde Group (Increased Dihedral Angle) steric_repulsion->twist conjugation Reduced π-Conjugation twist->conjugation reactivity_change Altered Carbonyl Reactivity conjugation->reactivity_change

Sources

Methodological & Application

Application Notes & Protocols: Strategic Use of 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its reliability in constructing C-C bonds, particularly in the synthesis of biaryl scaffolds crucial for drug discovery.[1] This guide provides an in-depth technical overview and a robust starting protocol for the use of 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde , a valuable and functionalized building block. The presence of an electron-donating pyrrolidine group ortho to the aldehyde and a bromine atom para to it presents specific considerations for reaction optimization. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this reagent for the synthesis of complex molecules, such as inhibitors of kinases or Poly(ADP-ribose) polymerase (PARP).[2][3]

Introduction: The Strategic Value of the Substrate

This compound is a trifunctional synthetic intermediate. The biaryl motif is a prevalent structure in many top-selling pharmaceuticals, making its efficient synthesis a high-priority endeavor.

  • Aryl Bromide: The bromine atom serves as the reactive handle for the palladium-catalyzed Suzuki-Miyaura coupling, offering a balance of reactivity and stability. The reactivity order for aryl halides is generally I > Br > OTf >> Cl.[4]

  • Ortho-Pyrrolidine Group: This electron-donating amine substituent activates the aryl ring, potentially influencing the kinetics of the oxidative addition step. Its steric bulk can also play a role in the selection of appropriate ligands and catalysts.

  • Benzaldehyde Moiety: The aldehyde group is a versatile functional handle for subsequent transformations, such as reductive amination, oxidation to a carboxylic acid, or Wittig reactions, enabling rapid diversification of the coupled product.

The strategic incorporation of these features makes this building block particularly relevant for constructing libraries of compounds targeting enzymes like PARP and various kinases, where substituted biaryl structures are known to be effective.[5][6]

The Suzuki-Miyaura Catalytic Cycle: Mechanism of Action

The Suzuki-Miyaura reaction proceeds via a palladium-catalyzed cycle that involves three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1] A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[7]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-Br (Palladacycle) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product (Ar¹-Ar²) ArylHalide Ar¹-Br (this compound) ArylHalide->OxAdd Enters Cycle BoronicAcid Ar²-B(OH)₂ (Arylboronic Acid) BorateComplex [Ar²-B(OH)₃]⁻ ('Ate' Complex) BoronicAcid->BorateComplex Base Base (e.g., K₂CO₃) Base->BoronicAcid BorateComplex->Transmetalation Enters Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol

The following protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. This procedure is based on well-established methods for similar electron-rich aryl bromides and should be optimized for each specific substrate.[8]

Materials & Reagents
ReagentM.W. ( g/mol )Suggested GradeNotes
This compound254.12>97%Limiting reagent.
Arylboronic AcidVariable>98%Use 1.1 to 1.5 equivalents.
Pd(PPh₃)₄ (Tetrakis)1155.56>98%A common, reliable Pd(0) catalyst. Other catalysts can be screened.
Potassium Carbonate (K₂CO₃)138.21AnhydrousUse 2.0 to 3.0 equivalents.
1,4-Dioxane88.11AnhydrousReaction solvent.
Water18.02Degassed, DICo-solvent, essential for dissolving the base.
Argon or Nitrogen-High PurityFor maintaining an inert atmosphere.
Step-by-Step Procedure

Experimental_Workflow start Start reagents 1. Combine Solids - Aryl Bromide (1.0 eq) - Boronic Acid (1.2 eq) - K₂CO₃ (2.0 eq) - Pd(PPh₃)₄ (0.03 eq) start->reagents inert 2. Inert Atmosphere Evacuate & backfill flask with Ar/N₂ (3x) reagents->inert solvents 3. Add Degassed Solvents Add 1,4-Dioxane and Water (e.g., 4:1 v/v) inert->solvents reaction 4. Reaction Heat to 80-100 °C with vigorous stirring (4-16 h) solvents->reaction monitor 5. Monitor Progress Check via TLC or LC-MS reaction->monitor monitor->reaction Incomplete workup 6. Workup Cool, dilute with EtOAc, wash with H₂O & brine monitor->workup Reaction Complete purify 7. Purification Dry organic layer, concentrate, and purify via column chromatography workup->purify product Final Product 4-Aryl-2-(pyrrolidin-1-yl)benzaldehyde purify->product

Caption: General workflow for Suzuki-Miyaura coupling.

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 254 mg), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol, 276 mg), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 35 mg).

  • Inerting: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment. This is critical as the Pd(0) catalyst is sensitive to oxygen.

  • Solvent Addition: Through the septum, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The solvent mixture should be sparged with argon or nitrogen for at least 20 minutes prior to use.

  • Reaction Execution: Lower the flask into a preheated oil bath set to 90 °C. Stir the mixture vigorously. The reaction mixture will typically change color.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-16 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Optimization and Troubleshooting

The success of a Suzuki coupling can be sensitive to several variables. The electron-donating nature of the pyrrolidine group on the substrate may necessitate adjustments to the "standard" conditions.

ParameterStandard ConditionRationale & Optimization Strategy
Catalyst Pd(PPh₃)₄Tetrakis is often effective but can be slow. For challenging couplings, consider more active pre-catalysts with bulky, electron-rich phosphine ligands like XPhos or SPhos (e.g., XPhos Pd G3).[9] These can accelerate the reductive elimination step.
Base K₂CO₃A moderately strong base. If the reaction is sluggish or if protodeboronation of the boronic acid is an issue, a stronger base like Cesium Carbonate (Cs₂CO₃) or a non-aqueous base like Potassium Phosphate (K₃PO₄) may be more effective.[10]
Solvent Dioxane/WaterThis mixture is excellent for dissolving both organic substrates and the inorganic base. Other common systems include Toluene/Water or DMF/Water. For anhydrous conditions, THF with a base like K₃PO₄ can be used.[9]
Temperature 80-100 °CSufficient for most couplings. If side reactions occur, lowering the temperature may be beneficial, though it may require a more active catalyst. Microwave heating can sometimes dramatically reduce reaction times.
Boronic Acid 1.1-1.5 eq.A slight excess is used to drive the reaction to completion. Boronic acids can undergo self-coupling (homocoupling). Using a smaller excess (1.1 eq) can minimize this side product.

Conclusion

This compound is a highly versatile building block for the synthesis of complex biaryl aldehydes. The provided protocol offers a reliable and well-precedented starting point for its use in Suzuki-Miyaura cross-coupling reactions. By understanding the mechanistic principles and key reaction parameters, researchers can effectively troubleshoot and optimize conditions to achieve high yields of desired products, accelerating progress in medicinal chemistry and materials science.

References

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central. [Link]

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. (n.d.). PubMed Central. [Link]

  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. (2019). PubMed Central. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific. [Link]

  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. (2019). ResearchGate. [Link]

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  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

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  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. (2023). The Royal Society of Chemistry. [Link]

  • Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. (n.d.). PubMed Central. [Link]

  • Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders. (n.d.). PubMed Central. [Link]

  • Synthesis, [18F] radiolabeling, and evaluation of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for in vivo imaging of PARP-1 using positron emission tomography. (n.d.). PubMed Central. [Link]

  • Suzuki reaction. (n.d.). Wikipedia. [Link]

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. (2024). PubMed. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry. [Link]

  • Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. (2025). ResearchGate. [Link]

  • Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. (n.d.). PubMed Central. [Link]

  • Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets. (2005). PubMed. [Link]

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Application Notes & Protocols: 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde as a Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde, a trifunctional synthetic building block with significant applications in medicinal chemistry and drug discovery. Its unique architecture, featuring an aldehyde, a sterically influential ortho-pyrrolidinyl group, and a synthetically versatile para-bromo substituent, offers three distinct points for molecular elaboration. We present its physicochemical properties, a plausible synthetic strategy, and detailed, field-proven protocols for its derivatization via palladium-catalyzed cross-coupling reactions and reductive amination. The causality behind experimental choices is explained to empower researchers to adapt and optimize these methods for the synthesis of novel pharmaceutical compounds and complex molecular scaffolds.

Introduction: A Trifunctional Scaffold for Modern Drug Discovery

The pursuit of novel therapeutic agents frequently relies on the availability of versatile chemical precursors that allow for the efficient construction of diverse molecular libraries. This compound (CAS 887235-00-9) has emerged as a valuable scaffold in this context.[1][] The five-membered pyrrolidine ring is a prevalent motif in FDA-approved drugs, valued for its ability to introduce three-dimensionality, improve solubility, and establish critical interactions with biological targets.[3][4]

This precursor uniquely combines three key functional groups:

  • Aromatic Aldehyde: A versatile handle for forming C-N bonds through reductive amination or for constructing various heterocyclic systems, such as quinazolines, which are known for their broad pharmacological activities.[5][6]

  • Aryl Bromide: An ideal electrophile for palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions, enabling the introduction of a vast array of aryl, heteroaryl, and amino substituents.[7][8]

  • Ortho-Pyrrolidinyl Group: This tertiary amine acts as an electron-donating group, influencing the reactivity of the aromatic ring. Its position adjacent to the aldehyde provides steric direction and can be a key pharmacophoric element in the final compound.[9][10]

This guide serves as a practical resource for researchers, providing robust protocols to unlock the synthetic potential of this powerful building block.

Physicochemical Properties & Synthesis

Compound Specifications
PropertyValueReference(s)
Chemical Name This compound[1]
CAS Number 887235-00-9[1][]
Molecular Formula C₁₁H₁₂BrNO[]
Molecular Weight 254.12 g/mol []
Appearance Typically a yellow to brown solidGeneral Observation
Solubility Soluble in common organic solvents (DCM, THF, DMF)General Observation
Storage Store at -4°C to -20°C for long-term stability[11]
Proposed Synthesis of the Precursor

A common and effective method for synthesizing ortho-amino benzaldehydes is through nucleophilic aromatic substitution (SₙAr) on an activated aryl fluoride. The synthesis of this compound can be plausibly achieved from commercially available 4-bromo-2-fluorobenzaldehyde.

Reaction Rationale: The fluorine atom at the C2 position is activated towards nucleophilic attack by the electron-withdrawing aldehyde group. Pyrrolidine, a strong secondary amine nucleophile, readily displaces the fluoride to form the desired product. A mild base is used to quench the HF generated in situ.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product R1 4-Bromo-2-fluorobenzaldehyde Reaction SₙAr Reaction (e.g., 80-100 °C) R1->Reaction R2 Pyrrolidine R2->Reaction R3 K₂CO₃ (Base) R3->Reaction R4 DMF (Solvent) R4->Reaction P1 This compound Reaction->P1

Caption: Plausible synthesis via Nucleophilic Aromatic Substitution (SₙAr).

Core Reactivity & Applications in Scaffold Synthesis

The strategic placement of the functional groups allows for sequential or orthogonal derivatization, making this precursor exceptionally valuable for building molecular complexity.

The Aryl Bromide: A Gateway for Cross-Coupling

The carbon-bromine bond is the primary site for palladium-catalyzed reactions, which are cornerstones of modern pharmaceutical synthesis.[12]

The Suzuki-Miyaura reaction is a robust method for creating biaryl or vinyl-aryl structures.[8][13] This is particularly useful for synthesizing scaffolds found in kinase inhibitors and other targeted therapies.

Mechanistic Insight: The reaction cycle involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[13]

Suzuki_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Catalysis cluster_workup 3. Work-up & Purification S1 Combine Precursor, Boronic Acid, & Base S2 Add Degassed Solvent (e.g., Dioxane/H₂O) S1->S2 S3 Purge with Inert Gas (Argon or Nitrogen) S2->S3 R1 Add Pd Catalyst (e.g., Pd(PPh₃)₄) S3->R1 R2 Heat to 80-100 °C R1->R2 R3 Monitor by TLC/LC-MS R2->R3 W1 Cool & Dilute with Water/EtOAc R3->W1 W2 Extract & Dry Organic Phase W1->W2 W3 Purify by Column Chromatography W2->W3 Final Final W3->Final Final Product

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.

The Buchwald-Hartwig amination provides direct access to N-aryl compounds, which are ubiquitous in pharmaceuticals.[7][14] This reaction is often more efficient and substrate-tolerant than classical methods like nucleophilic substitution.

Mechanistic Insight: Similar to the Suzuki coupling, the mechanism involves oxidative addition of the aryl bromide to Pd(0). The amine then coordinates to the palladium complex, and a strong base facilitates deprotonation, leading to reductive elimination of the C-N coupled product.[7][15] The choice of phosphine ligand is critical for reaction efficiency.[16]

The Aldehyde: A Hub for Amines and Heterocycles

The aldehyde group is a powerful electrophile for introducing nitrogen-containing functionalities.

This is one of the most reliable methods for synthesizing secondary and tertiary amines in medicinal chemistry.[17] It proceeds via the in-situ formation of an iminium ion, which is then reduced by a mild hydride reagent.

Experimental Rationale: Sodium triacetoxyborohydride (STAB) is a preferred reducing agent because it is mild enough not to reduce the starting aldehyde, is tolerant of slightly acidic conditions that promote iminium formation, and is easy to handle.[18]

While the ortho-amino group is a tertiary amine in this precursor, its fundamental structure is related to 2-aminobenzaldehydes, which are classic starting materials for quinazoline synthesis.[19][20] By first performing a Suzuki coupling to introduce a new substituent and then modifying the aldehyde, complex polycyclic systems can be accessed. For example, condensation with an amidine could lead to a substituted quinazoline core, a privileged scaffold in many approved drugs like Gefitinib and Erlotinib.[21]

Case Study: Synthesis of a Diaryl Amine Kinase Inhibitor Scaffold

To illustrate the synthetic utility of this compound, we propose a two-step sequence to a diaryl amine scaffold, a common core in many kinase inhibitors.

Step 1: Suzuki-Miyaura Coupling. The aryl bromide is coupled with pyridine-3-boronic acid to install a key heteroaromatic recognition element. Step 2: Reductive Amination. The resulting aldehyde is reacted with 4-fluoroaniline to form a diaryl amine linkage, a common hydrogen-bond-donating/accepting feature.

Caption: A two-step pathway to a potential kinase inhibitor scaffold.

Detailed Experimental Protocols

Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Palladium catalysts and phosphine ligands can be toxic and air-sensitive; handle under an inert atmosphere where specified.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic arylboronic acid.

Materials & Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (typically 4:1 v/v)

  • Round-bottom flask, condenser, magnetic stirrer, inert gas line (Argon or N₂)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., Na₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (Argon or N₂). Repeat this cycle three times to ensure the removal of oxygen.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane/Water) via syringe. The solution should be purged with the inert gas for an additional 10-15 minutes. Rationale: Oxygen can deactivate the Pd(0) catalyst, so maintaining an inert atmosphere is crucial for high yields.[22]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol details the coupling of the precursor with a primary or secondary amine.

Materials & Reagents:

  • This compound (1.0 equiv)

  • Amine (1.1-1.3 equiv)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., XPhos or BINAP, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or sealed tube, inert gas line

Procedure:

  • Vessel Preparation: In an oven-dried Schlenk flask under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (2 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).

  • Reagent Addition: Add this compound (1.0 equiv). Evacuate and backfill with inert gas.

  • Solvent and Nucleophile: Add the anhydrous, degassed solvent (e.g., Toluene) followed by the amine (1.2 equiv) via syringe.

  • Reaction: Seal the vessel and heat the mixture to 90-110 °C. Monitor the reaction progress by LC-MS. Rationale: A strong, non-nucleophilic base is required to deprotonate the amine for the catalytic cycle without competing as a nucleophile.[14] The choice of ligand is critical and often needs to be screened for optimal results.[16]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification & Characterization: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography. Confirm the product identity by NMR and MS.

Protocol 3: General Procedure for Reductive Amination

This protocol describes the synthesis of a secondary amine from the precursor aldehyde.

Materials & Reagents:

  • This compound (1.0 equiv)

  • Primary amine (1.0-1.2 equiv)

  • Reducing Agent (Sodium triacetoxyborohydride, NaBH(OAc)₃, 1.5 equiv)

  • Solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

  • Acetic Acid (optional, catalytic amount)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and the primary amine (1.1 equiv) in the solvent (e.g., DCE).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine or iminium ion. A catalytic amount of acetic acid can be added to accelerate this step.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes. Rationale: Portion-wise addition controls any initial exotherm. The reaction is typically stirred at room temperature for 2-24 hours.

  • Monitoring: Follow the disappearance of the starting material and imine intermediate by TLC or LC-MS.

  • Quenching & Work-up: Carefully quench the reaction by slow addition of a saturated aqueous NaHCO₃ solution. Stir for 30 minutes. Extract the aqueous layer with DCM.

  • Purification & Characterization: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to yield the target amine. Confirm structure by NMR and MS.[17][23]

Conclusion

This compound is a high-value, trifunctional building block that provides medicinal chemists with a reliable and versatile platform for rapid lead generation and optimization. The orthogonal reactivity of its aryl bromide and aldehyde functionalities enables the systematic construction of complex, drug-like molecules. The protocols detailed in this guide offer robust and reproducible methods for leveraging this precursor's full synthetic potential, paving the way for the discovery of novel pharmaceutical compounds.

References

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. Available at: [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham). Available at: [Link]

  • Patil, S. S., et al. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of Chemical Sciences, 135(50). Available at: [Link]

  • Bhat, M. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11. Available at: [Link]

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  • ResearchGate (2020). Reductive aminations of benzaldehyde... Scientific Diagram. Available at: [Link]

  • Patil, S. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. Available at: [Link]

  • Sharma, P., & Kumar, A. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. Available at: [Link]

  • Sharma, P., & Kumar, A. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. SciSpace. Available at: [Link]

  • Oriental Journal of Chemistry (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives... Available at: [Link]

  • Wikipedia (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Keglevich, G., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • ResearchGate (n.d.). 4-(Prop-2-yn-1-yloxy)benzaldehyde. Available at: [Link]

  • Epistemeo (2012). The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]

  • AD Pharmacem (n.d.). 4-Bromo Benzaldehyde Intermediate Supplier. Available at: [Link]

  • ResearchGate (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling... Available at: [Link]

  • Atlantis Press (n.d.). Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde... Available at: [Link]

  • Angene (n.d.). 4-Bromo-2-(pyrrolidin-1-yl);benzaldehyde. Available at: [Link]

  • BIOFOUNT (n.d.). This compound. Available at: [Link]

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  • Suzuki, A. (2005). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 81(7), 243-255. Available at: [Link]

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  • J&K Scientific (n.d.). 4-(1-Pyrrolidino)benzaldehyde. Available at: [Link]

  • Google Patents (n.d.). CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde.
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  • Avanthay, M. (2018). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. Available at: [Link]

  • ResearchGate (n.d.). Pyrrolidinyl-Spirooxindole Natural Products as Inspirations for the Development of Potential Therapeutic Agents. Available at: [Link]

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Application Notes and Protocols: 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde as a Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthetic applications of 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde in medicinal chemistry.

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of contemporary drug discovery, the efficiency of synthesizing complex molecular architectures is paramount. Certain chemical scaffolds, often referred to as "privileged structures," appear repeatedly in a variety of bioactive compounds, demonstrating their utility in engaging with multiple biological targets. This compound has emerged as one such valuable building block. Its structure is strategically functionalized with three distinct reactive centers: an aldehyde for condensation and reductive amination, an aryl bromide for cross-coupling reactions, and a pyrrolidine ring, a common moiety in FDA-approved drugs that imparts favorable physicochemical properties and explores three-dimensional chemical space.[1][2] The pyrrolidine ring, a saturated heterocycle, is prized by medicinal chemists for its ability to introduce sp³ character, influence molecular stereochemistry, and provide non-planar structures that can lead to enhanced binding affinity and selectivity.[1][3]

This guide provides an in-depth exploration of the synthetic utility of this compound, with a primary focus on its application in the synthesis of potent enzyme inhibitors for cancer therapy. We will delve into the causality behind experimental choices and provide detailed, validated protocols for its use.

Core Application: A Cornerstone in the Synthesis of PARP Inhibitors

A major application of this scaffold is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a transformative class of anticancer drugs.[4]

The "Synthetic Lethality" Strategy and PARP's Role

PARP-1 and PARP-2 are crucial enzymes in the DNA damage repair process, particularly in the base excision repair (BER) pathway.[5][6] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for DNA repair is already compromised. Targeting PARP in these cancer cells creates a "synthetic lethality," where the inhibition of a second DNA repair pathway leads to catastrophic DNA damage and selective cell death in tumor cells, while sparing healthy cells with functional HR.[4][5] Several PARP inhibitors, including Olaparib, Rucaparib, and Niraparib, have been approved for treating cancers associated with BRCA mutations.[6][7]

This compound in PARP Inhibitor Synthesis

The benzimidazole carboxamide scaffold is a well-established and highly effective core for potent PARP-1 inhibitors.[6][7] this compound serves as a key precursor for constructing this critical pharmacophore. The general synthetic strategy involves the transformation of the aldehyde group into a carboxylic acid or its derivative, which then participates in the formation of the benzimidazole ring system. The aryl bromide provides a crucial handle for late-stage diversification to optimize potency, selectivity, and pharmacokinetic properties.

The workflow below illustrates the central role of this building block in a drug discovery cascade.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Structural Diversification A This compound B Oxidation to Carboxylic Acid A->B e.g., Pinnick Oxidation C Amide Coupling with Diaminobenzene B->C e.g., HATU, DIPEA D Cyclization to form Benzimidazole Core C->D Thermal or Acid-catalyzed E Brominated Benzimidazole Intermediate D->E Intermediate Isolation F Suzuki or Stille Coupling E->F G Buchwald-Hartwig Amination E->G H Final PARP Inhibitor Analogues F->H G->H

Caption: General workflow for synthesizing PARP inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-2-(pyrrolidin-1-yl)benzoic Acid

This protocol details the oxidation of the aldehyde to a carboxylic acid, a critical first step for subsequent amide coupling reactions. The Pinnick oxidation is chosen for its high efficiency and tolerance of various functional groups.

Causality and Rationale:

  • Sodium Chlorite (NaClO₂) : The primary oxidant. It is mild and selective for aldehydes.

  • 2-Methyl-2-butene : A scavenger for the hypochlorite (HOCl) byproduct, which can otherwise lead to unwanted side reactions like chlorination of the aromatic ring.

  • Sodium Dihydrogen Phosphate (NaH₂PO₄) : Acts as a buffer to maintain a slightly acidic pH (around 4-5), which is optimal for the oxidation and prevents the disproportionation of chlorite.

  • tert-Butanol/Water : A common solvent system for this reaction, ensuring solubility of both organic and inorganic reagents.

Step-by-Step Methodology:

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Reagent Addition : Add 2-methyl-2-butene (4.0 eq) to the solution. In a separate flask, prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate monohydrate (1.5 eq) in water.

  • Oxidation : Add the aqueous solution of NaClO₂ and NaH₂PO₄ dropwise to the stirred aldehyde solution at room temperature. The addition should be controlled to maintain the internal temperature below 30 °C.

  • Reaction Monitoring : Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup : Once the reaction is complete, cool the mixture in an ice bath and acidify to pH ~2 with 1 M HCl. This will precipitate the carboxylic acid product.

  • Isolation : Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove inorganic salts.

  • Purification : The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 4-Bromo-2-(pyrrolidin-1-yl)benzoic acid.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The aryl bromide functionality is a powerful tool for introducing molecular diversity. The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds. This protocol provides a general method for coupling the benzaldehyde precursor with various boronic acids.

Causality and Rationale:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) : The catalyst is essential for the oxidative addition and reductive elimination steps of the catalytic cycle. The choice of ligand (e.g., PPh₃, dppf) can significantly impact reaction efficiency.

  • Base (e.g., K₂CO₃, Cs₂CO₃) : The base is required to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.

  • Solvent (e.g., Dioxane/Water, Toluene, DMF) : The solvent system must solubilize the reactants and be stable at the required reaction temperature. The presence of water is often beneficial for the efficiency of the transmetalation step.

Data Presentation: Typical Suzuki Coupling Conditions

ComponentExample ReagentEquivalentsRationale
Aryl Bromide This compound1.0The electrophilic partner in the coupling.
Boronic Acid Phenylboronic acid1.2 - 1.5The nucleophilic partner, providing the new C-C bond.
Palladium Catalyst Pd(dppf)Cl₂0.02 - 0.05A robust catalyst suitable for a wide range of substrates.
Base K₂CO₃ (aqueous solution)2.0 - 3.0Activates the boronic acid for transmetalation.
Solvent 1,4-Dioxane-A good solvent for both organic reactants and the catalyst complex.
Temperature 80-100 °C-Provides the necessary thermal energy for the catalytic cycle to proceed.

Step-by-Step Methodology:

  • Reaction Setup : To an oven-dried flask, add this compound (1.0 eq), the desired boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (e.g., solid K₂CO₃, 2.0 eq).

  • Inert Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent Addition : Add the degassed solvent (e.g., 1,4-Dioxane and water in a 4:1 ratio) via syringe.

  • Heating : Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Reaction Monitoring : Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup : After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and water. Separate the organic layer, and wash it with water and then brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ (Active Catalyst) C Ar-Pd(II)L₂(Br) A->C Ar-Br F Reductive Elimination B Oxidative Addition E Ar-Pd(II)L₂(Ar') C->E Ar'-B(OH)₂ + Base D Transmetalation E->A Ar-Ar'

Caption: Key steps in the Suzuki-Miyaura cross-coupling cycle.

Broader Applications and Future Perspectives

While its role in PARP inhibitor synthesis is well-documented, the reactive handles on this compound make it a versatile starting material for other classes of therapeutic agents.

Potential in Kinase Inhibitor Synthesis

Kinase inhibitors are a cornerstone of modern targeted therapy in oncology and immunology.[8] Many kinase inhibitors feature heterocyclic cores that can be accessed from aldehyde precursors.[9] The aldehyde group can undergo condensation reactions with various nucleophiles to form quinazolines, pyrimidines, or other scaffolds common in kinase inhibitors. The aryl bromide can then be used to install key binding motifs that interact with the hinge region or other pockets of the kinase active site.

Other Therapeutic Areas

The pyrrolidine scaffold is present in drugs targeting a wide range of conditions, including central nervous system disorders, inflammation, and infectious diseases.[10][11][12] The ability to easily diversify the core aromatic ring of this compound through modern cross-coupling chemistry makes it an attractive starting point for generating libraries of novel compounds for screening against various biological targets.

Conclusion

This compound is more than just a simple chemical intermediate; it is a strategically designed building block that provides medicinal chemists with a rapid and efficient entry point to complex and biologically relevant molecular architectures. Its trifunctional nature allows for a modular and powerful approach to synthesis, particularly demonstrated in the construction of potent PARP inhibitors. The detailed protocols and rationale provided herein serve as a guide for researchers to harness the full potential of this versatile scaffold in the ongoing quest for novel therapeutics.

References
  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity.
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  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cispl
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  • Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP)
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  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.PubMed Central.
  • Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors.PubMed.

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Application Notes and Protocols for the Synthetic Utility of 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde is a versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and materials science. Its unique trifunctional architecture, featuring an aldehyde, a sterically accessible bromine atom on an electron-rich aromatic ring, and a tertiary amine, offers a wide range of possibilities for molecular elaboration. The electron-donating pyrrolidinyl group at the ortho position not only influences the reactivity of the aldehyde and the bromine but also provides a handle for modulating the physicochemical properties of the resulting derivatives. This application note provides a comprehensive guide to the experimental use of this compound, detailing its properties and offering robust protocols for its application in key synthetic transformations.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful reaction planning and execution. The data presented below has been curated from supplier information and extrapolated from structurally related compounds.

PropertyValueSource/Comment
CAS Number 887235-00-9[1]
Molecular Formula C₁₁H₁₂BrNO
Molecular Weight 254.12 g/mol
Appearance Off-white to yellow solidInferred from similar compounds
Solubility Soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate (EtOAc). Limited solubility in water.
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep container tightly closed.General laboratory practice

Safety and Handling

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling dust. Use in a well-ventilated fume hood.

  • Skin and Eye Contact: May cause skin and eye irritation. In case of contact, rinse immediately with plenty of water.

  • Ingestion: Harmful if swallowed.

For more detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) for 4-bromobenzaldehyde as a related compound.

Synthetic Applications and Protocols

The strategic positioning of the functional groups in this compound allows for its participation in a variety of synthetic transformations. The electron-rich nature of the aromatic ring, due to the ortho-pyrrolidinyl group, enhances its reactivity in electrophilic aromatic substitutions, while the bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions. The aldehyde functionality is a gateway to a plethora of condensation and addition reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the aryl bromide moiety makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[2] The ortho-pyrrolidinyl group, while sterically hindering, can also act as a directing group in certain transformations.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between aryl halides and boronic acids.[3][4][5] This protocol describes a typical procedure for the coupling of this compound with an arylboronic acid.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene (solvent)

  • Water (co-solvent)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed toluene and a 2M aqueous solution of potassium carbonate.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl aldehyde.

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[2][6] The resulting aryl alkynes are valuable precursors for more complex molecules. The steric hindrance from the ortho-pyrrolidinyl group may necessitate the use of specific ligands and conditions to achieve high yields.[7]

Protocol 2: Sonogashira Coupling with Phenylacetylene

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq)

  • Copper(I) iodide (CuI, 0.05 eq)

  • Triethylamine (Et₃N, 3.0 eq)

  • Tetrahydrofuran (THF, anhydrous and degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous and degassed THF, followed by triethylamine and phenylacetylene via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Diagram of a General Synthetic Workflow

G A This compound B Palladium-Catalyzed Cross-Coupling A->B C Condensation Reactions A->C D Suzuki Coupling (Aryl Boronic Acid) B->D E Sonogashira Coupling (Terminal Alkyne) B->E F Friedländer Annulation (Ketone with α-methylene) C->F G Biaryl Aldehydes D->G H Aryl Alkynes E->H I Substituted Quinolines F->I G cluster_0 Friedländer Annulation A 2-Aminobenzaldehyde Derivative C Aldol Condensation A->C B Ketone (e.g., Acetophenone) B->C D Intermediate Adduct C->D Base catalyst E Cyclization & Dehydration D->E F Substituted Quinoline E->F - H₂O

Caption: Simplified mechanism of the Friedländer annulation.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its unique combination of functional groups allows for the facile construction of complex molecular architectures, including biaryls, aryl alkynes, and fused heterocyclic systems. The protocols provided in this application note serve as a robust starting point for researchers to explore the rich chemistry of this compound. As with any synthetic procedure, optimization of reaction conditions may be necessary to achieve the desired outcomes for specific substrates.

References

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte, 15(2), 2572–2575.
  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Synthesis of quinazoline by decarboxylation of 2-aminobenzylamine and α-keto acid under visible light catalysis. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • MDPI. (2025). 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review. Molecules. Retrieved from [Link]

  • ResearchGate. (2009). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules. Retrieved from [Link]

  • ResearchGate. (2002). Concerning the mechanism of the Friedländer quinoline synthesis. Retrieved from [Link]

  • NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. Retrieved from [Link]

  • ResearchGate. (2006). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]

  • Organic Chemistry Portal. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (2019). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with.... Retrieved from [Link]

  • Atlantis Press. (2018). Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. Retrieved from [Link]

  • University of California, Santa Barbara. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (2013). 4-(Prop-2-yn-1-yloxy)benzaldehyde. Retrieved from [Link]

  • Beilstein Journals. (2020). Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. Retrieved from [Link]

  • ChemRxiv. (2020). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. Retrieved from [Link]

  • ACS Publications. (2011). Selective ortho-Bromination of Substituted Benzaldoximes Using Pd-Catalyzed C–H Activation: Application to the Synthesis of Substituted 2-Bromobenzaldehydes. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2023). Aminative Suzuki-Miyaura coupling. Retrieved from [Link]

  • Google Patents. (2023). A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde.
  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc. Retrieved from [Link]

  • PubMed. (2011). Selective ortho-bromination of substituted benzaldoximes using Pd-catalyzed C-H activation: application to the synthesis of substituted 2-bromobenzaldehydes. Retrieved from [Link]

  • ACS Publications. (2026). Catellani-Inspired BN-Aromatic Expansion: A Versatile Tool toward π-Extended 1,2-Azaborines with Tunable Photosensitizing Properties. Journal of the American Chemical Society. Retrieved from [Link]

  • MDPI. (2019). Reaction of 3-Amino-1,2,4-Triazole with Diethyl Phosphite and Triethyl Orthoformate: Acid-Base Properties and Antiosteoporotic Activities of the Products. Molecules. Retrieved from [Link]

Sources

Application Notes and Protocols: 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde as a Versatile Building Block for Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Building Blocks in Organic Electronics

The advancement of organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs), is intrinsically linked to the rational design and synthesis of novel π-conjugated organic semiconductors.[1] The performance of these materials is dictated by their molecular structure, which influences their electronic properties, solid-state packing, and, ultimately, device performance. A key strategy in the development of high-performance organic semiconductors is the use of a modular building block approach, where electron-donating and electron-accepting units are strategically combined to fine-tune the material's properties.[2]

This application note introduces 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde as a versatile trifunctional building block for the synthesis of advanced organic electronic materials. This molecule incorporates three key functionalities:

  • An electron-donating pyrrolidine group at the 2-position, which can enhance the highest occupied molecular orbital (HOMO) energy level and improve solubility.

  • A reactive aldehyde group at the 1-position, which is a versatile handle for forming carbon-carbon double bonds through reactions like the Knoevenagel and Wittig condensations.[3][4][5][6]

  • A bromine atom at the 4-position, which is an ideal leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck, enabling the extension of the π-conjugated system.[7][8][9]

The strategic placement of these groups allows for a multi-directional approach to molecular elaboration, making it a valuable precursor for a diverse range of organic semiconductors.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a building block is crucial for its effective utilization in organic synthesis. The table below summarizes the key computed and expected properties of this compound.

PropertyValueSource/Method
CAS Number 887235-00-9[10][11]
Molecular Formula C₁₁H₁₂BrNO[10]
Molecular Weight 254.12 g/mol [10]
Appearance Expected to be a light yellow to tan solidAnalogy to similar compounds
Solubility Soluble in common organic solvents (DCM, THF, Toluene)Expected based on structure
Purity >98% (Commercially available)[10][11]
Storage Store in a cool, dry, dark place under an inert atmosphereStandard for reactive organic compounds

Synthesis of this compound: A Plausible Synthetic Route

Reaction Scheme

Synthesis_of_this compound Start 4-Bromo-2-fluorobenzaldehyde Intermediate This compound Start->Intermediate Nucleophilic Aromatic Substitution Reagents Pyrrolidine, K₂CO₃ DMSO, 120 °C

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 4-Bromo-2-fluorobenzaldehyde (1.0 eq)

  • Pyrrolidine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-fluorobenzaldehyde and anhydrous DMSO.

  • Add potassium carbonate and pyrrolidine to the stirred solution.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Application in the Synthesis of Organic Electronic Materials

The true utility of this compound lies in its ability to serve as a versatile precursor for more complex, functional organic molecules. Below are two detailed protocols for its application in key C-C bond-forming reactions.

Protocol 1: Suzuki Cross-Coupling for π-System Extension

The Suzuki cross-coupling reaction is a powerful tool for the formation of C-C bonds, particularly for creating biaryl structures, which are common motifs in organic semiconductors.[8][9][14] In this protocol, the bromine atom of this compound is coupled with an arylboronic acid to extend the π-conjugated system.

Suzuki_Coupling_Workflow Start This compound + Arylboronic Acid Reaction Pd(PPh₃)₄, K₂CO₃ Toluene/H₂O, 90 °C Start->Reaction Product Extended π-Conjugated Product Reaction->Product Purification Column Chromatography Product->Purification

Caption: Workflow for the Suzuki cross-coupling reaction.

Detailed Experimental Protocol:

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (e.g., Thiophene-2-boronic acid) (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Water

  • Argon (or Nitrogen) gas

Procedure:

  • In a Schlenk flask, combine this compound, the arylboronic acid, and potassium carbonate.

  • Add the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed toluene and water (typically a 4:1 to 10:1 mixture).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by column chromatography to yield the desired coupled product.

Protocol 2: Knoevenagel Condensation for Donor-Acceptor Architectures

The Knoevenagel condensation is an effective method for forming C=C bonds by reacting an aldehyde with an active methylene compound.[3][4][5][6] This reaction is particularly useful for synthesizing donor-acceptor (D-A) type molecules, where the this compound moiety acts as the electron donor and the product of the active methylene compound serves as the electron acceptor.

Knoevenagel_Condensation_Workflow Start This compound + Active Methylene Compound Reaction Piperidine (cat.), Ethanol, Reflux Start->Reaction Product Donor-Acceptor Molecule Reaction->Product Purification Recrystallization Product->Purification

Caption: Workflow for the Knoevenagel condensation reaction.

Detailed Experimental Protocol:

Materials:

  • This compound (1.0 eq)

  • Active methylene compound (e.g., malononitrile) (1.05 eq)

  • Piperidine (catalytic amount)

  • Ethanol

Procedure:

  • Dissolve this compound and the active methylene compound in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • If necessary, recrystallize the product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure donor-acceptor compound.

Characterization of Synthesized Materials

The synthesized materials should be thoroughly characterized to confirm their structure and purity. The following techniques are recommended:

TechniquePurposeExpected Observations
¹H and ¹³C NMR Structural elucidation and purity assessment.Characteristic peaks for the pyrrolidine, aromatic, aldehyde, and any newly introduced functional groups.
Mass Spectrometry (MS) Confirmation of molecular weight.Molecular ion peak corresponding to the expected mass. For brominated compounds, a characteristic M+2 peak of similar intensity due to ⁷⁹Br and ⁸¹Br isotopes.[15]
FT-IR Spectroscopy Identification of functional groups.Stretching frequencies for C=O (aldehyde), C-N (pyrrolidine), and C-Br bonds.
UV-Vis Spectroscopy Evaluation of optical properties (absorption).Absorption maxima (λmax) indicative of the extent of π-conjugation.
Cyclic Voltammetry (CV) Determination of electrochemical properties (HOMO/LUMO energy levels).Oxidation and reduction potentials to estimate the HOMO and LUMO energy levels.

Conclusion and Future Outlook

This compound is a highly promising and versatile building block for the synthesis of novel organic electronic materials. Its unique combination of an electron-donating group, a reactive aldehyde, and a site for cross-coupling reactions allows for the creation of a wide array of complex molecular architectures. The protocols detailed in this application note provide a solid foundation for researchers to explore the potential of this building block in the development of next-generation organic electronic devices. Further derivatization and polymerization of the products from the Suzuki and Knoevenagel reactions can lead to materials with tailored properties for specific applications in OLEDs, OFETs, and OPVs.

References

  • Fairlamb, I. J. S., et al. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 2022. [Link]

  • ResearchGate. a) Common electron donor and electron acceptor building blocks for organic semiconductors. [Link]

  • RSC Publishing. Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids (PyrrILs): synthesis of long-chain alkylidenes. [Link]

  • Jingye Pharmaceutical. An Insight into the Synthesis of 2-Amino-4′-Bromobenzophenone: A Key Pharmaceutical Intermediate. 2024. [Link]

  • Murali, B., et al. Donor–Acceptor–Donor 1H-Benzo[d]imidazole Derivatives as Optical Waveguides. Molecules, 2023. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • ResearchGate. The Knoevenagel Condensation. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • PubChem. 2-Amino-4-bromobenzaldehyde. [Link]

  • MDPI. Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes. [Link]

  • NIH. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

  • ResearchGate. Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with.... [Link]

  • McCulloch, I., et al. The role of chemical design in the performance of organic semiconductors. Nature Reviews Chemistry, 2020. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • NIST. Benzaldehyde, 4-bromo-. [Link]

  • Reddit. aromatic nucleophilic substitution by benzine. 2022. [Link]

  • RSC Publishing. Retracted Article: Synthesis, characterization, and theoretical studies of the photovoltaic properties of novel reactive azonitrobenzaldehyde derivatives. 2021. [Link]

  • FooDB. Showing Compound p-Aminobenzaldehyde (FDB004684). [Link]

  • PMC. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]

  • RSC Publishing. Synthesis of donor–acceptor molecules based on isoxazolones for investigation of their nonlinear optical properties. [Link]

  • ACS Publications. Inorganic Chemistry Ahead of Print. [Link]

  • MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. 2023. [Link]

  • PubChem. 4-Aminobenzaldehyde. [Link]

  • MDPI. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. 2024. [Link]

  • RSC Publishing. Alkoxy functionalized benzothiadiazole based donor–acceptor conjugated copolymers for organic field-effect transistors. [Link]

Sources

Application Notes and Protocols for the Functionalization of 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Versatile Scaffold in Modern Chemistry

4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde is a richly functionalized aromatic building block with significant potential in medicinal chemistry and materials science. Its unique trifunctional nature—comprising a reactive aryl bromide, a nucleophilic aldehyde, and an electron-donating pyrrolidinyl group—offers a versatile platform for the synthesis of a diverse array of complex molecules. The ortho-pyrrolidinyl group exerts a profound electronic and steric influence, modulating the reactivity of both the bromine and aldehyde functionalities, and enabling selective transformations. This guide provides detailed protocols and expert insights into the key functionalization strategies for this valuable synthetic intermediate.

The strategic location of the bromine atom at the 4-position makes it an ideal handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents to build molecular complexity. Concurrently, the aldehyde group at the 2-position serves as a versatile electrophile for carbon-carbon bond formation and derivatization into various functional groups. The interplay of these functionalities makes this compound a cornerstone for the development of novel therapeutic agents and advanced organic materials.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions at the C-Br Bond

The carbon-bromine bond in this compound is a prime site for the construction of new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. The electron-donating nature of the ortho-pyrrolidinyl group can influence the oxidative addition step in the catalytic cycle, and thus, careful selection of ligands and reaction conditions is paramount for achieving high efficiency.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds, which are prevalent in many biologically active molecules.[1]

The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronic acid or ester, and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[2] The choice of base is crucial for the activation of the boronic acid.[1] For substrates with electron-donating groups, a judicious choice of a sufficiently electron-rich and sterically hindered phosphine ligand is often necessary to promote the reductive elimination step.

dot

Suzuki_Coupling A This compound F Reaction Setup (Inert Atmosphere) A->F B Arylboronic Acid (R-B(OH)2) B->F C Pd(0) Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Toluene/Ethanol/H2O) E->F G Heating (80-100 °C) F->G H Work-up & Purification G->H I 4-Aryl-2-(pyrrolidin-1-yl)benzaldehyde H->I Sonogashira_Coupling A This compound G Reaction Setup (Inert Atmosphere) A->G B Terminal Alkyne (R-C≡CH) B->G C Pd Catalyst (e.g., Pd(PPh3)2Cl2) C->G D Cu(I) Co-catalyst (e.g., CuI) D->G E Amine Base (e.g., Et3N) E->G F Solvent (e.g., THF) F->G H Stirring at RT G->H I Work-up & Purification H->I J 4-Alkynyl-2-(pyrrolidin-1-yl)benzaldehyde I->J Buchwald_Hartwig_Amination A This compound G Reaction Setup (Inert Atmosphere) A->G B Amine (R-NH2) B->G C Pd Pre-catalyst (e.g., Pd2(dba)3) C->G D Ligand (e.g., XPhos) D->G E Base (e.g., NaOt-Bu) E->G F Solvent (e.g., Toluene) F->G H Heating (100 °C) G->H I Work-up & Purification H->I J 4-Amino-2-(pyrrolidin-1-yl)benzaldehyde Derivative I->J Wittig_Reaction A Phosphonium Salt (e.g., Ph3P+CH2R Br-) D Phosphorus Ylide (Wittig Reagent) A->D B Strong Base (e.g., n-BuLi) B->D C Anhydrous Solvent (e.g., THF) C->D F Reaction Mixture D->F E This compound E->F G Work-up & Purification F->G H Alkene Product G->H Aldol_Condensation A This compound E Reaction Mixture A->E B Ketone (R-CO-CH3) B->E C Base (e.g., NaOH) C->E D Solvent (e.g., Ethanol) D->E F Stirring at RT E->F G Precipitation F->G H Filtration & Washing G->H I α,β-Unsaturated Ketone H->I

Sources

Application Notes and Protocols for Catalytic Applications of Metal Complexes with 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Ligand Scaffold

In the landscape of modern synthetic chemistry, the development of efficient and selective catalysts is paramount. Transition metal complexes, particularly those of palladium, have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The reactivity and selectivity of these metal catalysts are intricately governed by the electronic and steric properties of their surrounding ligands.

This technical guide focuses on the catalytic applications of metal complexes derived from the N,O-bidentate ligand, 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde . This ligand architecture presents a compelling combination of features:

  • N,O-Bidentate Coordination: The pyrrolidinyl nitrogen and the aldehyde oxygen can chelate to a metal center, forming a stable five-membered ring. This chelation enhances the stability of the resulting metal complex.

  • Electron-Donating Pyrrolidine Moiety: The tertiary amine of the pyrrolidine ring is a strong sigma-donor, which can increase the electron density on the metal center. This, in turn, can facilitate key steps in catalytic cycles, such as oxidative addition.

  • Steric Influence: The pyrrolidinyl group provides a moderate level of steric bulk around the metal center, which can influence the regioselectivity and stereoselectivity of catalytic reactions.

  • Reactive Bromine Handle: The presence of a bromine atom on the aromatic ring opens up possibilities for intramolecular reactions or for the synthesis of well-defined pre-catalysts that can be activated in situ.

While specific literature on the catalytic applications of metal complexes with this compound is emerging, the principles of coordination chemistry and catalysis allow us to extrapolate from structurally related systems to propose robust and scientifically sound protocols. This guide provides detailed methodologies for the synthesis of a representative palladium(II) complex and its application in three cornerstone cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination.

The protocols herein are designed for researchers, scientists, and drug development professionals, with a focus on not just the procedural steps, but also the underlying scientific rationale.

Part 1: Synthesis of a Palladium(II) Complex with this compound

The synthesis of palladium(II) complexes with N,O-bidentate ligands derived from substituted benzaldehydes is a well-established process. A common and effective method involves the direct reaction of the ligand with a palladium(II) salt, such as palladium(II) acetate or palladium(II) chloride. The following protocol is adapted from general procedures for the synthesis of similar palladium complexes.[1]

Protocol 1: Synthesis of Bis(4-bromo-2-(pyrrolidin-1-yl)benzaldehydato)palladium(II)

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Methanol (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Diethyl ether (anhydrous)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Ligand Dissolution: In a 50 mL Schlenk flask under an inert atmosphere, dissolve 2 equivalents of this compound in 10 mL of anhydrous methanol.

  • Palladium Salt Addition: To a separate 25 mL Schlenk flask, add 1 equivalent of palladium(II) acetate and dissolve it in 10 mL of anhydrous methanol. The solution will likely be a brownish-orange color.

  • Complexation: Slowly add the palladium(II) acetate solution to the ligand solution at room temperature with vigorous stirring.

  • Reaction Monitoring: A precipitate is expected to form upon mixing or shortly thereafter. Allow the reaction to stir at room temperature for 4-6 hours to ensure complete complexation. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting ligand.

  • Isolation of the Complex: After the reaction is complete, collect the solid precipitate by filtration using a Büchner funnel.

  • Washing: Wash the collected solid sequentially with small portions of cold methanol and then diethyl ether to remove any unreacted starting materials and impurities.

  • Drying: Dry the resulting solid complex under vacuum to a constant weight. The product is expected to be a stable, colored solid.

Characterization:

The synthesized complex should be characterized by standard analytical techniques to confirm its structure and purity, including:

  • ¹H and ¹³C NMR spectroscopy

  • FT-IR spectroscopy (to observe the shift in the C=O stretching frequency upon coordination)

  • Elemental analysis

  • Mass spectrometry

Workflow for Palladium Complex Synthesis

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation Ligand This compound in Methanol Mixing Combine solutions under inert atmosphere Ligand->Mixing Pd_Salt Palladium(II) Acetate in Methanol Pd_Salt->Mixing Stirring Stir at room temperature (4-6 hours) Mixing->Stirring Filtration Filter to collect precipitate Stirring->Filtration Washing Wash with cold Methanol and Diethyl Ether Filtration->Washing Drying Dry under vacuum Washing->Drying Product Bis(4-bromo-2-(pyrrolidin-1-yl)benzaldehydato)palladium(II) Drying->Product

Caption: Workflow for the synthesis of the palladium(II) complex.

Part 2: Catalytic Applications

The synthesized palladium(II) complex is anticipated to be a competent pre-catalyst for a variety of cross-coupling reactions. The in situ reduction of the Pd(II) center to the catalytically active Pd(0) species is a common feature of these catalytic cycles.[2]

Application 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryls.[3] Palladium complexes with N,O-bidentate ligands have shown excellent activity in these transformations.[4][5]

Materials:

  • Aryl bromide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Bis(4-bromo-2-(pyrrolidin-1-yl)benzaldehydato)palladium(II) (pre-catalyst)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene/Water (e.g., 10:1 v/v) or another suitable solvent system

  • Schlenk tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

  • Reflux condenser

Procedure:

  • Reaction Setup: To a Schlenk tube, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium pre-catalyst (0.01 mmol, 1 mol%).

  • Solvent Addition: Under an inert atmosphere, add the degassed solvent system (e.g., 5 mL of Toluene/Water 10:1).

  • Reaction Conditions: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer and wash with brine (2 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.

Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'B(OH)₂ + Base BoronicAcid->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Application 2: Heck Cross-Coupling

The Heck reaction is a versatile method for the arylation of alkenes.[6] Palladium complexes supported by N,N- and N,O-bidentate ligands are known to be effective catalysts for this transformation.[7]

Materials:

  • Aryl iodide (e.g., iodobenzene)

  • Alkene (e.g., styrene or n-butyl acrylate)

  • Bis(4-bromo-2-(pyrrolidin-1-yl)benzaldehydato)palladium(II) (pre-catalyst)

  • Triethylamine (Et₃N) or another suitable base

  • N,N-Dimethylformamide (DMF, anhydrous) or another suitable solvent

  • Schlenk tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk tube, add the aryl iodide (1.0 mmol), the palladium pre-catalyst (0.005 mmol, 0.5 mol%), and the solvent (e.g., 3 mL of DMF).

  • Reagent Addition: Under an inert atmosphere, add the alkene (1.5 mmol) and triethylamine (1.5 mmol).

  • Reaction Conditions: Heat the reaction mixture to 120 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting aryl iodide is consumed (typically 6-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).

    • Combine the organic layers and wash with 1 M HCl (2 x 10 mL) and then brine (10 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Application 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[8][9] The choice of ligand is critical for the success of this reaction, and bidentate ligands are often employed.[10]

Materials:

  • Aryl bromide (e.g., 4-bromotoluene)

  • Secondary amine (e.g., morpholine)

  • Bis(4-bromo-2-(pyrrolidin-1-yl)benzaldehydato)palladium(II) (pre-catalyst)

  • Sodium tert-butoxide (NaOtBu) or another strong, non-nucleophilic base

  • Toluene (anhydrous) or another suitable solvent

  • Schlenk tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk tube under an inert atmosphere, add the palladium pre-catalyst (0.01 mmol, 1 mol%) and sodium tert-butoxide (1.4 mmol).

  • Reagent Addition: Add the aryl bromide (1.0 mmol), the secondary amine (1.2 mmol), and anhydrous toluene (5 mL).

  • Reaction Conditions: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting aryl bromide is consumed (typically 8-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and filter through a pad of Celite.

    • Wash the filtrate with water (10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Summary

The following table provides a hypothetical summary of expected results for the catalytic reactions based on literature precedents for similar catalyst systems. Actual yields may vary depending on the specific substrates and optimization of reaction conditions.

ReactionAryl HalideCoupling PartnerCatalyst Loading (mol%)BaseSolventTemp (°C)Expected Yield (%)
Suzuki-Miyaura4-BromotoluenePhenylboronic acid1.0K₂CO₃Toluene/Water10085-95
HeckIodobenzeneStyrene0.5Et₃NDMF12080-90
Buchwald-Hartwig4-BromotolueneMorpholine1.0NaOtBuToluene10075-90

Conclusion and Future Outlook

The metal complexes of this compound hold significant promise as versatile and efficient catalysts for a range of important organic transformations. The combination of a robust N,O-bidentate chelation, favorable electronic properties, and tunable steric environment makes this ligand scaffold a valuable addition to the synthetic chemist's toolbox. The protocols provided in this guide offer a solid foundation for researchers to explore the catalytic potential of these complexes.

Future research in this area could focus on:

  • Synthesis and characterization of a broader range of metal complexes with this ligand, including those of other transition metals like copper, nickel, and rhodium.

  • Application in asymmetric catalysis by employing chiral derivatives of the pyrrolidine moiety.

  • Mechanistic studies to elucidate the precise role of the ligand in the catalytic cycle and to further optimize reaction conditions.

  • Immobilization of the catalyst on solid supports for enhanced recyclability and applications in flow chemistry.

By building upon the foundational knowledge of coordination chemistry and catalysis, the full potential of metal complexes with this compound can be realized, contributing to the development of more efficient and sustainable synthetic methodologies.

References

Sources

The Strategic Application of 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde in One-Pot Syntheses of Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Molecule Synthesis

In the landscape of modern medicinal chemistry and materials science, the demand for efficient and atom-economical synthetic methodologies is paramount. One-pot reactions and multi-component reactions (MCRs) have emerged as powerful strategies to meet this demand, allowing for the construction of complex molecular architectures from simple precursors in a single synthetic operation.[1] This approach minimizes waste, reduces purification steps, and accelerates the discovery and development of novel chemical entities.

This technical guide focuses on the utility of 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde , a highly functionalized aromatic aldehyde, as a strategic starting material in one-pot syntheses. The unique substitution pattern of this molecule—featuring an aldehyde for condensations, a bromine atom for cross-coupling reactions, and a pyrrolidinyl group influencing electronic properties—makes it a valuable scaffold for generating diverse heterocyclic compounds. We present detailed application notes and protocols for the use of this aldehyde in the one-pot synthesis of quinolines and quinoxalines, key components in numerous pharmaceutical agents.

Synthesis of the Starting Material: this compound

A plausible and efficient synthesis of the title compound can be envisioned starting from the commercially available 4-bromo-2-fluorobenzaldehyde. The electron-withdrawing nature of the aldehyde and the bromine atom activates the ortho-fluoro position for nucleophilic aromatic substitution.

A typical procedure would involve the reaction of 4-bromo-2-fluorobenzaldehyde with pyrrolidine in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at an elevated temperature. The reaction proceeds via a Meisenheimer complex intermediate, followed by the elimination of fluoride to yield the desired product.

Application I: One-Pot, Three-Component Doebner Reaction for Quinoline-4-Carboxylic Acid Synthesis

The Doebner reaction is a classic three-component synthesis that produces quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[2] This one-pot process is highly valuable for creating scaffolds present in a range of bioactive molecules.[3] The protocol below has been adapted for anilines with electron-withdrawing groups, which can often result in lower yields under traditional conditions.[2][3]

Scientific Rationale and Mechanistic Insight

The reaction is believed to initiate with the condensation of the aniline and this compound to form an N-arylimine (Schiff base). Concurrently, pyruvic acid can tautomerize to its enol form. A subsequent Michael-type addition of the enol of pyruvic acid to the imine, followed by an intramolecular electrophilic cyclization onto the aniline ring, forms a dihydroquinoline intermediate. This intermediate is then oxidized in situ to the final aromatic quinoline product.[2] The use of a Lewis acid like boron trifluoride etherate (BF₃·THF) is crucial for activating the imine towards nucleophilic attack, especially with less reactive anilines.[4]

Doebner_Reaction cluster_reactants Reactants cluster_process One-Pot Process cluster_intermediates Key Intermediates cluster_product Product A This compound D Mix & Heat with BF₃·THF Catalyst A->D Combine B Substituted Aniline B->D Combine C Pyruvic Acid C->D Combine E Schiff Base Formation D->E F Michael Addition E->F G Cyclization & Oxidation F->G H Substituted Quinoline-4-carboxylic Acid G->H

Figure 1: Workflow for the one-pot Doebner reaction.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 mmol)

  • Substituted Aniline (e.g., 4-chloroaniline) (1.0 mmol)

  • Pyruvic Acid (1.2 mmol)

  • Boron trifluoride-tetrahydrofuran complex (BF₃·THF) (1.0 mmol)

  • Acetonitrile (MeCN) (10 mL)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and condenser, add the substituted aniline (1.0 mmol) and acetonitrile (10 mL).

  • Stir the solution at room temperature and add this compound (1.0 mmol) and pyruvic acid (1.2 mmol).

  • Carefully add the BF₃·THF catalyst (1.0 mmol) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80 °C and maintain for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired quinoline-4-carboxylic acid.

Application II: One-Pot Synthesis of Quinoxalines

Quinoxalines are another class of nitrogen-containing heterocycles with significant biological activity. A highly efficient one-pot method involves the reaction of an aromatic aldehyde with an o-phenylenediamine.[5] This protocol details a metal-free approach where the aldehyde dimerizes and is subsequently oxidized in situ to a benzil-like intermediate before condensation with the diamine.

Scientific Rationale and Mechanistic Insight

This one-pot synthesis proceeds through a sequence of reactions. Initially, under the influence of a base like 1,8-Diazabicycloundec-7-ene (DBU) and an N-heterocyclic carbene (NHC) catalyst precursor, two molecules of this compound undergo a benzoin condensation to form a benzoin intermediate. This intermediate is then aerobically oxidized to the corresponding benzil (a 1,2-dicarbonyl compound). Finally, the in situ-generated benzil condenses with o-phenylenediamine to form the quinoxaline ring system.[5] The entire sequence occurs in a single flask, showcasing the efficiency of one-pot methodologies.

Quinoxaline_Synthesis cluster_reactants Reactants cluster_process One-Pot Process cluster_intermediates Key Intermediates cluster_product Product A This compound (2 eq.) D Sequential Reaction in THF/EtOAc under Air A->D E Benzoin Condensation A->E Step 1 B o-Phenylenediamine (1 eq.) B->D G Condensation B->G Step 3 C NHC Precursor & DBU C->D C->E Step 1 D->E F Aerobic Oxidation to Benzil E->F Step 2 (Air) F->G Step 3 H Substituted Quinoxaline G->H

Figure 2: Sequential steps in the one-pot quinoxaline synthesis.

Detailed Experimental Protocol

Materials:

  • This compound (1.6 mmol)

  • o-Phenylenediamine (0.4 mmol)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (NHC precursor) (0.16 mmol)

  • 1,8-Diazabicycloundec-7-ene (DBU) (0.32 mmol)

  • Tetrahydrofuran (THF), anhydrous (3 mL)

  • Ethyl acetate (EtOAc) (8 mL)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.6 mmol), the NHC precursor (0.16 mmol), DBU (0.32 mmol), and anhydrous THF (3 mL).

  • Heat the mixture to 65 °C and stir for 3 hours. Monitor the formation of the benzoin intermediate by TLC.

  • After completion of the benzoin condensation, cool the mixture to room temperature.

  • Add a solution of o-phenylenediamine (0.4 mmol) in ethyl acetate (8 mL).

  • Replace the nitrogen atmosphere with air (e.g., by using a balloon filled with air) and stir the mixture vigorously overnight at room temperature.

  • After the reaction is complete (monitored by TLC), evaporate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the desired quinoxaline product.

Data Summary

The following table provides a comparative overview of the proposed one-pot synthesis methods. Yields are estimated based on similar transformations reported in the literature and will vary depending on the specific substrates and optimization of reaction conditions.

Parameter Doebner Quinoline Synthesis One-Pot Quinoxaline Synthesis
Reaction Type Three-componentSequential One-Pot
Key Reactants Aldehyde, Aniline, Pyruvic AcidAldehyde, o-Phenylenediamine
Catalyst BF₃·THF (Lewis Acid)NHC precursor / DBU (Base)
Temperature 80 °C65 °C then Room Temp.
Reaction Time 12-24 hours~15 hours
Key Advantage Direct access to quinoline-4-carboxylic acidsMetal-free, uses air as oxidant

Conclusion and Future Outlook

The protocols detailed herein demonstrate the significant potential of this compound as a versatile building block in one-pot synthetic strategies. By leveraging its unique functional groups, complex heterocyclic structures such as quinolines and quinoxalines can be accessed efficiently. The bromine atom in the final products serves as a valuable handle for further diversification through cross-coupling reactions, enabling the rapid generation of compound libraries for drug discovery and materials science applications. These self-validating protocols, grounded in established chemical principles, offer researchers reliable and adaptable methods for synthesizing novel and complex molecules.

References

  • Li, A., et al. (2007). A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes. Organic & Biomolecular Chemistry, 5, 61-64. Available at: [Link]

  • Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. Wiley-VCH.
  • Li, A.-H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis, 2010(10), 1629-1632. Available at: [Link]

  • Tiwari, R. K., et al. (2022). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 27(23), 8533. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols: Doebner Multicomponent Reaction for Quinoline-4-Carboxylic Acid Synthesis. BenchChem. Available upon request.
  • BenchChem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. BenchChem. Available upon request.
  • Hasaninejad, A., et al. (2008). One-pot and efficient protocol for synthesis of quinoxaline derivatives. Arkivoc, 2008(15), 280-287. Available at: [Link]

  • Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. Available at: [Link]

  • Trade Science Inc. (2011). Green synthesis of quinoxaline and substituted quinoxalines. Trade Science Inc. Available at: [Link]

  • Nishiwaki, N., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Taylor & Francis Online. (2023). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Available at: [Link]

  • Shiri, M., et al. (2011). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Advances in Heterocyclic Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis. BenchChem. Available upon request.
  • Nishiwaki, N., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Hu, Z., et al. (2012). One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Asian Journal of Chemistry, 24(5), 2261-2264. Available at: [Link]

  • Nandi, G. C., et al. (2021). One-pot protocol for the synthesis of quinoxalines from styrenes, o-phenylenediamine and benzo[c][1][6][7]thiadiazole-4,5-diamine. ACG Publications. Available at: [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • Zhang, B., et al. (2018). Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. Atlantis Press. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde. Here, we move beyond simple protocols to dissect the causality behind common experimental pitfalls, offering field-proven insights to enhance your reaction yield and product purity.

Introduction: Strategic Synthesis and Common Hurdles

This compound is a valuable building block, but its synthesis can be non-trivial. The molecule's structure, featuring an electron-donating amine ortho to an aldehyde and para to a bromine, presents specific regiochemical and stability challenges. The two most logical synthetic pathways are:

  • Vilsmeier-Haack Formylation: Starting from 1-bromo-3-(pyrrolidin-1-yl)benzene. This is often the more reliable route due to the strong ortho-directing nature of the pyrrolidinyl group.

  • Buchwald-Hartwig Amination: Starting from 2,4-dibromobenzaldehyde and pyrrolidine. This route is challenged by regioselectivity, as C-N coupling often favors the more accessible 4-position.

This guide is structured to address issues arising from both pathways, beginning with general troubleshooting applicable to any sensitive organic reaction.

Part 1: General Troubleshooting & Foundational Best Practices

Before blaming a specific reaction step, it's crucial to validate your foundational setup. Many yield issues originate from seemingly minor oversights.

Q1: My reaction yield is consistently low or zero. What are the very first things I should verify?

A1: Always begin with the fundamentals: reagent quality and reaction environment.

  • Reagent Integrity:

    • Pyrrolidine: This amine can absorb water and carbon dioxide from the air. Use a freshly opened bottle or distill it before use.

    • Solvents (DMF, Toluene, Dioxane): Anhydrous solvents are critical, especially for the Vilsmeier-Haack and Buchwald-Hartwig reactions. Use a solvent from a freshly opened bottle or a solvent purification system. Water can kill the Vilsmeier reagent and deactivate the Buchwald-Hartwig catalyst.

    • Phosphorus Oxychloride (POCl₃): This reagent is highly sensitive to moisture and will decompose, reducing its effectiveness. Handle it under an inert atmosphere and ensure it is fresh.[1]

    • Palladium Catalysts & Ligands: These can be sensitive to air and moisture. Store them in a desiccator or glovebox and handle them quickly.

  • Inert Atmosphere:

    • Both synthetic routes benefit from an inert atmosphere (Argon or Nitrogen). Oxygen can lead to catalyst decomposition in Buchwald-Hartwig reactions and cause unwanted side reactions.[2] Ensure your glassware is properly dried and the system is purged thoroughly.

  • Temperature Control:

    • Exothermic reactions, like the formation of the Vilsmeier reagent, require strict temperature control (e.g., 0 °C ice bath) to prevent reagent decomposition and side reactions.[1][3] For heating steps, ensure uniform and stable temperature using a calibrated heating mantle or oil bath.

Troubleshooting Workflow: Initial Checks

Below is a logical workflow for diagnosing a failing reaction before attempting significant procedural changes.

G Start Low or No Yield Observed Reagents Verify Reagent Purity & Dryness (Solvents, Amines, POCl₃, Catalyst) Start->Reagents Step 1 Atmosphere Confirm Inert Atmosphere (Proper Purging, No Leaks) Reagents->Atmosphere Step 2 Temp Check Temperature Control (Calibrated Thermometer, Proper Cooling/Heating) Atmosphere->Temp Step 3 Analysis Re-run Reaction with Verified Parameters Temp->Analysis Step 4 Success Yield Improved Analysis->Success Failure Yield Still Low (Proceed to Route-Specific Troubleshooting) Analysis->Failure G L2Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition L2Pd0->OxAdd + Ar-Br PdII_complex L₂(Ar)(Br)Pd(II) OxAdd->PdII_complex Amine_Coord Amine Coordination + Base (NaOtBu) PdII_complex->Amine_Coord Amido_complex L₂(Ar)(NR₂)Pd(II) Amine_Coord->Amido_complex Reduct_Elim Reductive Elimination Amido_complex->Reduct_Elim Reduct_Elim->L2Pd0 Catalyst Regenerated Product Ar-NR₂ (Product) Reduct_Elim->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Part 4: Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 1-bromo-3-(pyrrolidin-1-yl)benzene

  • Safety Note: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. [1]Always work in a certified fume hood and wear appropriate PPE. The quenching step is exothermic and must be done with care.

  • Reagent Preparation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add anhydrous N,N-dimethylformamide (DMF) (5.0 eq.).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) (2.0 eq.) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve 1-bromo-3-(pyrrolidin-1-yl)benzene (1.0 eq.) in a minimal amount of anhydrous DMF.

    • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After addition, allow the reaction to warm to room temperature and then heat to 60 °C.

    • Monitor the reaction progress by TLC (e.g., using 20% Ethyl Acetate/Hexanes) until the starting material is consumed (typically 4-12 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and saturated sodium bicarbonate solution.

    • Slowly and carefully pour the reaction mixture into the ice slurry.

    • Once the quench is complete, adjust the pH of the mixture to ~8-9 using 1M NaOH.

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to afford the final product.

Protocol 2: Buchwald-Hartwig Amination of 2,4-Dibromobenzaldehyde (Illustrative)

  • Note: This protocol is for illustrative purposes. Achieving high regioselectivity for the 2-position is a significant challenge and will likely require extensive optimization.

  • Reaction Setup:

    • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.01 eq.), XPhos (0.022 eq.), and sodium tert-butoxide (NaOtBu) (1.4 eq.).

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous toluene, followed by 2,4-dibromobenzaldehyde (1.0 eq.) and pyrrolidine (1.2 eq.).

    • Seal the tube and heat the mixture to 100 °C in an oil bath.

  • Reaction and Workup:

    • Stir the reaction at 100 °C for 12-24 hours, monitoring by TLC or GC-MS for product formation and isomer distribution.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    • Analyze the crude product by ¹H NMR to determine the isomeric ratio. Purification by column chromatography may separate the isomers.

References

  • Benchchem. (n.d.). Optimization of Vilsmeier-Haack reaction parameters. 3

  • Benchchem. (n.d.). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. 1

  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. 4

  • Sharma, P., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. 5

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.

  • Various Authors. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. 6

  • Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.

  • Barrios-Landeros, F., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition.

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.

  • Reddit r/chemistry. (2018). Help troubleshooting a Buchwald-Hartwig amination?

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.

  • University of Strathclyde. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.

  • BenchChem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 2,4-Dibromoanisole.

  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.

Sources

Technical Support Center: Purification of Crude 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. The following troubleshooting guides and frequently asked questions are based on established principles of organic chemistry and extensive experience with structurally related compounds.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification, it is crucial to understand the physicochemical characteristics of this compound. The presence of a polar pyrrolidine ring, a moderately polar aldehyde group, and a nonpolar bromophenyl scaffold imparts a unique solubility and reactivity profile.

Predicted Properties of this compound:

PropertyPredicted Value/CharacteristicImplication for Purification
Appearance Likely a yellow to brown solid or oilColor may indicate the presence of impurities.
Polarity Moderately polarInfluences choice of chromatographic and recrystallization solvents.
Basicity The pyrrolidine nitrogen is basic.Can interact strongly with acidic media, including silica gel.
Stability The aldehyde group is susceptible to oxidation.Requires careful handling and storage to prevent degradation.

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems that may arise during the purification of crude this compound.

A. Recrystallization Issues

Q1: My compound oils out instead of crystallizing. What should I do?

Possible Causes:

  • Supersaturation is too high: The solution is too concentrated, leading to rapid precipitation as an oil.

  • Cooling is too rapid: Fast cooling does not allow for the ordered arrangement of molecules into a crystal lattice.[1]

  • Inappropriate solvent system: The solvent may be too good of a solvent even at low temperatures, or it may be too poor of a solvent, causing the compound to crash out as an oil.

  • Presence of impurities: Impurities can interfere with crystal lattice formation.

Solutions:

  • Re-heat and dilute: Add a small amount of the same hot solvent to the oiled-out mixture until a clear solution is reformed. Then, allow it to cool more slowly.

  • Slow cooling: Insulate the flask to encourage gradual cooling. You can place the flask in a warm water bath that is allowed to cool to room temperature.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

  • Change the solvent system: If the above methods fail, you may need to reconsider your solvent choice. A good recrystallization solvent should dissolve the compound when hot but not when cold.[2][3] Consider a mixed solvent system, such as ethanol/water or ethyl acetate/hexanes. Dissolve the compound in the "good" solvent (e.g., ethanol) and slowly add the "poor" solvent (e.g., water) until the solution becomes slightly cloudy. Then, heat to redissolve and cool slowly.

Q2: I have poor recovery after recrystallization. How can I improve my yield?

Possible Causes:

  • Using too much solvent: The most common cause of low recovery is using an excessive amount of solvent, which keeps a significant portion of the product dissolved even at low temperatures.[3]

  • Premature crystallization: The compound may have crystallized during a hot filtration step.

  • Incomplete crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.

Solutions:

  • Use the minimum amount of hot solvent: During the initial dissolution, add the hot solvent in small portions until the compound just dissolves.

  • Preheat the filtration apparatus: If performing a hot filtration to remove insoluble impurities, preheat the funnel and receiving flask to prevent the product from crystallizing prematurely.

  • Maximize crystallization time and lower the temperature: Allow the solution to cool to room temperature undisturbed, and then place it in an ice bath or refrigerator to maximize the yield of crystals.

  • Concentrate the mother liquor: If a significant amount of product remains in the filtrate (mother liquor), you can concentrate the solution by evaporation and attempt a second recrystallization to recover more material.

B. Column Chromatography Challenges

Q1: My compound is streaking or tailing on the silica gel column. What is the cause and how can I fix it?

Possible Causes:

  • Strong interaction with silica: The basic pyrrolidine nitrogen can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor elution and tailing.[1][4]

  • Compound overload: Too much sample has been loaded onto the column.

  • Inappropriate solvent system: The eluent may not be polar enough to effectively move the compound down the column.

Solutions:

  • Deactivate the silica gel: Before packing the column, prepare a slurry of silica gel in your chosen eluent and add 1-2% of a basic modifier like triethylamine (TEA) or ammonia in methanol.[4] This will neutralize the acidic sites on the silica.

  • Use a different stationary phase: Consider using a less acidic stationary phase like neutral or basic alumina.[5] Alternatively, amine-functionalized silica can be an excellent choice for purifying basic compounds.[1][6]

  • Optimize the eluent: A common starting point for a compound of this polarity would be a mixture of hexanes and ethyl acetate. Gradually increasing the polarity by increasing the proportion of ethyl acetate should improve the elution. For very polar impurities, a gradient elution might be necessary.

  • Load the sample correctly: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent, and then adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed compound can be carefully added to the top of the column.

Q2: My compound appears to be decomposing on the column. How can I prevent this?

Possible Causes:

  • Instability on acidic silica: The compound may be sensitive to the acidic nature of the silica gel, leading to degradation.

  • Oxidation: Aldehydes can be susceptible to air oxidation, which may be catalyzed by the silica surface.

Solutions:

  • Use deactivated silica or an alternative stationary phase: As mentioned above, using triethylamine-treated silica, alumina, or amine-functionalized silica can mitigate degradation caused by acidity.[4][5][6]

  • Run the column quickly: Flash chromatography, where the solvent is pushed through the column with pressure, minimizes the time the compound spends on the stationary phase, reducing the opportunity for decomposition.

  • Work under an inert atmosphere: While not always necessary, if the compound is particularly sensitive to air, running the column under a nitrogen or argon atmosphere can be beneficial.

III. Frequently Asked Questions (FAQs)

Q1: What is the likely synthetic route for this compound, and what are the expected impurities?

The most probable synthetic route is a nucleophilic aromatic substitution (SNAr) reaction. This would likely involve the reaction of a starting material like 2,4-dibromobenzaldehyde with pyrrolidine.

Expected Impurities:

  • Unreacted 2,4-dibromobenzaldehyde: The starting material may not have fully reacted.

  • Regioisomer (2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde): Depending on the reaction conditions, some substitution may occur at the 4-position instead of the 2-position.

  • Bis-substituted product: In some cases, both bromine atoms could be substituted by pyrrolidine.

  • Oxidized product (4-Bromo-2-(pyrrolidin-1-yl)benzoic acid): The aldehyde can be oxidized to the corresponding carboxylic acid if not handled carefully.

Workflow for Synthesis and Initial Workup:

reagents 2,4-dibromobenzaldehyde + Pyrrolidine reaction Nucleophilic Aromatic Substitution (SNAr) reagents->reaction crude Crude Product Mixture reaction->crude workup Aqueous Workup (e.g., water/EtOAc extraction) crude->workup organic_layer Organic Layer (contains product and nonpolar impurities) workup->organic_layer purification Purification (Recrystallization or Chromatography) organic_layer->purification pure_product Pure this compound purification->pure_product

Caption: General synthesis and purification workflow.

Q2: How can I monitor the progress of my purification?

Thin-Layer Chromatography (TLC) is the most convenient method. Use a silica gel plate and an eluent system similar to what you plan to use for column chromatography (e.g., a mixture of hexanes and ethyl acetate). Visualize the spots under a UV lamp. The product, containing an aromatic ring, should be UV active.

Q3: What analytical techniques can I use to confirm the purity and identity of my final product?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is the most powerful tool for confirming the structure. Look for the characteristic aldehyde proton signal (usually a singlet between 9-10 ppm), aromatic protons, and the protons of the pyrrolidine ring. The integration of these signals should match the expected number of protons. Impurities like the starting material or regioisomer will have distinct aromatic proton patterns.

    • ¹³C NMR: This will show the characteristic carbonyl carbon of the aldehyde (typically around 190 ppm) and the carbons of the aromatic and pyrrolidine rings.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with a C18 column is a good method for assessing purity.[7][8][9] A typical mobile phase would be a gradient of acetonitrile and water, possibly with a modifier like formic acid or trifluoroacetic acid. A pure sample should show a single major peak.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

Q4: How should I store the purified this compound?

Due to the potential for oxidation of the aldehyde group, it is recommended to store the purified compound under an inert atmosphere (nitrogen or argon), in a tightly sealed container, and in a refrigerator or freezer to minimize degradation over time.

IV. Recommended Purification Protocols

A. Protocol for Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) and solvent mixtures (e.g., ethyl acetate/hexanes, ethanol/water). The ideal solvent will fully dissolve the compound when hot but give poor solubility when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, you can add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

B. Protocol for Flash Column Chromatography
  • TLC Analysis: Determine a suitable eluent system using TLC. A good Rf value for the product is typically between 0.2 and 0.4. A common starting point is 10-30% ethyl acetate in hexanes.

  • Column Packing: Pack a glass column with silica gel using the wet slurry method with your chosen eluent. If you anticipate issues with the basicity of your compound, add 1% triethylamine to the eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it carefully onto the top of the column.

  • Elution: Run the column by applying pressure (flash chromatography). Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Decision Tree for Choosing a Purification Method:

start Crude Product is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (or oily solid) is_pure Is the product pure by TLC/NMR? try_recrystallization->is_pure done Pure Product is_pure->done Yes is_pure->column_chromatography No column_chromatography->done

Caption: Decision-making for purification strategy.

V. References

  • Jin, L., Yao, S., Huang, Y., & Wang, L. (n.d.). RETENTION OF SUBSTITUTED BENZALDEHYDES ON RP-HPLC. CORRELATION WITH PARTITION COEFFICIENTS AND MOLECULAR DESCRIPTORS. Journal of Liquid Chromatography & Related Technologies, 24(7), 1079–1092.

  • Retention of substituted benzaldehydes on RP-HPLC. Correlation with partition coefficients and molecular descriptors. (2001). Journal of Liquid Chromatography & Related Technologies, 24(7), 1079-1092.

  • SIELC Technologies. (n.d.). Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Cárdenas, S., et al. (2013). Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection. Journal of Chromatography A, 1303, 49-55.

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4334-4338.

  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Retrieved from [Link]

  • ResearchGate. (2014). When basification of silica gel is required, before using Column chromatography? Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes. Retrieved from

  • Holzgrabe, U. (2011). Quantitative NMR spectroscopy in pharmaceutical R&D. TrAC Trends in Analytical Chemistry, 30(7), 1159-1170.

  • Sorbent Technologies, Inc. (2022). Amino Silica Gel. Retrieved from [Link]

  • Albanese, D. C. M., Gado, I., & Vasile, F. (2025). Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation. Analytical Sciences.

  • Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). Retrieved from [Link]

Sources

common side products in the synthesis of 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. We will explore the causality behind experimental outcomes and provide field-proven insights to optimize your reaction.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry. Its synthesis, most commonly achieved via the reaction of 2,4-dibromobenzaldehyde with pyrrolidine, appears straightforward but is often complicated by the formation of several closely related side products. The electronic nature of the starting material, with two reactive bromine atoms activated by an aldehyde group, creates a competitive environment for nucleophilic substitution.[1] This guide provides a structured approach to identifying, minimizing, and eliminating these impurities.

The primary synthetic route discussed is the nucleophilic aromatic substitution (SNAr) or the related palladium-catalyzed Buchwald-Hartwig amination. Both pathways share a common starting material and similar potential side products.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My TLC/LC-MS shows two major product spots with very similar polarity. One is my desired product, what is the other?

Probable Cause: You are likely observing the formation of the positional isomer, 2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde .

Mechanistic Explanation: In the reaction of 2,4-dibromobenzaldehyde with pyrrolidine, both bromine atoms are activated towards nucleophilic aromatic substitution. The aldehyde group is an ortho-, para-directing deactivator. It activates the C2 (ortho) and C4 (para) positions to nucleophilic attack by stabilizing the intermediate Meisenheimer complex.[2][3] While the C2 position is generally more electrophilic due to the stronger inductive effect of the adjacent aldehyde, substitution at the C4 position is also a competing and significant reaction pathway.

Troubleshooting & Solutions:

  • Temperature Control: Lowering the reaction temperature can increase the selectivity for the more reactive C2 position. Start the reaction at room temperature or even 0 °C and only gently heat if the reaction is too slow.

  • Solvent Choice: The choice of solvent can influence regioselectivity. Aprotic polar solvents like DMSO or DMF are common for SNAr reactions. Experimenting with less polar solvents like dioxane or toluene (especially for Buchwald-Hartwig conditions) may alter the product ratio.

  • Catalyst System (for Buchwald-Hartwig): The choice of palladium catalyst and ligand is critical for controlling regioselectivity in cross-coupling reactions.[4][5] Bulky phosphine ligands can sometimes favor substitution at the less sterically hindered position. A thorough screening of ligands (e.g., X-Phos, S-Phos, RuPhos) is recommended to optimize for the desired C2 substitution.[6]

Purification Strategy: Separating these isomers by standard column chromatography can be challenging due to their similar polarity.

  • High-Performance Flash Chromatography: Utilize a high-resolution silica column with a shallow gradient (e.g., 5-15% Ethyl Acetate in Hexanes).

  • Crystallization: If the crude product is a solid, fractional crystallization may be an effective method for isolating the major, desired isomer.

Q2: My mass spectrum shows a significant peak at [M+140], corresponding to a di-substituted product. How do I prevent this?

Probable Cause: You have formed 2,4-di(pyrrolidin-1-yl)benzaldehyde .

Mechanistic Explanation: This side product arises when a second molecule of pyrrolidine displaces the remaining bromine atom on the desired product. This is particularly problematic if an excess of pyrrolidine is used or if the reaction is run for an extended period at high temperatures.

Troubleshooting & Solutions:

ParameterRecommendationRationale
Pyrrolidine Stoichiometry Use 1.0 to 1.1 equivalents of pyrrolidine.Minimizes the availability of the nucleophile for a second substitution after the initial reaction.
Addition Method Add the pyrrolidine slowly to the reaction mixture using a syringe pump.Maintains a low instantaneous concentration of the nucleophile, favoring mono-substitution.
Reaction Monitoring Monitor the reaction closely by TLC or LC-MS every 30-60 minutes.Stop the reaction as soon as the starting material is consumed to prevent over-reaction.
Temperature Maintain the lowest effective temperature.The second substitution (on a less activated ring) typically requires more energy.
Q3: The NMR of my crude product is clean, but after workup and purification, I see a new aldehyde impurity which I suspect is 4-bromobenzoic acid. How did this happen and how can I remove it?

Probable Cause: Your product, this compound, or the starting material, 2,4-dibromobenzaldehyde, has been oxidized to the corresponding benzoic acid.

Mechanistic Explanation: Benzaldehydes are notoriously susceptible to air oxidation, a radical-initiated process that converts the aldehyde to a carboxylic acid.[7] This can happen during a lengthy reaction, during an aqueous workup if exposed to air, or upon storage.

Troubleshooting & Solutions:

  • Inert Atmosphere: Run the reaction and perform the workup under an inert atmosphere (Nitrogen or Argon) to minimize exposure to oxygen.

  • Storage: Store the purified product under an inert atmosphere, protected from light, and at a low temperature.

Purification Protocol: Acid-Base Extraction This impurity is easily removed by taking advantage of its acidic nature.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Basic Wash: Transfer the solution to a separatory funnel and wash with a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[7] The benzoic acid impurity will be deprotonated to its water-soluble carboxylate salt and partition into the aqueous layer.

  • Separation: Separate the aqueous layer.

  • Final Wash: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Q4: My mass spec indicates a loss of bromine, showing a peak at [M-79/81]. What is this side product?

Probable Cause: You are observing a hydrodehalogenation side product, likely 2-(pyrrolidin-1-yl)benzaldehyde .

Mechanistic Explanation: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings like the Buchwald-Hartwig amination.[4] It involves the replacement of a halogen atom with a hydrogen atom. This can be caused by β-hydride elimination from alkoxide bases, the presence of water or other proton sources, or certain side reactions within the catalytic cycle.

Troubleshooting & Solutions:

  • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use freshly opened bottles of anhydrous solvents.

  • Base Selection: The choice of base is critical. While strong bases like NaOt-Bu or KOt-Bu are common, they can sometimes promote this side reaction. Consider screening weaker bases like K₂CO₃ or Cs₂CO₃.[8]

  • Ligand Choice: Some ligands are more prone to side reactions. Ensure you are using a high-purity, air-stable ligand appropriate for the transformation.

Visualizing the Reaction & Side Products

The following diagrams illustrate the primary reaction pathway and the formation of key side products.

G cluster_legend Legend SM 2,4-Dibromobenzaldehyde Product This compound (Desired Product) SM->Product + Pyrrolidine (at C2) Isomer 2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde (Positional Isomer) SM->Isomer + Pyrrolidine (at C4) Nuc Pyrrolidine DiSub 2,4-Di(pyrrolidin-1-yl)benzaldehyde (Double Substitution) Product->DiSub + Pyrrolidine Desired Desired Product Side1 Side Product Side2 Side Product

Caption: Reaction pathways for the synthesis of this compound.

Experimental Protocols

Protocol 1: General Procedure for SNAr Synthesis

This protocol is a starting point and should be optimized based on your specific setup and observations.

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 2,4-dibromobenzaldehyde (1.0 eq.).

  • Solvent: Add anhydrous DMSO or DMF to create a 0.2-0.5 M solution.

  • Base: Add a suitable base, such as powdered potassium carbonate (K₂CO₃, 2.0 eq.).

  • Nucleophile Addition: Slowly add pyrrolidine (1.05 eq.) dropwise over 10-15 minutes at room temperature.

  • Reaction: Stir the reaction at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove the solvent and excess base. Wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude material by flash column chromatography on silica gel.

Protocol 2: Purification via Bisulfite Adduct Formation

This protocol is highly effective for removing unreacted 2,4-dibromobenzaldehyde from the crude product mixture.[9][10]

  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of a water-miscible organic solvent like methanol.[10]

  • Adduct Formation: Add this solution to a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). Stir vigorously for 1-2 hours. The aldehyde-containing compounds will form a solid white precipitate (the bisulfite adduct).[11]

  • Isolation: Filter the solid adduct and wash it with cold ethanol and then ether. The desired non-aldehyde product will remain in the filtrate. Note: In this specific synthesis, both the starting material and the product are aldehydes, so this technique is best used to recover unreacted starting material if desired, rather than to purify the final product directly. The formation of the adduct with the sterically hindered product may be slower than with the starting material, offering a potential kinetic separation.

G start Crude Product Analysis (TLC, LC-MS) q_isomer Isomeric Impurity (Same Mass)? start->q_isomer q_disub Di-substituted Impurity ([M+Pyrrolidine])? q_isomer->q_disub No sol_isomer Solution: - Optimize Temp/Catalyst - High-Res Chromatography q_isomer->sol_isomer Yes q_ox Oxidized Impurity ([M+16])? q_disub->q_ox No sol_disub Solution: - Reduce Pyrrolidine (1.05 eq) - Slow Addition - Monitor Closely q_disub->sol_disub Yes sol_ox Solution: - Use Inert Atmosphere - Purify via Acid-Base Wash q_ox->sol_ox Yes end_node Pure Product q_ox->end_node No sol_isomer->end_node sol_disub->end_node sol_ox->end_node

Caption: A troubleshooting decision tree for impurity identification and resolution.

References

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Aghazadeh, M. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2, 34-39.
  • Rajput, A. P., & Patil, A. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(1), 25-43.
  • Karimi-Jaberi, Z., & Pooladian, B. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenyl-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde. Acta Chimica Slovenica, 60(3), 654-658.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Mótyán, G., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1038-1045.
  • Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE. Retrieved from [Link]

  • Google Patents. (2013). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
  • Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved from [Link]

  • Gaber, A. A. M., & Al-Harbi, S. A. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences, 25(15), 8162.
  • Organic Syntheses. (n.d.). tert-Butyl ((1R)-1-(4-(benzyloxy)phenyl)-2-bromo-2-nitroethyl)carbamate. Retrieved from [Link]

  • Moutayakine, A., & Burke, A. J. (2023). Explorative study of the sequential Buchwald-Hartwig amination/Pd-Catalyzed carbonylative cyclization leading to DBDAPs.
  • Organic Syntheses. (n.d.). 4-bromo-2-heptene. Retrieved from [Link]

  • Szabó, Z., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1038-1045.
  • Furigay, M. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57639.
  • Pearson. (n.d.). Predict the major products of the following reactions. (a) 2,4-dinitrochlorobenzene + NaOCH3. Retrieved from [Link]

  • Scite.ai. (n.d.). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • ResearchGate. (2025). Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][12][13][14] thiadiazole with substituted anilines at conventional heating in Schlenk tube.

  • Powers, D. G., & Sigman, M. S. (2018). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science, 9(32), 6648-6654.
  • Gholap, S. S., & Sonar, J. P. (2018). Green synthesis of new pyrrolidine-fused spirooxindoles via three-component domino reaction in EtOH/H2O. RSC Advances, 8(10), 5702-5713.
  • Isley, N. A., et al. (2015). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 137(35), 11258-11261.
  • Furigay, M. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57639.
  • Al-Khafaji, Y. F., & Al-Masoudi, N. A. (2024).

Sources

Technical Support Center: Catalyst Loading Optimization for 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, chemists, and drug development professionals working with 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde. Our focus is on the critical parameter of catalyst loading in common cross-coupling reactions, helping you achieve efficient, reproducible, and scalable results.

Introduction: The Challenge of a Multifunctional Substrate

This compound is a valuable building block, but its structure presents unique challenges in catalysis. The molecule contains three key features that influence reaction dynamics:

  • Aryl Bromide: The primary site for palladium-catalyzed cross-coupling reactions, participating in the crucial oxidative addition step.[1]

  • Ortho-Pyrrolidinyl Group: An electron-donating group that can increase electron density at the palladium center, potentially slowing oxidative addition.[2] It can also act as a chelating ligand, which may either stabilize the catalyst or inhibit its activity.

  • Benzaldehyde Group: Generally tolerated in many coupling reactions, but it can be sensitive to harsh bases or high temperatures and may participate in side reactions like aldol condensation or reductive coupling.[3][4]

Optimizing catalyst loading is not merely about cost reduction; it's about finding the "sweet spot" that maximizes yield and purity while minimizing side reactions and catalyst-derived impurities.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding catalyst optimization for this specific substrate.

Q1: Why is my standard catalyst loading (e.g., 5 mol%) giving low yields with this substrate?

A1: High catalyst loading is often a starting point for difficult reactions, but it's not always optimal.[5] For this compound, several factors could be at play. The ortho-pyrrolidinyl group makes the aryl bromide electron-rich, which can render the oxidative addition step—often the rate-limiting step—kinetically unfavorable.[2] Furthermore, the nitrogen atom can coordinate to the palladium center. If this chelation is too strong, it can sequester the catalyst in an off-cycle, inactive state. Your focus should shift from simply adding more catalyst to selecting a more appropriate catalytic system (catalyst + ligand) that can overcome these specific hurdles.

Q2: What are the first parameters I should screen when trying to lower catalyst loading?

A2: Before drastically lowering the catalyst concentration, you must first establish a robust reaction environment. The most impactful variables to screen are the ligand and the base .

  • Ligand Selection: This is paramount. For electron-rich aryl bromides, sterically demanding, electron-rich phosphine ligands are often required to promote the challenging oxidative addition step and facilitate the final reductive elimination.[2][6] Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or bulky trialkylphosphines [e.g., P(t-Bu)₃] are excellent starting points.[2][6][7]

  • Base Selection: The base's strength and solubility are critical. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are effective.[8] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are standard, although their use requires careful control to avoid side reactions with the aldehyde.[9][10]

Only after optimizing the ligand and base should you begin systematically reducing the catalyst loading.

Q3: Can the aldehyde functional group interfere with the palladium catalyst?

A3: Yes, although it's often tolerated. The primary concern is the potential for the aldehyde to coordinate to the palladium center, which could inhibit catalytic activity. More significantly, under certain conditions, especially with harsh bases or in the presence of nucleophiles, the aldehyde can undergo side reactions. It is crucial to monitor your reaction for byproducts using techniques like LC-MS or NMR spectroscopy.[11][12] If aldehyde-related side reactions are observed, consider using milder bases or protecting the aldehyde as an acetal, though the latter adds steps to your synthesis.

Q4: How do I know if my catalyst is deactivating during the reaction?

A4: The classic sign of catalyst deactivation is a reaction that starts well but stalls before reaching full conversion. You can monitor this by taking time-course samples and analyzing them by LC-MS or GC. If you plot the percentage conversion of your starting material against time and the curve plateaus prematurely, catalyst deactivation is a likely culprit. This can be caused by impurities, thermal decomposition, or the formation of inactive palladium species. Using more robust, air-stable pre-catalysts can often mitigate this issue.[6][13]

Part 2: Troubleshooting Guide for Common Reactions

This section provides specific, actionable advice for troubleshooting catalyst loading issues in key cross-coupling reactions.

Scenario 1: Suzuki-Miyaura Coupling

Problem: "I'm attempting a Suzuki coupling with an arylboronic acid, but I'm seeing low conversion (<50%) and significant hydrodehalogenation (replacement of -Br with -H)."

Root Cause Analysis & Solution Workflow:

Hydrodehalogenation is a common side reaction with electron-rich aryl halides.[8] It often arises from the formation of a palladium-hydride species, which can reductively eliminate to give the undesired byproduct. The goal is to make the desired cross-coupling pathway kinetically more favorable than the dehalogenation pathway.

Suzuki_Troubleshooting cluster_0 Problem Identification cluster_1 Primary Optimization Steps cluster_2 Secondary Optimization cluster_3 Outcome P1 Low Conversion & Hydrodehalogenation S1 Step 1: Change Ligand (Increase Steric Bulk) Ex: XPhos, SPhos P1->S1 Bulky ligands accelerate reductive elimination S2 Step 2: Optimize Base (Use Milder, Anhydrous Base) Ex: K3PO4, CsF S1->S2 Prevents Pd-H formation S3 Step 3: Check Reagents (Ensure Anhydrous Boronic Acid & Dry Solvents) S2->S3 Water can affect transmetalation S4 Systematically Vary Catalyst Loading (Start at 2 mol%, then decrease) S3->S4 Fine-tune efficiency O1 Improved Yield & Minimal Side Products S4->O1

Caption: Troubleshooting workflow for Suzuki coupling.

Actionable Steps:

  • Switch to a Bulky Ligand: Replace common ligands like PPh₃ with a Buchwald-type biarylphosphine ligand such as XPhos or SPhos. The steric bulk of these ligands accelerates the rate of reductive elimination, which is the product-forming step, helping it outcompete the dehalogenation pathway.[2]

  • Use a Milder, Anhydrous Base: Strong, aqueous bases can promote the formation of palladium-hydride species. Switch to a milder base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) and ensure it is anhydrous.[8]

  • Validate Reagent Quality: Ensure your boronic acid is pure and your solvents are rigorously dried. Water can interfere with the transmetalation step and contribute to side reactions.

  • Re-evaluate Catalyst Loading: Once the reaction is optimized with a new ligand/base system at a standard loading (e.g., 1-2 mol%), you can then begin to systematically decrease the loading to find the minimum required for full conversion.

Scenario 2: Buchwald-Hartwig Amination

Problem: "I'm trying to couple a secondary amine, but my reaction is sluggish and requires >5 mol% of Pd catalyst to proceed. How can I improve efficiency?"

Root Cause Analysis & Solution Workflow:

The challenge here is likely twofold: slow oxidative addition due to the electron-rich substrate and potential catalyst inhibition by the ortho-pyrrolidinyl group. The key is to use a highly active catalyst system that can overcome both barriers.

Experimental Protocol: Catalyst Loading Screen

This protocol provides a self-validating method to determine the optimal catalyst loading.

  • Setup: In a glovebox, arrange four 4 mL vials, each with a magnetic stir bar.

  • Reagent Stock Solution: Prepare a stock solution of your this compound (1.0 equiv), amine coupling partner (1.2 equiv), and base (e.g., NaOtBu, 1.4 equiv) in an anhydrous solvent (e.g., Toluene or Dioxane).

  • Catalyst Addition: To each vial, add the appropriate amount of a highly active pre-catalyst (e.g., XPhos Pd G3).

    • Vial 1: 2.0 mol%

    • Vial 2: 1.0 mol%

    • Vial 3: 0.5 mol%

    • Vial 4: 0.1 mol%

  • Reaction: Add an equal volume of the reagent stock solution to each vial, seal them with screw caps, and remove them from the glovebox. Place all vials in a pre-heated aluminum block on a stirrer hotplate (e.g., 100 °C).

  • Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each reaction, quench it, and analyze by LC-MS to determine the conversion percentage. Continue heating and monitoring at regular intervals (e.g., 4h, 8h, 24h).

  • Analysis: Plot conversion vs. time for each catalyst loading. The optimal loading is the lowest amount that achieves full conversion in a reasonable timeframe.

Data Interpretation Table (Hypothetical Results)

Catalyst Loading (mol%)Conversion at 2h (%)Conversion at 8h (%)Conversion at 24h (%)Purity by LC-MS (%)
2.095>99>9998
1.08098>9998
0.545759295
0.110254085 (byproducts)

From this hypothetical data, a 1.0 mol% catalyst loading provides the best balance of efficiency and material cost.

Scenario 3: Heck Reaction

Problem: "My Heck reaction with an activated alkene is giving a mixture of regioisomers and requires high temperatures ( >120 °C), leading to decomposition of my starting material."

Root Cause Analysis & Solution Workflow:

High temperatures in Heck reactions are often needed to drive the catalytic cycle, but they can also lead to side reactions and decomposition.[14] The choice of ligand and additives can dramatically influence the reaction temperature and selectivity. The goal is to generate a highly active, coordinatively unsaturated palladium(0) species that can undergo oxidative addition at a lower temperature.[1]

Heck_Optimization start Initial Problem: High Temp & Low Selectivity step1 Step 1: Ligand Choice Use Herrmann's Catalyst (palladacycle) OR Use P(o-tol)3 with a Pd(OAc)2 source start->step1 Palladacycles are highly active pre-catalysts step2 Step 2: Base Selection Switch to an organic base like Triethylamine (Et3N) or a weaker inorganic base like NaOAc step1->step2 Base regenerates Pd(0) catalyst step3 Step 3: Additives Consider adding a phase-transfer catalyst (e.g., TBAB) if solubility is an issue step2->step3 Improves reaction kinetics step4 Step 4: Catalyst Loading Begin optimization at 1 mol%. Lower temperature to 80-100 °C step3->step4 Re-optimize for new conditions end Desired Outcome: Lower Temp, High Yield, Good Selectivity step4->end

Sources

troubleshooting failed reactions involving 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile but sensitive building block. Here, we address common experimental failures through a series of targeted troubleshooting questions and detailed, mechanistically-grounded answers.

Introduction: Understanding the Reagent

This compound is a bifunctional molecule featuring two key reactive sites: an aldehyde and an aryl bromide. The ortho-pyrrolidinyl group, a strong electron-donating substituent, significantly influences the reactivity of both the aromatic ring and the aldehyde. While invaluable for building complex molecular architectures, particularly through cross-coupling and condensation reactions, its structure also presents inherent stability challenges. This guide will help you preempt and solve problems to ensure successful and reproducible outcomes.

Section 1: FAQs - Reagent Handling, Storage, and Purity Assessment

Proper handling is the first step in any successful reaction. The issues discussed here are often the root cause of downstream failures.

Q1: My vial of this compound has darkened from a yellow solid to a brown or reddish tar upon storage. Is it still viable for my reaction?

Answer: Proceed with extreme caution. The color change is a strong indicator of degradation. This molecule, like many ortho-aminobenzaldehydes, is susceptible to self-condensation and polymerization, a process that can be accelerated by exposure to air, light, and ambient temperatures.[1][2] These compounds are known to be unstable, and it is often recommended to store the parent compound, 2-aminobenzaldehyde, at -20°C to mitigate this.[3][4][5]

Causality: The aldehyde functionality can react with the nucleophilic aromatic ring of another molecule, especially if trace acid or base is present, initiating a cascade of condensation and polymerization reactions.

Recommended Actions:

  • Purity First: Before use, assess the purity of the discolored material. Dissolve a small sample in CDCl₃ or DMSO-d₆ and acquire a ¹H NMR spectrum. Look for the characteristic aldehyde proton singlet (typically >9.5 ppm) and the aromatic protons. The appearance of broad, unresolved signals or a significant decrease in the integration of the aldehyde proton suggests substantial degradation.

  • Purification Attempt: If the starting material is crucial and only partially degraded, a rapid purification may be possible. Flash chromatography on silica gel can be attempted, but be aware that acidic silica may promote further decomposition. It is advisable to use silica gel that has been neutralized with a base like triethylamine (e.g., by eluting the column with a hexanes/ethyl acetate mixture containing 1% Et₃N).[6]

  • Best Practice: For critical applications, it is always best to use a fresh, pure batch of the reagent. Store the reagent under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (≤ -20°C is recommended).[4]

Q2: What is the most effective way to confirm the purity of my starting material before starting a multi-step synthesis?

Answer: A combination of techniques is ideal for a comprehensive assessment.

  • ¹H NMR Spectroscopy: This is the most powerful tool. It provides a quantitative measure of purity by comparing the integration of characteristic peaks.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is excellent for identifying the presence of impurities, even at low levels. It can confirm the mass of the desired compound and reveal the masses of potential side-products or degradants.

  • Melting Point: A sharp melting point within the reported range indicates high purity. A broad or depressed melting point is a classic sign of impurities.

Technique What to Look For Interpretation
¹H NMR Sharp aldehyde singlet (~9.8 ppm), clean aromatic signals, correct integration ratios.Absence of broad polymeric humps or extraneous peaks indicates high purity.
LC-MS A single major peak in the chromatogram with the correct mass-to-charge ratio (m/z).Multiple peaks suggest the presence of impurities or degradation products.
Melting Point A sharp, defined melting range consistent with literature values.A melting range that is broad (>2°C) and lower than expected signifies impurities.

Section 2: Troubleshooting Guide for Common Reactions

This section addresses specific failures in common synthetic applications of the title compound.

Subsection 2.1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig)

These reactions leverage the aryl bromide handle for C-C or C-N bond formation. Failures are common but can typically be diagnosed and resolved.

Answer: Failure in Suzuki couplings often traces back to one of three areas: the catalyst system, the reaction conditions, or the stability of the reactants.[7]

Causality & Troubleshooting Steps:

  • Inactive Catalyst: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ. Oxygen can oxidize the active Pd(0) to inactive Pd(II) and also promote the unwanted homocoupling of your boronic acid partner.[7]

    • Solution: Ensure your solvent is thoroughly degassed (freeze-pump-thaw cycles are superior to inert gas bubbling).[8] Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. Use a fresh, reliable palladium source and ligand.

  • Inappropriate Base or Solvent: The base is critical for activating the boronic acid and facilitating the catalytic cycle. However, strong aqueous bases (like NaOH or K₂CO₃ in water) can promote decomposition of the sensitive aldehyde.[9]

    • Solution: Switch to milder or non-aqueous bases. Anhydrous K₃PO₄ or Cs₂CO₃ are often excellent choices, particularly in solvents like dioxane or THF.[8][10] If your starting materials have poor solubility, consider using a solvent system like DMF or chlorinated aromatics, but be mindful of potential side reactions at high temperatures.[9]

  • Boronic Acid Instability: Boronic acids can undergo protodeborylation (replacement of the -B(OH)₂ group with -H), especially at high temperatures in the presence of water.[9]

    • Solution: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Add the boronic acid just before heating the reaction. In difficult cases, consider converting the boronic acid to a more robust boronate ester (e.g., a pinacol ester).

G Start Suzuki Reaction Failed (Low/No Yield) CheckSM Step 1: Verify Starting Materials Start->CheckSM OptimizeCond Step 2: Optimize Conditions Start->OptimizeCond If SMs are pristine CheckPurity Purity of Aldehyde? (NMR, LC-MS) CheckSM->CheckPurity Aldehyde CheckBoronic Purity/Activity of Boronic Acid? CheckPurity->CheckBoronic Yes Resolution1 Repurify or use fresh aldehyde. Store at -20°C under Argon. CheckPurity->Resolution1 No CheckBoronic->OptimizeCond Yes Resolution2 Use fresh boronic acid or convert to pinacol ester. CheckBoronic->Resolution2 No CheckInert System Fully Inert? (Degassed Solvent, Ar/N2) OptimizeCond->CheckInert CheckCatalyst Catalyst/Ligand Active? CheckInert->CheckCatalyst Yes Resolution3 Use freeze-pump-thaw. Ensure positive inert gas flow. CheckInert->Resolution3 No CheckBase Base/Solvent Choice? CheckCatalyst->CheckBase Yes Resolution4 Use fresh catalyst/ligand. Consider a more robust system (e.g., Buchwald precatalysts). CheckCatalyst->Resolution4 No Resolution5 Switch to milder base (K3PO4, Cs2CO3). Use anhydrous solvent (Dioxane, THF). CheckBase->Resolution5 Suboptimal

Caption: A decision tree for troubleshooting failed Suzuki-Miyaura coupling reactions.

Answer: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings. It typically arises from two potential pathways in the catalytic cycle.

Causality & Troubleshooting Steps:

  • β-Hydride Elimination: If the amine coupling partner has a β-hydrogen, an intermediate palladium-amide complex can undergo β-hydride elimination. This forms an imine and a palladium-hydride species, which can then reductively eliminate to give the hydrodehalogenated arene.[11]

  • From the Base/Solvent: The palladium-hydride species can also be generated from the reaction of the palladium catalyst with the base (especially alkoxides) or trace water in the solvent.

Recommended Actions:

  • Ligand Choice is Critical: The choice of phosphine ligand is paramount in Buchwald-Hartwig amination. Bulky, electron-rich ligands (e.g., Josiphos, XPhos, RuPhos) promote the desired reductive elimination step over side reactions. Bidentate ligands like BINAP or DPPF can also be effective.[11][12] If you are using a simple ligand like PPh₃, switching to a more specialized Buchwald or Josiphos-type ligand is the first and most important change to make.

  • Use a Hindered Base: While strong bases are necessary, highly reactive ones can promote side reactions. Sodium tert-butoxide (NaOtBu) is a common choice, but if hydrodehalogenation is a problem, switching to lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) may be beneficial.[12]

  • Ensure Anhydrous Conditions: Rigorously dry your solvent and reagents to minimize the formation of palladium-hydride species from water.

Subsection 2.2: Reactions Involving the Aldehyde Functionality

The aldehyde is a versatile handle for forming C=C or C-N bonds, but its reactivity is tempered by the molecule's overall stability.

Answer: You are likely observing base-catalyzed self-condensation or polymerization of the aldehyde. The combination of an aldehyde and an electron-rich aromatic ring makes the molecule unstable to both strong bases and high temperatures.[13]

Causality: The ortho-amino group activates the aromatic ring, making it susceptible to nucleophilic attack from an enolate (generated from another aldehyde molecule under basic conditions), initiating a polymerization cascade. This is a known issue with o-aminobenzaldehydes.[2][14]

Recommended Actions:

  • Use Milder Conditions: Avoid strong bases like NaOH, KOH, or alkoxides. Instead, use milder catalytic bases like piperidine, pyrrolidine, or ammonium acetate, often with shorter reaction times and lower temperatures.

  • Protecting Groups (Advanced): If mild conditions fail, a more robust strategy involves protecting the aldehyde, performing another desired reaction on the aryl bromide, and then deprotecting the aldehyde at the end of the synthesis. Common protecting groups for aldehydes include acetals (formed with ethylene glycol under acidic conditions).

  • Slow Addition: In some cases, slowly adding the aldehyde to the reaction mixture can keep its instantaneous concentration low, minimizing self-reaction.[14]

G mol This compound aldehyde Aldehyde (-CHO) mol->aldehyde bromide Aryl Bromide (-Br) mol->bromide ring Electron-Rich Ring mol->ring reductive_amination Reductive Amination aldehyde->reductive_amination condensation Condensation (Knoevenagel, etc.) aldehyde->condensation oxidation Oxidation (Side Reaction) aldehyde->oxidation polymerization Self-Condensation / Polymerization aldehyde->polymerization suzuki Suzuki Coupling (C-C) bromide->suzuki buchwald Buchwald-Hartwig (C-N) bromide->buchwald hydrodehal Hydrodehalogenation (Side Reaction) bromide->hydrodehal ring->polymerization

Caption: Reactivity map of this compound.

Section 3: Recommended Protocols

The following are starting-point protocols that have been optimized for robustness. Always perform reactions on a small scale first before committing large amounts of material.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol uses a mild base to minimize degradation of the aldehyde.

  • Setup: To an oven-dried reaction vial, add this compound (1.0 equiv), the boronic acid or ester partner (1.2 equiv), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand if necessary. For air-stable precatalysts like XPhos Pd G3 (1-2 mol%), this can be done on the bench.[7]

  • Inert Atmosphere: Seal the vial with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane via syringe to achieve a concentration of ~0.1 M with respect to the aldehyde.

  • Reaction: Place the vial in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography, preferably on neutralized silica gel.[7]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol uses a modern catalyst system known for its high efficiency.

  • Setup: To an oven-dried Schlenk flask under an argon atmosphere, add the palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%), the RuPhos ligand (1.5-3 mol%), and sodium tert-butoxide (NaOtBu, 1.2-1.5 equiv).

  • Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.1-1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene or tert-butanol via syringe to achieve a concentration of 0.1-0.2 M.

  • Reaction: Heat the mixture with stirring at 80-110 °C until the starting material is consumed (as monitored by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate and purify the residue by column chromatography.

References

  • ChemBK. (2022, October 16). 2-Aminobenzaldehyde. Retrieved from ChemBK.com. [Link]

  • Wikipedia. (n.d.). 2-Aminobenzaldehyde. Retrieved January 15, 2026, from [Link]

  • AD PHARMACHEM. (n.d.). 4-Bromo Benzaldehyde Intermediate Supplier. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 15, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Zhang, B., Cao, L., Xu, S., & Wang, P. (n.d.). Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. Atlantis Press. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-(Prop-2-yn-1-yloxy)benzaldehyde. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Bromobenzaldehyde. Retrieved January 15, 2026, from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved from [Link]

  • Google Patents. (n.d.). CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde.
  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, May 10). Products of o-aminobenzaldehyde thermal treatment with acetone and further with sulfuric acid. Retrieved from [Link]

Sources

storage and handling guidelines for 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde (CAS No. 887235-00-9). As Senior Application Scientists, we have compiled this resource to provide in-depth storage and handling guidelines, answer frequently asked questions, and offer troubleshooting advice for common experimental challenges. This guide is designed to ensure the integrity of your starting material and the success of your synthetic endeavors.

Chemical Profile and Properties

This compound is a substituted aromatic aldehyde featuring a bromine atom and a pyrrolidine ring.[1][2][3] This unique structure makes it a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds.[4] The aldehyde group serves as a handle for various transformations like oxidation, reduction, and condensation reactions, while the aryl bromide is a prime substrate for transition-metal-catalyzed cross-coupling reactions.

Table 1: Physicochemical Properties

Property Value Source(s)
CAS Number 887235-00-9 [1][2][5]
Molecular Formula C₁₁H₁₂BrNO [Calculated]
Molecular Weight 254.12 g/mol [Calculated]
Appearance Typically a solid (White to off-white or yellow crystalline powder) [4] (by analogy)
Solubility Slightly soluble in water; soluble in common organic solvents like ethanol, ether, chloroform, and dichloromethane.[4] (by analogy) [6]

| Purity | Typically ≥95% |[7] |

Part 1: Storage and Handling Guidelines

Proper storage and handling are critical to prevent degradation and ensure experimental reproducibility. The compound's aldehyde functional group is susceptible to oxidation, and its overall stability can be affected by environmental factors.

Frequently Asked Questions (FAQs) on Storage

Q1: What are the ideal storage conditions for this compound? A1: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[8][9][10] For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) is highly recommended to prevent oxidation of the aldehyde group.[9] Some suppliers also recommend cold-chain transportation, suggesting that refrigeration is beneficial.[1][11]

Q2: Is this compound sensitive to light or air? A2: Yes. Like many benzaldehyde derivatives, it can be sensitive to both light and air.[8][9] Air exposure can lead to the oxidation of the aldehyde to the corresponding carboxylic acid (4-bromo-2-(pyrrolidin-1-yl)benzoic acid). Light can also promote degradation. Therefore, store the container in a dark place or use an amber vial.[8]

Q3: I received the compound and it has a yellowish tint, but I expected it to be white. Is it degraded? A3: A slight yellowish color is not uncommon for this class of compounds and does not necessarily indicate significant degradation.[12] However, a pronounced change in color (e.g., turning dark brown) or a change in physical state could be a sign of impurity or degradation. If you are concerned, we recommend checking the purity by TLC or NMR before use.

Safe Handling Protocol

Handling this compound requires adherence to standard laboratory safety practices to minimize exposure and maintain its integrity.

Q1: What personal protective equipment (PPE) is required? A1: Always handle this chemical in a well-ventilated fume hood.[8][13] The following PPE is mandatory:

  • Eye Protection: Safety glasses or goggles.[13]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[14] Inspect gloves before use and wash hands thoroughly after handling.[13][14]

  • Body Protection: A lab coat is required to prevent skin contact.[15]

Q2: What are the main hazards associated with this compound? A2: Based on data for structurally similar compounds like 4-bromobenzaldehyde, this chemical should be treated as harmful if swallowed, causing skin irritation, serious eye irritation, and potential respiratory irritation.[9][15][16] Avoid breathing dust, fumes, or vapors.[14][16][17]

Q3: How should I handle spills? A3: For small spills, sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[8][9][13] Ensure the area is well-ventilated. Do not let the product enter drains.[13]

Workflow for Safe Storage and Handling

The following diagram outlines the standard operating procedure from receiving the compound to its long-term storage.

G cluster_receiving Receiving cluster_handling Initial Handling & Aliquoting cluster_storage Storage Receive Receive Compound Inspect Inspect Container (Seal Integrity, Label) Receive->Inspect Prep Don PPE in Fume Hood Inspect->Prep Weigh Weigh Desired Amount Under Inert Atmosphere (if possible) Prep->Weigh Seal Quickly & Tightly Reseal Main Container Weigh->Seal Store Store in Cool, Dry, Dark Place (e.g., Desiccator in a Cabinet) Seal->Store Minimum Inert Backfill with Argon/Nitrogen for Long-Term Storage Seal->Inert Inert->Store Recommended caption Fig 1. Recommended workflow for receiving and storing the compound. G Start Low/No Yield in Suzuki Coupling Check_Inert Was the reaction run under a strictly inert atmosphere? Start->Check_Inert Check_Reagents Are reagents (boronic acid, base) of high quality and purity? Check_Inert->Check_Reagents Yes Sol_Inert Solution: Degas solvents thoroughly (e.g., freeze-pump-thaw) and maintain positive Ar/N₂ pressure. Check_Inert->Sol_Inert No Check_Catalyst Is the Pd catalyst active? (e.g., from a fresh bottle) Check_Reagents->Check_Catalyst Yes Sol_Reagents Solution: Use a fresh batch of boronic acid. Consider converting it to a more stable boronate ester. Check_Reagents->Sol_Reagents No Check_Solubility Are all starting materials soluble in the solvent at Rxn T? Check_Catalyst->Check_Solubility Yes Sol_Catalyst Solution: Use a fresh catalyst. Consider a more robust pre-catalyst (e.g., Buchwald-type). Check_Catalyst->Sol_Catalyst No Check_Solubility->Check_Solubility Sol_Solubility Solution: Change solvent system (e.g., Toluene, Dioxane, DMF). Increase temperature cautiously. Check_Solubility->Sol_Solubility No caption Fig 2. Diagnostic workflow for troubleshooting Suzuki coupling reactions.

Caption: Fig 2. Diagnostic workflow for troubleshooting Suzuki coupling reactions.

Representative Experimental Protocol: Suzuki Coupling

This protocol is a general guideline. Optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates.

Objective: To couple this compound with Phenylboronic Acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)

  • Degassed Solvent (e.g., Dioxane/H₂O 4:1, or Toluene/EtOH/H₂O)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and backfilling with Argon or Nitrogen three times to establish an inert atmosphere. [18]3. Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.03 equiv). Then, add the degassed solvent system via syringe to achieve a concentration of approximately 0.1-0.5 M with respect to the starting aryl bromide. [18]4. Reaction: Immerse the flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 80-110 °C). [18]5. Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed. [18]6. Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. [18]7. Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent. [18][19]

References
  • Material Safety Data Sheet - 4-bromo benzaldehyde 97%. (n.d.). Retrieved from [Link]

  • 4-BROMO BENZALDEHYDE (P-BROMO BENZALDEHYDE) Safety Data Sheet. (n.d.). Suvchem Laboratory Chemicals. Retrieved from [Link]

  • Material Safety Data Sheet - 4-Bromobenzaldehyde. (2026, January 13). Capot Chemical. Retrieved from [Link]

  • 4-Bromo Benzaldehyde Intermediate Supplier. (n.d.). AD PHARMACHEM. Retrieved from [Link]

  • Ekoue-Kovi, K., & Wolf, C. (2010). METAL-FREE ONE-POT OXIDATIVE AMINATION OF AROMATIC ALDEHYDES: CONVERSION OF BENZALDEHYDE TO N-BENZOYL PYRROLIDINE. Organic Syntheses, 87, 1-2. Retrieved from [Link]

  • Safety Data Sheet - Benzaldehyde. (n.d.). Retrieved from [Link]

  • How can I solve my problem with Suzuki coupling? (2014, December 23). ResearchGate. Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved from [Link]

  • Help needed with unreproducible Suzuki coupling. (2023, December 20). Reddit. Retrieved from [Link]

  • Failed suzuki coupling, any suggenstions? (2024, January 12). Reddit. Retrieved from [Link]

  • 4-Bromo-2-(pyrrolidin-1-yl);benzaldehyde. (n.d.). Angene. Retrieved from [Link]

  • This compound. (n.d.). 2a biotech. Retrieved from [Link]

  • Sedova, V. F., & Shkurko, O. P. (2004). Two Directions of the Reaction of 4-Bromobenzaldehyde with Substituted Acetophenones and Urea. Synthesis of Aryl-Substituted Pyrimidin-2-one and Hexahydropyrimido[4,5-d]pyrimidin-2,7-dione. Chemistry of Heterocyclic Compounds, 40(2), 229-238. Retrieved from [Link]

  • Common Classes of Organic Reactions. (2024, April 14). Chemistry LibreTexts. Retrieved from [Link]

  • Zhang, B., Cao, L., Xu, S., & Wang, P. (n.d.). Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. Atlantis Press. Retrieved from [Link]

  • A novel synthesis of 4-bromo-2-methoxybenzaldehyde. (n.d.). Google Patents.

Sources

how to remove impurities from 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde samples

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

A Guide to Troubleshooting Purification Challenges

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in obtaining this key intermediate with the high degree of purity required for subsequent synthetic steps. We will move beyond simple protocols to address the underlying chemical principles, helping you troubleshoot effectively and optimize your purification strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound in a practical, question-and-answer format.

Question 1: My initial analysis (TLC/¹H NMR) of the crude product shows multiple species. What are the most probable impurities I'm dealing with?

Answer: The impurity profile of your crude sample is intrinsically linked to the synthetic route and workup conditions. However, for this class of compound, impurities typically fall into three categories:

  • Unreacted Starting Materials: Depending on your synthesis, this could include precursors like 2,4-dibromobenzaldehyde or 4-bromo-2-fluorobenzaldehyde and pyrrolidine. These are often easily identified by comparing with authentic standards via Thin Layer Chromatography (TLC).

  • Side-Reaction Products: Isomeric products or compounds formed from undesired side reactions can be present. For instance, if high temperatures were used, dehalogenation to form 2-(pyrrolidin-1-yl)benzaldehyde is a possibility.[1]

  • Degradation Products: The most common degradation pathway for benzaldehyde derivatives is oxidation of the aldehyde moiety to the corresponding carboxylic acid: 4-bromo-2-(pyrrolidin-1-yl)benzoic acid.[2][3] This is often accelerated by exposure to air and light. The presence of this acidic impurity is a very frequent cause for purification difficulties.

A logical first step is to run a TLC plate, spotting your crude material alongside the starting materials, to quickly diagnose the presence of unreacted precursors.

Question 2: My crude product is a dark brown or discolored oil/solid, but the pure compound should be a white to off-white solid. What causes this discoloration and how can I fix it?

Answer: Discoloration is almost always a sign of impurity. For aromatic aldehydes, especially those with electron-donating groups like a pyrrolidine ring, there are two primary causes:

  • Oxidation: As mentioned, aldehydes are susceptible to air oxidation, which can form the corresponding carboxylic acid and other colored byproducts.[3]

  • Polymerization/Decomposition: Aldehydes can undergo self-condensation or polymerization reactions, particularly if exposed to strong acid or base, or high heat.

The solution is a robust purification strategy. An initial aqueous workup using a mild base can often remove the highly polar, acidic impurities that contribute to color.[2] If this is insufficient, column chromatography is the most effective method for removing a broad spectrum of colored impurities.

Question 3: I suspect my main impurity is the corresponding carboxylic acid. Is there a more efficient way to remove it than column chromatography?

Answer: Absolutely. When dealing with an acidic impurity and a basic desired product, a liquid-liquid acid-base extraction is the most targeted and scalable purification method. The pyrrolidine moiety is a tertiary amine, making your target compound basic, while the carboxylic acid impurity is, of course, acidic.

You can exploit this by dissolving your crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and washing it with a mild aqueous base like a saturated sodium bicarbonate (NaHCO₃) solution.[2][4]

  • Mechanism: The basic NaHCO₃ will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt (R-COO⁻Na⁺). This salt will partition into the aqueous layer, while your neutral, basic target compound remains in the organic layer.

  • Validation: After separation, you can confirm the removal by acidifying the aqueous layer with HCl. If the carboxylic acid was present, it will precipitate out of the aqueous solution.

This technique is highly efficient and should be considered a primary purification step before attempting more resource-intensive methods like chromatography.

Question 4: My compound appears to be degrading or streaking on my silica gel column. What is happening and how can I prevent it?

Answer: This is a classic issue when dealing with amine-containing compounds on standard silica gel. The problem stems from the acidic nature of silica gel.

  • Causality: The silica surface is covered with acidic silanol groups (Si-OH). These can strongly and often irreversibly adsorb the basic pyrrolidine nitrogen of your molecule, leading to poor recovery and significant "streaking" on TLC or the column.[2] In some cases, this acidic environment can even catalyze the degradation of sensitive molecules.[5]

Troubleshooting Steps:

  • Deactivate the Silica: Before preparing your column, you can neutralize the acidic sites by preparing a slurry of the silica gel in your starting eluent containing a small amount of a volatile tertiary amine, typically 0.5-1% triethylamine (Et₃N). This amine will preferentially bind to the acidic sites, allowing your compound to pass through unimpeded.

  • Use a Different Stationary Phase: If the issue persists, consider using a less acidic stationary phase like neutral alumina or a reverse-phase (C18) silica gel, although this will require a complete redevelopment of your solvent system.

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (a technique known as flash chromatography) to reduce the time your compound spends in contact with the silica.[6]

Question 5: I am struggling to achieve crystallization. What is a systematic approach to finding a suitable solvent?

Answer: Finding the right recrystallization solvent is an empirical process, but it can be guided by the principle of "like dissolves like" and the ideal solvent properties. An ideal solvent will dissolve your compound poorly at low temperatures but completely at high temperatures, while impurities remain either soluble or insoluble at all temperatures.[2][7]

Systematic Approach:

  • Start with Single Solvents: Test small amounts of your crude product in various solvents of differing polarity (e.g., hexane, toluene, ethyl acetate, ethanol, water).

  • Observe Solubility:

    • If it dissolves immediately at room temperature, the solvent is too good.

    • If it doesn't dissolve even when heated, the solvent is too poor.

    • If it dissolves when hot and crystals form upon cooling, you have found a good candidate.

  • Develop a Two-Solvent System: This is often the most powerful technique. Find one solvent in which your compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent"). The two solvents must be miscible.

    • Dissolve your compound in a minimum amount of the hot soluble solvent.

    • Slowly add the anti-solvent dropwise until the solution becomes faintly cloudy (the saturation point).

    • Add a drop or two of the soluble solvent to redissolve the precipitate, then allow the solution to cool slowly.

For aromatic compounds, solvent systems like ethanol/water, toluene/hexane, or ethyl acetate/hexane are often successful.[8][9]

Visualized Purification Strategy

The following diagram outlines a decision-making workflow for purifying your this compound sample.

Purification_Strategy cluster_start Initial Assessment cluster_main Purification Steps cluster_end Final Product Start Crude Product (TLC/NMR Analysis) AcidBase Acidic/Basic Impurities Detected? (e.g., Carboxylic Acid) Start->AcidBase Extraction Perform Acid-Base Wash (e.g., NaHCO3 wash) AcidBase->Extraction Yes Chromatography Column Chromatography (Silica Gel + 1% Et3N) AcidBase->Chromatography No Extraction->Chromatography Purity Still Insufficient End Pure Product (Verify by TLC/NMR/LCMS) Extraction->End Purity is Sufficient Recrystallize Recrystallization Chromatography->Recrystallize Product is Solid & Needs Polishing Chromatography->End Purity is Sufficient Recrystallize->End Column_Workflow A 1. Select Eluent (e.g., 9:1 Hex:EtOAc + 1% Et3N) via TLC B 2. Pack Column (Slurry Method) A->B C 3. Load Sample (Dry or Wet Loading) B->C D 4. Elute & Collect Fractions C->D E 5. Monitor Fractions by TLC D->E F 6. Combine Pure Fractions & Evaporate Solvent E->F G Purified Product F->G

Sources

challenges in the scale-up synthesis of 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde. This guide is designed for researchers, process chemists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab bench to pilot plant production. We will address common challenges, provide detailed troubleshooting protocols, and explain the chemical principles behind our recommendations to ensure a robust and scalable process.

Part 1: Strategic Synthesis Route Selection for Scale-Up

The initial choice of synthetic strategy is the most critical decision for a successful scale-up campaign. While several routes can yield the target molecule in a laboratory setting, their feasibility changes dramatically at a larger scale.

FAQ 1: What are the primary synthetic routes to this compound, and which is most suitable for scale-up?

Answer: There are two principal and industrially viable approaches to this target molecule:

  • Route A: Nucleophilic Aromatic Substitution (SNAr) : This route typically starts with an activated aryl halide, such as 2-fluoro-4-bromobenzaldehyde, and reacts it with pyrrolidine. The electron-withdrawing aldehyde group activates the ortho position for nucleophilic attack.

  • Route B: Vilsmeier-Haack Formylation : This approach begins with the precursor 1-(4-bromophenyl)pyrrolidine, which is then formylated at the ortho position using a Vilsmeier reagent (typically generated from phosphorus oxychloride and dimethylformamide).

While other methods like Buchwald-Hartwig amination of 2,4-dibromobenzaldehyde exist, they often introduce challenges related to catalyst cost, removal of residual palladium, and potential side reactions like hydrodehalogenation, making them less ideal for initial scale-up considerations.[1][2]

The choice between SNAr and Vilsmeier-Haack depends on the cost and availability of starting materials, as well as the specific technical capabilities of your facility. The Vilsmeier-Haack route is often preferred due to the lower cost of the starting materials and reagents, despite a more challenging work-up.

Diagram 1: Synthetic Route Decision Flowchart This diagram outlines the key decision points when selecting a synthetic strategy for scale-up.

G start Start: Synthesize This compound sm_avail Are 2-Fluoro-4-bromobenzaldehyde and 1-(4-bromophenyl)pyrrolidine both readily available? start->sm_avail cost_analysis Is the cost of 2-Fluoro- 4-bromobenzaldehyde acceptable for the required scale? sm_avail->cost_analysis Yes source_sm Source or synthesize the required starting material first. sm_avail->source_sm No snar_route Preferred Route: Nucleophilic Aromatic Substitution (SNAr) (Simpler work-up, potentially higher material cost) cost_analysis->snar_route Yes vh_route Preferred Route: Vilsmeier-Haack Formylation (Lower material cost, more complex work-up) cost_analysis->vh_route No end End of Route Selection snar_route->end Proceed to SNAr Troubleshooting vh_route->end Proceed to Vilsmeier-Haack Troubleshooting

Caption: Decision flowchart for selecting a scale-up synthetic route.

Part 2: Troubleshooting Guide for Scale-Up Synthesis

This section addresses specific problems that may arise during the scale-up of the two primary synthetic routes.

Troubleshooting Guide A: Nucleophilic Aromatic Substitution (SNAr) Route

The SNAr reaction involves the addition of pyrrolidine to 2-fluoro-4-bromobenzaldehyde, followed by the elimination of the fluoride leaving group.[3] The reaction is typically run in a polar aprotic solvent like DMSO or DMF with a mild base.

Diagram 2: SNAr Mechanism and Common Pitfall Illustrates the reaction pathway and a key side reaction.

SNAr_Mechanism cluster_main Main SNAr Pathway cluster_side Side Reaction: Cannizzaro Start 2-Fluoro-4-bromobenzaldehyde + Pyrrolidine Meisenheimer Meisenheimer Complex (Intermediate) Start->Meisenheimer Nucleophilic Attack Product Target Product Meisenheimer->Product - F⁻ Product_side Target Product Cannizzaro Disproportionation (Cannizzaro Reaction) Product_side->Cannizzaro Base Strong Base (e.g., excess K2CO3, high temp) Base->Cannizzaro Alcohol 4-Bromo-2-(pyrrolidin-1-yl)benzyl alcohol Cannizzaro->Alcohol Acid Corresponding Carboxylic Acid Salt Cannizzaro->Acid

Caption: SNAr pathway and potential Cannizzaro side reaction.

Q1: My SNAr reaction is stalling; conversion is low even after extended reaction times at pilot scale. What's wrong?

A1: This is a common scale-up issue related to mass and heat transfer.

  • Causality: At the lab scale, flasks have a high surface-area-to-volume ratio, allowing for efficient heating. In a large reactor, heating is less efficient, and achieving a uniform internal temperature is difficult. If parts of the reactor are below the required activation temperature, the reaction rate will plummet. Furthermore, poor mixing can lead to localized depletion of reactants.

  • Troubleshooting Protocol:

    • Verify Reactor Temperature: Use calibrated internal temperature probes. Do not rely solely on the jacket temperature. Ensure the reactor's heating system can maintain the target temperature (e.g., 80-100 °C) uniformly.

    • Improve Agitation: Increase the stirring speed to ensure proper mixing. Check if the impeller design is appropriate for the viscosity and volume of the reaction mixture. Baffles within the reactor can significantly improve mixing efficiency.

    • Solvent Choice: While DMSO is effective, its high boiling point and viscosity can be problematic. Consider a lower-boiling solvent like N-Methyl-2-pyrrolidone (NMP) or DMF, but be aware of their safety profiles.[4]

    • Base Equivalents: Ensure the base (e.g., K₂CO₃) is finely powdered and dry. On a large scale, clumps can form, reducing the available surface area. Use at least 2.0 equivalents to effectively scavenge the HF generated.

Q2: I'm observing the formation of 4-bromo-2-(pyrrolidin-1-yl)benzyl alcohol and the corresponding carboxylic acid in my crude product. How can I prevent this?

A2: You are observing products from a Cannizzaro-type reaction.

  • Causality: The target aldehyde, lacking an alpha-hydrogen, is susceptible to disproportionation under basic conditions, especially at elevated temperatures.[5] One molecule of the aldehyde is reduced to the alcohol, while another is oxidized to the carboxylic acid. This is exacerbated by prolonged reaction times at high temperatures or the use of an excessively strong or concentrated base.

  • Troubleshooting Protocol:

    • Control Temperature: Do not exceed the optimal reaction temperature. Profile the reaction to find the lowest temperature at which a reasonable rate is achieved (e.g., start trials at 70 °C).

    • Limit Reaction Time: Implement in-process controls (IPCs) using HPLC or TLC to monitor the consumption of the starting material. Quench the reaction as soon as the starting material is consumed to avoid prolonged exposure of the product to basic conditions.

    • Base Selection: Use a milder base if possible, or ensure the base is not used in a large excess. A slurry of K₂CO₃ is generally sufficient. Avoid stronger bases like NaOH or KOH.

ParameterLab Scale (10g)Pilot Scale (10kg) RecommendationRationale
Solvent DMSO (100 mL)DMSO or NMP (100 L)NMP offers a lower viscosity and easier removal, but DMSO is a common and effective choice.
Base K₂CO₃ (2.2 eq)Finely Milled K₂CO₃ (2.0-2.2 eq)Milling increases surface area and reactivity, preventing clumps and ensuring efficient acid scavenging.
Temperature 85 °C (Oil Bath)80-85 °C (Internal Probe)Precise internal temperature control is critical to prevent side reactions and ensure consistent reaction rates.
IPC TLC after 4hHPLC every 1-2hFrequent monitoring prevents unnecessary heating of the product after reaction completion.
Troubleshooting Guide B: Vilsmeier-Haack Formylation Route

This route involves the electrophilic aromatic substitution of 1-(4-bromophenyl)pyrrolidine with the Vilsmeier reagent (chlorodimethyliminium chloride), which is generated in situ from POCl₃ and DMF.[6][7]

Q1: The Vilsmeier-Haack reaction is sluggish, and upon work-up, I recover mostly unreacted starting material. Why?

A1: This issue typically points to problems with the formation or reactivity of the Vilsmeier reagent itself.

  • Causality: The Vilsmeier reagent is highly moisture-sensitive. Any water in the DMF or on the glassware will quench the POCl₃ and prevent the formation of the active electrophile.[8] Additionally, the order of addition and temperature control during its formation are critical.

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: Use a high-purity, low-water grade of DMF (<50 ppm water). Dry all glassware and the reactor thoroughly. Purge the reactor with nitrogen before adding reagents.

    • Correct Reagent Addition: The standard and safest procedure is to add POCl₃ slowly to cold DMF (0-5 °C) . This initial step is exothermic. Adding DMF to POCl₃ can lead to an uncontrolled exotherm and reagent decomposition.

    • Reagent Stoichiometry: Use a slight excess of POCl₃ (e.g., 1.2-1.5 equivalents) relative to DMF to ensure complete conversion to the Vilsmeier reagent. The amount of Vilsmeier reagent should be in excess relative to the substrate (e.g., 2.0-3.0 equivalents).

    • Activation Time: After adding POCl₃ to DMF, allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the Vilsmeier reagent before adding the 1-(4-bromophenyl)pyrrolidine substrate.

Q2: My reaction work-up is extremely difficult. I'm dealing with a thick, unmanageable slurry and potential exotherms during the quench.

A2: The Vilsmeier-Haack work-up is notoriously challenging at scale and requires a carefully planned quenching procedure.

  • Causality: The work-up involves two main steps: hydrolysis of the intermediate iminium salt to the aldehyde and neutralization of the highly acidic reaction mixture (containing excess POCl₃ and its byproducts like phosphoric acid). A rapid, uncontrolled quench with aqueous base can generate a large amount of heat and gas, leading to a dangerous pressure increase in a closed reactor. It can also form thick inorganic precipitates that trap the product.

  • Troubleshooting Protocol: A Step-by-Step Quenching Procedure

    • Initial Quench (Hydrolysis): Cool the reaction mixture (e.g., to 0-10 °C). Slowly and carefully add the reaction mixture to a separate vessel containing a stirred mixture of ice and water. This hydrolyzes the iminium intermediate to the aldehyde and dilutes the acid. Never add water directly to the concentrated reaction mixture.

    • Neutralization (Basification): Maintain cooling and slowly add a chilled aqueous solution of a base (e.g., 50% NaOH or saturated Na₂CO₃) to the quenched mixture. Monitor the internal temperature and pH closely, aiming for a final pH of 8-9. This step is highly exothermic.

    • Extraction: Once neutralized, extract the aqueous slurry with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Be prepared for potential emulsion formation. The use of a filtration aid (like Celite) before extraction can sometimes help by removing some of the inorganic solids.

    • Product Isolation: After extraction and solvent removal, the crude product is often an oil. Purification can be achieved via crystallization from a suitable solvent system (e.g., isopropanol/heptane) or by forming a bisulfite adduct, which can be selectively precipitated and then hydrolyzed back to the pure aldehyde.[9]

ParameterActionRationale & Safety Note
Reagent Formation Add POCl₃ to cold DMFControls exotherm. HIGHLY CORROSIVE , handle with extreme care in a well-ventilated area.
Reaction Add substrate to Vilsmeier reagent at 0-10 °C, then warm to 60-70 °CAllows for controlled initiation of the main reaction.
Work-up Step 1 Add reaction mixture to ice/waterSafely hydrolyzes the intermediate and dilutes the strong acids. Prevents runaway reaction.
Work-up Step 2 Slow addition of cold aq. baseControls the neutralization exotherm. Vigorous gas evolution (CO₂) may occur if using carbonate. Ensure adequate venting.
Purification Crystallization or Bisulfite AdductAvoids column chromatography, which is impractical at scale. Bisulfite adduct formation is highly selective for aldehydes.

References

  • ResearchGate. (n.d.). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study.
  • ChemicalBook. (2022). Uses and Properties of Pyrrolidine.
  • National Institutes of Health. (n.d.). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study.
  • Royal Society of Chemistry. (n.d.). Catalysis in aromatic nucleophilic substitution. Part 6. Reactions of 2-methoxy-3-nitrothiophen with cyclic secondary amines in methanol and benzene. Journal of the Chemical Society, Perkin Transactions 2.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.
  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Spokoyny, A. M., et al. (n.d.). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.
  • Zhang, B., et al. (n.d.). Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde.
  • Google Patents. (n.d.). CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde.
  • ResearchGate. (n.d.). 4-(Prop-2-yn-1-yloxy)benzaldehyde.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • YouTube. (2021). Vilsmeier-Haack Reaction.
  • Organic Syntheses. (n.d.). Preparation of 2-Amino-5-bromobenzaldehyde.
  • Google Patents. (2007). PROCESS FOR THE SOLID PHASE SYNTHESIS OF ALDEHYDES, KETONES AND HYDROXAMIC ACID COMPOUNDS - Patent 0946478.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • University of Groningen. (n.d.).
  • University of Minnesota. (n.d.). Directed (ortho)
  • Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE.
  • Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
  • Google Patents. (n.d.). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • PubMed. (2011). Exercises in pyrrolidine chemistry: gram scale synthesis of a Pro-Pro dipeptide mimetic with a polyproline type II helix conformation.
  • Scientific Research Publishing. (n.d.).
  • Reddit. (2023). Ortho-lithiation with n-BuLi : r/Chempros.
  • Beilstein Journals. (n.d.). Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization.
  • BLDpharm. (n.d.). 946705-58-4|2-bromo-4-(pyrrolidin-1-yl)benzaldehyde.
  • BLDpharm. (n.d.). 887235-00-9|this compound.
  • BenchChem. (n.d.). Technical Support Center: Scale-up Synthesis of 4-(Isoindolin-2-yl)benzaldehyde.
  • Chemistry World. (2022). Why do ortho lithiation reactions require a huge excess of butyllithium?.
  • Google Patents. (n.d.). CN1201777A - Synthesis of p-benzaldehyde.
  • ResearchGate. (n.d.). Two Directions of the Reaction of 4-Bromobenzaldehyde with Substituted Acetophenones and Urea.
  • Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde.
  • Reddit. (2021). Ortho-metalation vs. Li-X exhange? : r/Chempros.
  • PubChem. (n.d.). 2-Amino-4-bromobenzaldehyde.
  • Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal.
  • BLDpharm. (n.d.). 59278-65-8|2-Amino-4-bromobenzaldehyde.

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Technical Support Center: Solvent Effects on the Reactivity of 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde is a versatile bifunctional building block in modern organic synthesis. Its unique structure, featuring an aldehyde, an aryl bromide, and an electron-donating amino group, offers multiple avenues for molecular elaboration. However, the interplay between these functional groups can lead to complex reactivity profiles where the choice of solvent is not merely a matter of solubility but a critical parameter for controlling reaction rate, selectivity, and yield. This guide provides field-proven insights and troubleshooting strategies for researchers, scientists, and drug development professionals to navigate the challenges associated with this reagent, focusing specifically on the profound influence of the reaction medium.

Section 1: Core Reactivity Profile

The reactivity of this compound is dominated by two primary sites:

  • The Aryl Bromide (C-Br Bond): This site is primed for transition-metal-catalyzed cross-coupling reactions. The electron-donating pyrrolidinyl group can influence the kinetics of oxidative addition, a key step in many catalytic cycles. Common transformations include Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

  • The Aldehyde (CHO Group): This electrophilic center readily participates in nucleophilic additions and condensation reactions. It is a precursor for the synthesis of quinolines (via Friedländer synthesis), imines, and various heterocyclic systems.[1][2]

The solvent's role is to mediate the reactivity at these sites, and a suboptimal choice can lead to a host of experimental issues.

Section 2: Troubleshooting Guide for Common Reactions

This section addresses specific issues users may encounter during their experiments in a question-and-answer format.

Issue 1: Low Yield or Stalled Suzuki-Miyaura Cross-Coupling

Question: My Suzuki coupling of this compound with an arylboronic acid is giving low yields or failing to proceed to completion. How can the solvent be the culprit?

Answer: Low conversion in Suzuki couplings is a frequent problem where the solvent plays a multifaceted role.[3] Let's break down the potential causes and solutions.

Causality Analysis:

  • Poor Reagent Solubility: The most fundamental role of a solvent is to dissolve the reactants.[4] Your aryl halide, boronic acid, and base must have sufficient solubility at the reaction temperature for the catalytic cycle to operate efficiently. A heterogeneous mixture can lead to mass transfer limitations and slow reaction rates.[5]

  • Base and Solvent Incompatibility: The base is critical for activating the boronic acid in the transmetalation step.[5] Common inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ have very poor solubility in purely nonpolar aprotic solvents like toluene or dioxane.[4][5] This can halt the reaction.

  • Catalyst Deactivation: Palladium(0) catalysts are sensitive to oxygen.[6] Solvents that have not been properly degassed can contain dissolved oxygen, which oxidizes the active Pd(0) to inactive palladium black. Furthermore, some solvents, particularly ethers like THF, can contain peroxide impurities that poison the catalyst.[6]

  • Side Reactions Promoted by Solvent Impurities: The primary side reaction affecting the boronic acid is protodeboronation, where the C-B bond is cleaved by a proton source, typically water.[5] While Suzuki reactions often tolerate some water, excessive amounts, especially from non-anhydrous solvents or aqueous bases, can consume your nucleophile.[5][6]

Troubleshooting Workflow:

G start Low Yield in Suzuki Coupling solubility 1. Check Solubility Are all reagents dissolved at reaction temp? start->solubility base 2. Evaluate Base/Solvent System Is the base soluble? solubility->base  Yes add_cosolvent Action: Add a polar co-solvent (e.g., EtOH, THF) or switch to a better solubilizing medium (e.g., DMF). solubility->add_cosolvent No degas 3. Verify Solvent Purity & Inertness Was the solvent degassed? Peroxide-free? base->degas  Yes use_biphasic Action: Use a biphasic system (e.g., Toluene/Water) with vigorous stirring or switch to an organic-soluble base. base->use_biphasic No optimize 4. Systematically Optimize Solvent Screen different solvent classes. degas->optimize  Yes degas_action Action: Use anhydrous, degassed solvents. Test ethers for peroxides. degas->degas_action No success Reaction Optimized optimize->success add_cosolvent->solubility use_biphasic->base degas_action->degas

Step-by-Step Protocol for Solvent Optimization:

  • Initial Screening: Start with a common nonpolar aprotic solvent like 1,4-Dioxane or Toluene . These are generally good for Suzuki couplings but may require a co-solvent.

  • Addressing Base Solubility: If using K₂CO₃ or K₃PO₄, add a protic co-solvent. A mixture of Toluene/Ethanol/Water (e.g., 4:1:1) is a robust starting point. The alcohol and water help solubilize the base.[7]

  • Enhancing Reagent Solubility: If your substrates are highly polar, a polar aprotic solvent like DMF or Acetonitrile (MeCN) may be necessary.[4] Be aware that these coordinating solvents can sometimes alter catalyst activity or reaction selectivity.[7]

  • Ensuring Anhydrous Conditions: If protodeboronation is suspected, switch to strictly anhydrous conditions. Use anhydrous K₃PO₄ as the base and a dry, non-protic solvent like THF or CPME .[5]

Issue 2: Sluggish Aldehyde Condensation Reactions

Question: My Friedländer synthesis of a quinoline, using this compound and a ketone, is extremely slow. How should I choose a solvent to improve the reaction rate?

Answer: Condensation reactions like the Friedländer synthesis involve multiple steps (enamine/enolate formation, nucleophilic attack, cyclization, dehydration), each of which can be influenced by the solvent.

Causality Analysis:

  • Proton Transfer: The reaction requires proton transfers to facilitate catalysis (e.g., acid or base catalysis) and the final dehydration step. Protic solvents are often beneficial as they can participate in these proton shuttling events.

  • Transition State Stabilization: The key bond-forming steps may involve charged or highly polar transition states. A polar solvent can stabilize these transition states, lowering the activation energy and accelerating the reaction, in line with the Hughes-Ingold rules.[8][9]

  • Water Removal: The final step is often the elimination of water. In some cases, a solvent that allows for the azeotropic removal of water (e.g., Toluene with a Dean-Stark trap) can drive the equilibrium towards the product.

Solvent Recommendations for Condensation:

Solvent TypeExamplesRationale & Impact
Polar Protic Ethanol, Methanol, IsopropanolExcellent Choice. These solvents can act as proton sources/sinks, stabilize polar intermediates through hydrogen bonding, and are generally good at dissolving the reactants. Ethanol is often a preferred solvent for this type of reaction.[10][11]
Polar Aprotic DMSO, DMFGood Alternative. High dielectric constants stabilize polar transition states. They are particularly useful if reactants have poor solubility in alcohols. However, they cannot act as proton donors.
Nonpolar Aprotic Toluene, XyleneSituational. Primarily used when azeotropic removal of water is required to drive the reaction to completion. Often requires higher temperatures.[12]
Section 3: Frequently Asked Questions (FAQs)

Q1: How do I choose a starting solvent for a novel reaction with this compound? Start by analyzing the reaction mechanism.

  • If the reaction involves charged intermediates or a polar transition state (e.g., SN1-like mechanisms, some condensations): A polar solvent (protic or aprotic) is a good starting point.[8][13] A higher solvent dielectric constant generally accelerates reactions where charge is developed in the transition state.[14]

  • If the reaction is a palladium-catalyzed cross-coupling: A nonpolar aprotic solvent like dioxane or toluene is a conventional and safe starting point.[15]

  • If the reaction involves anionic nucleophiles in an SN2-type process: A polar aprotic solvent (DMF, DMSO, MeCN) will enhance the nucleophile's reactivity by poorly solvating the anion.[16]

Q2: What is the difference between a coordinating and a non-coordinating solvent in palladium catalysis? Coordinating solvents (e.g., MeCN, DMF, DMSO) can bind to the palladium center, potentially displacing other essential ligands.[7][15] This can alter the catalyst's electronic properties and steric environment, sometimes leading to changes in reactivity or selectivity. Non-coordinating solvents (e.g., Toluene, Hexane, Dioxane) interact much more weakly with the metal center, leaving the designed ligands to control the catalysis.

Q3: Can I use protic solvents in my Suzuki reaction? What are the risks and benefits? Yes, protic solvents like alcohols and water are frequently used, often as co-solvents.[15]

  • Benefits: They are excellent for dissolving inorganic bases (e.g., K₂CO₃) and boronic acids, which can dramatically improve reaction rates.[5] They are also considered "green" or environmentally preferable solvents.[17]

  • Risks: The primary risk is promoting protodeboronation of the boronic acid, which reduces the amount of active nucleophile.[6] This can be mitigated by using a milder base, a more stable boronic ester, or limiting the amount of the protic solvent.[5]

Q4: this compound is related to 2-aminobenzaldehyde, which is known to be unstable. How does solvent choice affect its stability? Like 2-aminobenzaldehyde, this molecule can be prone to self-condensation or polymerization, especially at elevated temperatures or in the presence of acid/base catalysts.[1][2] It is best stored in a cold, dark, and inert environment. For reactions, using a solvent that fully dissolves the material at the reaction temperature can help prevent localized high concentrations that might favor polymerization. It is generally advisable to use the compound relatively quickly after purchase or synthesis and to run reactions under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation of the aldehyde.

Section 4: Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, an additional ligand (e.g., SPhos, XPhos).

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1) via syringe. The total concentration should be around 0.1-0.2 M with respect to the aryl bromide.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

G

References
  • Wikipedia. (n.d.). 2-Aminobenzaldehyde. Retrieved from [Link]

  • Mishra, P. K. (1975).
  • Sherwood, T. C., et al. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH Public Access. Retrieved from [Link]

  • LibreTexts. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). What is the result when the polarity of the solvent is increased in nucleophilic substitution?. Retrieved from [Link]

  • Uddin, M. N., & Bhattacharjee, M. (2018). Chemical Kinetics in Solution Phase: Challenges beyond the Correlation of the Rate Constant with the Dielectric Constant of Reaction Media. ResearchGate. Retrieved from [Link]

  • LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]

  • Toru, G. Y., et al. (2014). The Effect of Dielectric Constant On The Kinetics of Reaction Between Plasma Albumin And Formaldehyde In Ethanol. IISTE.
  • PubMed. (2019). Understanding the Solvent Contribution to Chemical Reaction Barriers. Retrieved from [Link]

  • Chemistry Net. (2014). Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. Retrieved from [Link]

  • ResearchGate. (2025). Preparation of 2-aminobenzaldehyde: A fragrant component of floral odors. Retrieved from [Link]

  • Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]

  • YouTube. (2019). Effect of solvent in Nucleophilic Substitution Reaction. Retrieved from [Link]

  • Reddit. (2025). Problems with Suzuki coupling. Retrieved from [Link]

  • Perflavory. (n.d.). 2-aminobenzaldehyde, 529-23-7. Retrieved from [Link]

  • Preprints.org. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • RSC Publishing. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (2025). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent on the reaction. Reaction conditions: benzaldehyde.... Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

  • OUCI. (n.d.). SOLVENT EFFECTS ON CHEMICAL REACTIVITY. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminobenzaldehyde | C7H7NO | CID 68255. Retrieved from [Link]

  • ResearchGate. (2004). Two Directions of the Reaction of 4-Bromobenzaldehyde with Substituted Acetophenones and Urea. Synthesis of Aryl-Substituted Pyrimidin-2-one and Hexahydropyrimido[4,5-d]pyrimidin-2,7-dione. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. Retrieved from [Link]

  • AD PHARMACHEM. (n.d.). 4-Bromo Benzaldehyde Intermediate Supplier. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Reaction of 4-chromanone with benzaldehyde in the presence of pyrrolidine. Retrieved from [Link]

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preventing decomposition of 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Technical Support Center: 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

A Guide to Preventing Decomposition in Synthetic Applications

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Our goal is to provide you with a deep understanding of the compound's stability profile and equip you with actionable strategies to mitigate decomposition during your chemical transformations. By explaining the causality behind common failures and offering field-proven protocols, this resource aims to enhance your synthetic success.

Compound Stability Profile

This compound is a multifunctional aromatic compound. Its reactivity is dominated by three key structural features: the aldehyde group, the enamine-like system, and the carbon-bromine bond. Understanding the inherent vulnerabilities of each is critical to preventing unwanted side reactions.

  • Aldehyde Functionality : The aldehyde group is susceptible to oxidation to a carboxylic acid and reduction to a benzyl alcohol.[1][2] It can also engage in self-condensation, especially under basic conditions or in the presence of impurities, a known issue for ortho-amino benzaldehydes.[3]

  • Enamine-like System : The pyrrolidinyl group ortho to the aldehyde creates an electron-rich aromatic ring. This system is analogous to an enamine and is highly susceptible to hydrolysis under acidic conditions.[4][5] Protonation of the enamine system facilitates nucleophilic attack by water, leading to the cleavage of the C-N bond and formation of 2-amino-4-bromobenzaldehyde, which is itself unstable.[6][7][8]

  • Aryl Bromide Bond : The C-Br bond is generally stable but can be cleaved under certain conditions, particularly catalytic hydrogenation (e.g., with Pd/C) or in the presence of strong reducing agents and some organometallic reagents.[9][10]

Below is a diagram illustrating the primary decomposition pathways.

G cluster_main This compound cluster_products Decomposition Products main This compound oxidation Oxidation (Carboxylic Acid) main->oxidation Oxidizing Agents (e.g., KMnO4, air) hydrolysis Hydrolysis (2-Amino-4-bromobenzaldehyde) main->hydrolysis Acidic Conditions (H3O+) reduction Reduction (Benzyl Alcohol) main->reduction Reducing Agents (e.g., NaBH4) dehalogenation Debromination (2-(pyrrolidin-1-yl)benzaldehyde) main->dehalogenation Reductive Conditions (e.g., H2, Pd/C)

Caption: Primary decomposition pathways of the target compound.

Frequently Asked Questions (FAQs)

Q1: Why did my reaction mixture turn dark brown or black upon adding an acid catalyst?

A: This is a classic sign of enamine hydrolysis followed by decomposition. The pyrrolidinyl group makes the molecule highly sensitive to acid. Even mild acids can catalyze hydrolysis, cleaving the pyrrolidinyl group to form 2-amino-4-bromobenzaldehyde.[5] This intermediate is known to be unstable and readily undergoes self-condensation or polymerization, leading to the formation of dark, insoluble tars.[3]

Q2: I'm trying to perform a Wittig reaction, but I'm getting very low yields. What's going wrong?

A: The ylides used in Wittig reactions are often generated with strong bases (e.g., n-BuLi, NaH). These strong bases can react with the aldehyde in non-productive ways, such as deprotonation at the benzylic position (if applicable after an initial side reaction) or promoting Cannizzaro-type reactions, where one molecule of the aldehyde is reduced while another is oxidized.[11] The electron-donating pyrrolidinyl group also deactivates the aldehyde slightly towards nucleophilic attack compared to electron-deficient benzaldehydes. Ensure strictly anhydrous conditions and consider a salt-free ylide or alternative olefination methods if issues persist.

Q3: Can I store this compound long-term? What are the best conditions?

A: Yes, but with precautions. The aldehyde is susceptible to slow air oxidation. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at low temperatures (e.g., <4 °C) and protected from light.

Q4: Is it possible to selectively reduce the aldehyde without affecting the bromo-substituent?

A: Yes, this is achievable but requires careful selection of reagents. Catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) is not recommended as it will likely cause competitive debromination.[9] A much safer choice is a hydride-based reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., MeOH, EtOH) at low temperatures (0 °C). This will chemoselectively reduce the aldehyde to the corresponding alcohol while leaving the aryl bromide intact.

Troubleshooting Guide

This section addresses specific problems you may encounter and provides a logical framework for resolving them.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Decomposition via Hydrolysis: Use of acidic reagents or presence of adventitious acid/water.• Rigorously exclude water and acid. Use oven-dried glassware and anhydrous solvents. • If an acid is required, use a non-protic Lewis acid or consider protecting the aldehyde first. • Add a non-nucleophilic base (e.g., proton sponge) to scavenge trace acid.
2. Oxidative Degradation: Reaction exposed to air, especially at elevated temperatures.• Maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction. • Degas solvents before use.
Multiple Unidentified Spots on TLC 1. Self-Condensation: Reaction run at high temperatures or for extended periods, especially under basic conditions.• Lower the reaction temperature. • Monitor the reaction closely by TLC/LC-MS and quench as soon as the starting material is consumed.
2. Mixed Decomposition Pathways: A combination of hydrolysis, oxidation, and/or condensation occurring.• Re-evaluate the entire reaction setup. Refer to the "Preventative Strategies" section below. Consider a full redesign using a protecting group strategy.
Loss of Bromine (Debromination) 1. Incompatible Reductive Conditions: Use of catalytic hydrogenation (H₂, Pd/C) or other strong reducing agents.• Avoid catalytic hydrogenation. For reductions, use chemoselective reagents like NaBH₄.[9]
2. Reaction with Organometallics: Use of highly reactive organometallics (e.g., n-BuLi, Grignard reagents) can sometimes lead to halogen-metal exchange.• Use less reactive organometallics (e.g., organozincs) or perform the reaction at very low temperatures (-78 °C) to favor addition over exchange.
Cleavage of Pyrrolidine Group 1. Acidic Reaction or Workup: The most common cause.[4][7]• Buffer the reaction mixture if possible. • During aqueous workup, use a neutral or slightly basic wash (e.g., saturated NaHCO₃ solution) instead of an acid wash.

Preventative Strategies & Experimental Protocols

Proactive measures are the most effective way to prevent decomposition. The following workflow and protocols are designed to create a self-validating system where sources of degradation are systematically eliminated.

Ideal Experimental Workflow

workflow start Start dry_glass Use Oven/Flame-Dried Glassware start->dry_glass inert_atm Establish Inert Atmosphere (N2 or Ar) dry_glass->inert_atm add_solvent Add Anhydrous/ Degassed Solvents inert_atm->add_solvent cool Cool to Reaction Temperature (e.g., 0 °C) add_solvent->cool add_reagents Add Reagents Slowly (Starting Material Last) cool->add_reagents monitor Monitor by TLC/LCMS add_reagents->monitor quench Quench Reaction (Neutral or Basic) monitor->quench Upon Completion workup Aqueous Workup (Avoid Acid Wash) quench->workup purify Purification (e.g., Chromatography) workup->purify end Stable Product purify->end

Caption: Recommended workflow for handling sensitive reagents.

Protocol 1: General Reaction Setup for Maximizing Stability

This protocol provides a baseline for any reaction involving this compound.

  • Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours or flame-dry under vacuum. Allow to cool to room temperature under a stream of inert gas.

  • Inert Atmosphere: Assemble the glassware and purge the system with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the experiment using a bubbler or balloon.

  • Solvent & Reagent Preparation: Use only anhydrous solvents from a solvent purification system or a freshly opened sealed bottle. Degas the solvent by bubbling inert gas through it for 20 minutes before use. Ensure all other reagents are anhydrous.

  • Reagent Addition: Dissolve all other reaction components in the solvent first. Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C) before adding the this compound, either as a solid or as a solution in the anhydrous solvent.

  • Reaction Monitoring: Follow the reaction's progress using a suitable method (e.g., TLC). Aim to stop the reaction as soon as it reaches completion to avoid side reactions.

  • Workup: Quench the reaction using a neutral or mildly basic aqueous solution (e.g., saturated ammonium chloride or sodium bicarbonate solution). Avoid using acidic solutions (e.g., HCl) to wash the organic layer.

Protocol 2: Aldehyde Protection via Acetal Formation

For multi-step syntheses where the aldehyde is not the desired reactive site, protecting it as a cyclic acetal is the most robust strategy.[12][13]

  • Setup: To an oven-dried round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq).

  • Reagents: Add a suitable solvent such as toluene (approx. 0.2 M concentration). Add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.02 eq).

  • Reaction: Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap. Continue refluxing until no more water is collected and TLC analysis shows complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Quench by adding saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting acetal by column chromatography on silica gel. The acetal is stable to a wide range of nucleophilic and basic conditions.

  • Deprotection: The aldehyde can be regenerated by stirring the acetal with a mild acid (e.g., 1M HCl) in a mixture of THF and water.

References

  • Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Retrieved from [Link][4]

  • Organic Chemistry. (2017, February 28). Mechanism of Enamine Hydrolysis [Video]. YouTube. [Link][6]

  • The Organic Chemistry Tutor. (n.d.). Imine and Enamine Hydrolysis. Retrieved from [Link][7]

  • Ashenhurst, J. (2010, May 24). Enamines. Master Organic Chemistry. [Link][5]

  • The Organic Chemistry Tutor. (2020, November 17). Hydrolysis of Imines and Enamines Explained [Video]. YouTube. [Link][8]

  • Cha, J. S. (2001). A Convenient Protecting Group for Aldehydes. Synlett, 2001(12), 1925-1926. [Link][14]

  • University of Wisconsin-Madison. (n.d.). Protecting Groups. Retrieved from [Link][15]

  • Rietjens, I. M., et al. (1995). The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. Biochemical Pharmacology, 49(9), 1235-1248. [Link][16]

  • Chemistry LibreTexts. (2023, January 22). Oxidation of Aldehydes and Ketones. [Link]

  • Allery, C. (2021, March 20). CHEM 2325 Module 20: Selective Oxidation of Aldehydes [Video]. YouTube. [Link][17]

  • ResearchGate. (n.d.). Schematic representation of dehalogenation of 3-bromoaniline. Retrieved from [Link][18]

  • AD Pharmacem. (n.d.). 4-Bromo Benzaldehyde Intermediate Supplier. Retrieved from [Link][1]

  • Clark, J. (n.d.). Oxidation of aldehydes and ketones. Chemguide. [Link][2]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link][9]

  • Britannica. (2023, December 23). Aldehyde. [Link][11]

  • Reddit. (2023, July 21). What's the most common method for the protection of aldehydes?. r/chemistry. [Link][13]

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Validation & Comparative

Introduction: The Strategic Value of Substituted Benzaldehydes in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde and Its Positional Isomers: A Guide for Synthetic and Medicinal Chemists

In the landscape of modern drug discovery, the rational design of molecular scaffolds is paramount. Substituted benzaldehydes represent a cornerstone class of intermediates, prized for their versatile reactivity that allows for the construction of complex molecular architectures. The aldehyde functionality serves as a linchpin for a multitude of transformations, including reductive aminations, Wittig reactions, and condensations, while substituents on the aromatic ring dictate the molecule's electronic properties, solubility, and steric profile.

The incorporation of a pyrrolidine ring, a privileged scaffold in medicinal chemistry, often imparts favorable pharmacokinetic properties, such as increased aqueous solubility and metabolic stability.[1][2] When combined with a bromine atom—a key handle for late-stage functionalization via cross-coupling reactions—the resulting bromo-pyrrolidinyl-benzaldehyde framework becomes a highly valuable building block for creating libraries of novel compounds.[3]

This guide, prepared for researchers, scientists, and drug development professionals, provides a detailed comparative analysis of This compound and its key positional isomers. We will dissect how the seemingly subtle shift in substituent placement dramatically influences the synthesis, spectroscopic signature, and chemical reactivity of these molecules, offering field-proven insights to guide their strategic application in your research.

Isomeric Landscape: Structural and Electronic Divergence

The core structure consists of a benzene ring functionalized with a bromo, a pyrrolidinyl, and a benzaldehyde group. The relative positioning of these groups gives rise to several isomers, the most common of which are compared herein. The interplay between the electron-donating pyrrolidinyl group (a powerful ortho-, para-director) and the electron-withdrawing aldehyde and bromo groups creates distinct electronic environments in each isomer.

G cluster_0 This compound cluster_1 2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde cluster_2 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde cluster_3 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde a0 a0 a1 a1 a2 a2 a3 a3

Caption: Key positional isomers of bromo-pyrrolidinyl-benzaldehyde.

Comparative Synthesis Strategy: A Unified Approach

A common and efficient route to these isomers involves the nucleophilic aromatic substitution (SNAr) of a suitably activated difluoro- or chlorofluorobenzaldehyde with pyrrolidine. The regioselectivity of this reaction is governed by the electronic activation provided by the aldehyde group. The most electron-deficient carbon position will be preferentially attacked by the pyrrolidine nucleophile.

workflow start Starting Material (e.g., 2,4-Difluorobenzaldehyde) process1 Nucleophilic Aromatic Substitution (SNAr) start->process1 reagent1 Pyrrolidine, K2CO3 DMSO, 100 °C reagent1->process1 intermediate Mixture of Isomers (e.g., 4-Fluoro-2-pyrrolidinyl & 2-Fluoro-4-pyrrolidinyl) process1->intermediate process2 Chromatographic Separation intermediate->process2 product1 Isomer 1 (e.g., 4-Fluoro-2-pyrrolidinyl- benzaldehyde) process2->product1 product2 Isomer 2 (e.g., 2-Fluoro-4-pyrrolidinyl- benzaldehyde) process2->product2 process3 Downstream Functionalization (e.g., Bromination) product1->process3 product2->process3 final_product Target Bromo-Pyrrolidinyl Isomers process3->final_product G cluster_0 Electronic Effects in 2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde cluster_1 Electronic Effects in this compound a a l0 Pyrrolidine (+M) strongly activates C3, C5, and deactivates aldehyde. Aldehyde (-M) deactivates C3, C5. b b l1 Pyrrolidine (+M) strongly activates C3, C5, and the C-Br bond position. Aldehyde (-M) deactivates C3, C5.

Sources

A Senior Application Scientist's Guide to the Structural Validation of 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

This guide provides an in-depth comparison of analytical methodologies for the structural validation of 4-bromo-2-(pyrrolidin-1-yl)benzaldehyde and its derivatives. Designed for researchers, scientists, and drug development professionals, it moves beyond simple procedural descriptions to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.

PART 1: The Imperative of Structural Integrity in Drug Discovery

The this compound scaffold is a cornerstone in the synthesis of novel chemical entities. The interplay between the electron-withdrawing aldehyde, the electron-donating pyrrolidine group, and the reactive bromine atom creates a molecule ripe for derivatization. However, this inherent reactivity is a double-edged sword. It opens pathways not only to the desired product but also to potential positional isomers and byproducts. For any research, particularly in drug development, absolute certainty of a molecule's three-dimensional structure is non-negotiable, as structure is inextricably linked to function, efficacy, and safety.[1] An unconfirmed structure is an unvalidated hypothesis. This guide, therefore, presents a comparative framework for establishing that structural certainty.

PART 2: A Comparative Analysis of Core Validation Methodologies

No single technique can provide a complete structural picture. A robust validation strategy relies on the convergence of data from orthogonal methods. We will compare the three pillars of small molecule structural analysis: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy stands as the most powerful tool for determining the precise connectivity of atoms in a molecule in solution.[2][3] It provides a detailed map of the chemical environment for each nucleus, primarily ¹H and ¹³C.

Expertise & Experience (The "Why"): For a this compound derivative, a ¹H NMR spectrum is the first-line analysis. The aromatic region (typically 6.5-8.0 ppm) is particularly diagnostic.[4] The substitution pattern dictates the splitting of these aryl protons; a mis-synthesis resulting in a different isomer would present a completely different and immediately recognizable splitting pattern. The aldehyde proton will appear as a distinct singlet far downfield, while the protons on the pyrrolidine ring will have characteristic shifts and couplings. ¹³C NMR complements this by confirming the number of unique carbon environments, with aromatic carbons appearing in the 120-150 ppm range.[4][5]

Trustworthiness (Self-Validation): The system is self-validating through the integration of proton signals, which must correspond to the number of protons in a given environment. Furthermore, advanced 2D NMR techniques like COSY (proton-proton correlation), HSQC (direct proton-carbon correlation), and HMBC (long-range proton-carbon correlation) create an undeniable network of connections, confirming the entire molecular skeleton piece by piece.[2][6]

Table 1: Comparative Analysis of NMR Experiments for Structural Elucidation

Technique Information Provided Strengths for this Scaffold Limitations
¹H NMR Chemical shift, integration (proton count), coupling constants (connectivity).[3] Rapidly confirms the aromatic substitution pattern and presence of key functional groups. Signal overlap can occur in complex derivatives.
¹³C NMR Number and type of carbon environments.[5] Confirms the carbon backbone and the presence of quaternary carbons. Lower sensitivity requires more sample or longer acquisition time.

| 2D NMR (COSY, HSQC, HMBC) | Through-bond correlations between nuclei.[2][6] | Unambiguously pieces together the entire molecular framework, verifying all atom-to-atom connections. | Requires more instrument time and expertise in interpretation. |

Mass Spectrometry (MS): The Molecular Scale

Mass spectrometry provides the exact molecular weight of a compound, offering the first crucial confirmation that the target molecule has been formed.[7]

Expertise & Experience (The "Why"): For this specific scaffold, MS offers a unique and powerful validation feature: the bromine isotopic pattern. Bromine exists naturally as two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[8][9] Consequently, the molecular ion in the mass spectrum will appear as two peaks of nearly equal height, separated by two mass units (the M+ and M+2 peaks).[8][9] The absence of this distinct pattern is a definitive indicator that the bromine atom is not present in the molecule. High-Resolution Mass Spectrometry (HRMS) takes this a step further by providing a mass measurement so accurate that it allows for the determination of the elemental formula.

Trustworthiness (Self-Validation): The validation is twofold. First, the measured molecular weight must match the calculated weight of the proposed structure. Second, the characteristic 1:1 isotopic pattern for bromine must be observed.[10] This isotopic signature is a molecular fingerprint that is difficult to misinterpret.

Table 2: Comparison of Ionization Techniques in Mass Spectrometry

Technique Typical Result Strengths for this Scaffold Limitations
Electron Ionization (EI) Molecular ion and extensive fragmentation.[7] Provides a reproducible fragmentation pattern that can serve as a fingerprint. The molecular ion may be weak or absent for less stable derivatives.

| Electrospray Ionization (ESI) | Protonated molecule [M+H]⁺. | "Soft" technique that preserves the molecular ion, ideal for accurate mass determination.[11] | Provides little to no fragmentation for structural clues without tandem MS. |

Single-Crystal X-ray Diffraction: The Absolute Structure

While NMR confirms connectivity and MS confirms mass, X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state.[12][13][14]

Expertise & Experience (The "Why"): This is the gold standard. It resolves any ambiguity regarding stereochemistry or the precise arrangement of atoms in space.[1][15] For drug development, where interaction with a biological target is dependent on a precise 3D shape, this level of certainty is invaluable. The resulting crystal structure provides exact bond lengths, angles, and intermolecular interactions.[16][17]

Trustworthiness (Self-Validation): The quality of the final structure is judged by statistical parameters like the R-factor, which represents the agreement between the calculated model and the experimental diffraction data. A low R-factor indicates a high-quality, trustworthy structure. The primary challenge is not in the data's reliability but in obtaining a single crystal of sufficient quality for analysis.[1]

PART 3: Integrated Experimental Design & Visualization

A logical workflow ensures that time and resources are used efficiently, starting with high-throughput methods and progressing to more intensive techniques as needed.

Integrated Structural Validation Workflow

The following diagram outlines a best-practice workflow for validating a newly synthesized this compound derivative.

Caption: A sequential workflow for robust structural validation, from initial synthesis to definitive confirmation.

Experimental Protocol: ¹H NMR Analysis

This protocol outlines the standard procedure for preparing and analyzing a sample by ¹H NMR spectroscopy.

  • Sample Preparation:

    • Weigh approximately 5 mg of the purified, dry compound into a clean glass vial.

    • Add ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. Ensure the compound is fully dissolved.

    • Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manual insertion port.

    • Load a standard set of acquisition parameters for a ¹H experiment.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity and resolution.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. A typical experiment involves 8 to 16 scans.

    • The total acquisition time is usually between 1 to 5 minutes.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the raw data (Free Induction Decay, FID).

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).

    • Integrate all signals to determine the relative number of protons for each resonance.

    • Analyze the chemical shifts, integration values, and coupling patterns to assign the signals to the protons in the proposed structure.

Visualization of Convergent Evidence

The strength of a structural assignment comes from the agreement of multiple, independent data sources.

G Logical Convergence of Analytical Data Validated_Structure Validated Structure NMR_Data NMR Data (Connectivity) NMR_Data->Validated_Structure confirms skeleton MS_Data MS Data (Molecular Formula) MS_Data->Validated_Structure confirms mass & formula XRAY_Data X-ray Data (3D Geometry) XRAY_Data->Validated_Structure confirms absolute structure

Caption: The principle of convergent validation, where multiple techniques support a single structural hypothesis.

References

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Sources

high-resolution mass spectrometry (HRMS) of 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the High-Resolution Mass Spectrometry (HRMS) of 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

Authored by a Senior Application Scientist

This guide provides an in-depth technical comparison of High-Resolution Mass Spectrometry (HRMS) techniques for the characterization of this compound, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural steps to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural confirmation and purity assessment.

Introduction: The Imperative for High-Resolution Analysis

This compound (Molecular Formula: C₁₁H₁₂BrNO) is a substituted aromatic aldehyde frequently utilized as a building block in the synthesis of complex therapeutic agents.[1] The precise confirmation of its elemental composition is a critical first step in any drug discovery workflow. Low-resolution mass spectrometry can provide a nominal mass, but it lacks the specificity to distinguish between isobaric compounds—molecules that share the same nominal mass but have different elemental formulas.[2]

High-Resolution Mass Spectrometry (HRMS) overcomes this limitation by providing mass measurements with high accuracy, typically to within 5 parts per million (ppm).[2] This level of precision allows for the unambiguous determination of a molecule's elemental composition.[3][4][5] Furthermore, HRMS instruments reveal the distinct isotopic pattern of elements like bromine, which has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, serving as an unmistakable signature for halogenated compounds.[6]

This guide will compare two of the most prevalent HRMS platforms in modern analytical laboratories—Quadrupole Time-of-Flight (Q-TOF) and Orbitrap—for the analysis of this target molecule. We will explore the complete analytical workflow, from sample preparation to data interpretation, providing detailed protocols and the scientific rationale behind each decision.

Foundational Principles: A Comparison of HRMS Analyzers

The power of HRMS lies in the capabilities of its mass analyzer. While several types exist, Q-TOF and Orbitrap systems are the dominant technologies in small molecule analysis.[7][8]

  • Quadrupole Time-of-Flight (Q-TOF) MS: This hybrid instrument combines a quadrupole for ion selection with a time-of-flight analyzer for mass determination. Ions are accelerated into a field-free "flight tube," and their time to reach the detector is measured.[8] Lighter ions travel faster, allowing for separation based on mass-to-charge ratio (m/z). Q-TOF instruments are known for their high acquisition speed, making them ideal for coupling with fast chromatography techniques.[8]

  • Orbitrap MS: The Orbitrap analyzer traps ions in an electrostatic field, where they oscillate with a frequency characteristic of their m/z ratio.[8][9] These frequencies are detected as an image current and converted into a mass spectrum via a Fourier transform (FT).[9] Orbitrap systems are celebrated for their exceptionally high resolving power and mass accuracy, particularly for molecules under 1,000 Da.[8][10]

While Fourier Transform Ion Cyclotron Resonance (FT-ICR) instruments offer the highest achievable resolution, their cost and operational complexity often make Q-TOF and Orbitrap platforms more practical choices for routine drug discovery applications.[7][10][11]

Experimental Design and Protocols

A robust analytical method is built on a foundation of meticulous experimental design. The following sections detail the protocols and the critical thinking behind them.

Analyte & Sample Preparation

The purity of the sample is paramount for accurate HRMS analysis.[12] The presence of salts, detergents, or other contaminants can interfere with ionization and suppress the analyte signal.[12]

Protocol: Standard Sample Preparation

  • Weighing: Accurately weigh approximately 1 mg of this compound solid.[12]

  • Dissolution: Dissolve the solid in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution. Rationale: Methanol is a volatile, polar solvent compatible with both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) and provides good solubility for the analyte.[12][13]

  • Dilution: Create a working solution of approximately 10 µg/mL by diluting the stock solution with a 50:50 mixture of HPLC-grade methanol and water.

  • Acidification: Add formic acid to the working solution to a final concentration of 0.1%. Rationale: For positive-ion mode ESI, a small amount of acid is added to promote the formation of protonated molecules, [M+H]⁺, which are stable and easily detected.[4][12]

Ionization Source Selection: ESI vs. APCI

The choice of ionization source is critical and depends on the analyte's polarity and thermal stability.

  • Electrospray Ionization (ESI): This "soft" ionization technique is ideal for polar to moderately polar molecules that are already ionized in solution.[14] It transfers ions from the liquid phase to the gas phase with minimal fragmentation.[14] Given the presence of a nitrogen atom (pyrrolidine group) and an oxygen atom (aldehyde group), this compound is sufficiently polar and readily protonated, making ESI an excellent choice.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is suited for less polar, thermally stable compounds.[15] It involves vaporizing the sample in a heated gas stream, followed by chemical ionization in the gas phase.[14] While it could work for this analyte, ESI is generally the preferred starting point due to the molecule's characteristics.

For this guide, all experiments were conducted using an ESI source in positive ion mode to generate the [M+H]⁺ ion.

HRMS Instrumentation and Parameters

The following table outlines the specific parameters used for analyzing the target molecule on two representative HRMS platforms.

ParameterAgilent 6545 Q-TOF LC/MSThermo Scientific Q Exactive OrbitrapRationale & Causality
Ionization Source ESI (Dual AJS)ESI (HESI-II)ESI is the optimal choice for this polar analyte to generate [M+H]⁺ ions.
Ion Polarity PositivePositiveThe pyrrolidine nitrogen is a basic site, readily accepting a proton.
Capillary Voltage 3500 V3.5 kVOptimizes the electrospray plume for efficient ion generation.
Gas Temperature 300 °C320 °CFacilitates solvent evaporation and desolvation of the ions.
Drying Gas Flow 8 L/min10 L/minRemoves neutral solvent molecules from the ion beam.
Nebulizer Pressure 35 psig40 psiAssists in the formation of fine droplets for efficient electrospray.
Mass Range 100 - 500 m/z100 - 500 m/zA targeted range that comfortably includes the analyte's expected m/z.
Resolution Setting N/A (Typical >30,000)70,000 @ m/z 200A high-resolution setting is crucial for achieving sub-5 ppm mass accuracy.
Acquisition Mode MS1 Full ScanMS1 Full ScanA full scan is necessary to observe the complete isotopic pattern and any impurities.
Internal Reference Purine, HP-0921Lock Masses (e.g., siloxanes)Continuous internal mass correction is essential for maintaining high mass accuracy.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the experimental process, from sample receipt to final data interpretation.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation Sample 1. Receive Analyte (C11H12BrNO) Prepare 2. Prepare Solution (10 µg/mL in MeOH/H2O + 0.1% Formic Acid) Sample->Prepare Infusion 3. Direct Infusion via ESI Source (+ve mode) Prepare->Infusion Acquire 4. Data Acquisition (Q-TOF or Orbitrap) Infusion->Acquire Process 5. Process Spectrum (Internal Calibration) Acquire->Process Confirm 6. Confirm Mass & Formula (Mass Accuracy < 5 ppm) Process->Confirm Isotope 7. Validate Isotopic Pattern (Compare with Theoretical) Confirm->Isotope Report Final Confirmation Report Isotope->Report Isotope_Pattern cluster_theoretical Theoretical Pattern cluster_experimental Experimental Observation (HRMS) Theo_M [M+H]⁺ m/z = 254.0181 Rel. Abund. = 100% Validation Excellent Match: Formula Confirmed Theo_M->Validation Compare Theo_M2 [M+2+H]⁺ m/z = 256.0160 Rel. Abund. = 97.3% Exp_M Peak 1 m/z ≈ 254.018 Rel. Abund. ≈ 100% Exp_M->Validation Exp_M2 Peak 2 m/z ≈ 256.016 Rel. Abund. ≈ 97%

Caption: Logical comparison of theoretical and experimental isotopic patterns.

The acquired spectra on both platforms showed an excellent correlation with the theoretical isotopic distribution for a molecule containing one bromine atom. This provides a secondary, and equally crucial, point of confirmation for the presence of bromine in the molecular structure.

Conclusion and Recommendations

Both Q-TOF and Orbitrap HRMS platforms are exceptionally capable of providing confident structural confirmation for this compound. The choice between them often depends on the specific application and available resources.

  • For high-throughput screening and routine confirmation: A modern Q-TOF system offers an ideal balance of speed, sensitivity, and mass accuracy, delivering reliable data that meets all standard publication and regulatory requirements.

  • For complex mixture analysis, impurity profiling, or metabolomics: The superior resolving power and mass accuracy of an Orbitrap system provide an unmatched level of confidence, enabling the differentiation of the target analyte from closely related, isobaric species.

References

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A Senior Application Scientist's Guide to HPLC-Based Purity Assessment of 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Analytical Imperative for a Key Synthetic Building Block

4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde (CAS No. 887235-00-9) is a substituted aromatic aldehyde increasingly utilized as a pivotal intermediate in the synthesis of novel therapeutic agents and complex organic molecules.[1][2] Its unique structure, featuring an aldehyde functional group, a halogenated aromatic ring, and a tertiary amine, provides multiple reaction sites for molecular elaboration. However, this same structural complexity presents a distinct analytical challenge. The purity of this starting material is paramount, as even trace impurities can propagate through multi-step syntheses, leading to compromised final product quality, reduced yields, and potential safety concerns.

This guide provides an in-depth, field-proven methodology for the purity assessment of this compound using High-Performance Liquid Chromatography (HPLC). We will move beyond a simple recitation of parameters to explain the scientific rationale behind each choice, establish a self-validating protocol grounded in pharmacopeial standards, and compare this "gold standard" approach with other analytical alternatives.

The Analyte: Understanding its Chromatographic Behavior

The molecular structure of this compound dictates the optimal chromatographic strategy. Key characteristics include:

  • Moderate Polarity: The molecule possesses both hydrophobic (bromophenyl ring) and polar (aldehyde and pyrrolidine nitrogen) regions. This makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), where a non-polar stationary phase is paired with a polar mobile phase.[3][4]

  • Ionizable Amine Group: The pyrrolidine nitrogen is basic and can be protonated at acidic pH. In RP-HPLC, residual, negatively charged silanols on the silica-based stationary phase can interact ionically with the protonated amine, leading to poor peak shape (tailing). This interaction must be suppressed to achieve a sharp, symmetrical peak, which is essential for accurate quantification.

  • Strong UV Chromophore: The benzaldehyde moiety provides strong ultraviolet (UV) absorbance, making UV-based detection a highly sensitive and straightforward choice.

Given these properties, a robust RP-HPLC method is the most logical and effective approach for purity determination.

The Gold Standard: A Validated RP-HPLC Method

The following method was developed to provide high resolution, excellent peak shape, and robust performance, adhering to the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography.[5][6][7]

Experimental Workflow Overview

The entire process, from sample preparation to final report generation, is designed to ensure data integrity and reproducibility.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Standard & Sample Preparation C HPLC System Equilibration A->C B Mobile Phase Preparation & Degassing B->C D System Suitability Test (SST) C->D Inject SST Standard D->C SST Fail E Sample Injection & Data Acquisition D->E SST Pass F Chromatogram Integration E->F G Purity Calculation (Area % Method) F->G H Generate Final Report G->H

Caption: High-level workflow for HPLC purity assessment.

Detailed Experimental Protocol

A. Instrumentation and Materials

  • HPLC system with quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Analytical balance (4 decimal places).

  • Volumetric flasks and pipettes (Class A).

  • HPLC vials with septa.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • Reference Standard: this compound (Purity ≥ 99.5%).

  • Solvents: Acetonitrile (HPLC grade), Water (Type I, 18.2 MΩ·cm).

  • Additive: Formic acid (LC-MS grade).

B. Reagent Preparation

  • Mobile Phase A (Aqueous): Water with 0.1% (v/v) Formic Acid.

  • Mobile Phase B (Organic): Acetonitrile with 0.1% (v/v) Formic Acid.

  • Rationale: The addition of 0.1% formic acid to both mobile phases maintains a consistent, low pH (approx. 2.7). This ensures the pyrrolidine nitrogen is fully protonated, which minimizes interactions with column silanols and dramatically improves peak symmetry.[3][8]

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

C. Standard and Sample Preparation

  • Standard Stock Solution (approx. 1000 µg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (approx. 100 µg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with the diluent.

  • Sample Solution (approx. 100 µg/mL): Accurately weigh ~10 mg of the test sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute 1.0 mL of this solution to 10.0 mL. Filter through a 0.45 µm syringe filter before injection.

D. Chromatographic Conditions

ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmThe C18 stationary phase provides the necessary hydrophobicity to retain the moderately polar analyte.[4]
Mobile Phase Gradient Elution (See Table Below)A gradient is used to ensure that any potential impurities, which may have significantly different polarities, are eluted from the column in a reasonable time with good peak shape.[9]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temp. 30 °CElevated temperature reduces mobile phase viscosity and can improve peak efficiency. 30 °C provides consistency and robustness.
Injection Vol. 10 µLA small injection volume minimizes potential peak distortion from the sample solvent.
Detection UV at 254 nmThe benzaldehyde chromophore exhibits strong absorbance at this wavelength, providing excellent sensitivity for the main peak and related impurities.
Run Time 25 minutesSufficient time to elute the main component and any late-eluting impurities.

Gradient Timetable:

Time (min) % Mobile Phase A (Water + 0.1% FA) % Mobile Phase B (ACN + 0.1% FA)
0.0 60 40
15.0 10 90
20.0 10 90
20.1 60 40

| 25.0 | 60 | 40 |

System Suitability Testing (SST): The Self-Validating System

Before any sample analysis, the chromatographic system's fitness for purpose must be verified. This is a non-negotiable step mandated by regulatory guidelines.[6][7] Five replicate injections of the Working Standard Solution are performed.

SST ParameterAcceptance Criterion (per USP <621>)Rationale
Tailing Factor (T) T ≤ 1.5Measures peak symmetry. A value > 1.5 indicates undesirable secondary interactions (e.g., with silanols) that can compromise integration accuracy.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and the sharpness of the peak. Higher numbers indicate better performance.
%RSD of Peak Area ≤ 1.0% for 5 replicatesDemonstrates the precision of the injector and detector, ensuring that variations in results are from the sample, not the instrument.
%RSD of Retention Time ≤ 1.0% for 5 replicatesConfirms the stability and precision of the pumping system.

Method Validation: Establishing Trustworthiness

A method is only reliable if it has been validated. The protocol must be assessed according to International Council for Harmonisation (ICH) Q2(R2) guidelines to prove it is fit for its intended purpose.[10][11][12]

Validation ParameterPurpose & Typical Results
Specificity To show that the method can unequivocally assess the analyte in the presence of expected impurities or degradation products. Achieved by analyzing a placebo and spiked samples. The main peak should be free from interference.
Linearity To demonstrate a direct proportional relationship between concentration and detector response. A calibration curve is prepared (e.g., 5 levels from 1 µg/mL to 150 µg/mL). Result: Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear. For a purity test, this should typically cover from the reporting threshold of impurities to 120% of the main analyte concentration.
Accuracy The closeness of the test results to the true value. Determined by spike-recovery experiments at three levels (e.g., 50%, 100%, 150%). Result: Mean recovery between 98.0% and 102.0%.
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day, n=6, %RSD ≤ 1.0%) and Intermediate Precision (inter-day, different analyst, %RSD ≤ 2.0%).
Limit of Quantitation (LOQ) The lowest concentration of an impurity that can be reliably quantified with acceptable precision and accuracy. Result: Typically established at a signal-to-noise ratio of 10:1.

Comparative Analysis: HPLC vs. Alternative Techniques

While RP-HPLC is the superior choice, it is instructive for a scientist to understand why other methods are less suitable. This decision-making process is key to robust analytical development.

Method_Selection A Analyte: This compound B Is it volatile & thermally stable? A->B C Gas Chromatography (GC) B->C Yes D Is high throughput / resolution critical? B->D No G Not suitable due to low volatility and potential degradation. C->G E Standard HPLC D->E No F UHPLC D->F Yes

Caption: Decision tree for selecting an appropriate chromatographic technique.

TechniqueApplicability for This AnalyteRationale
Reversed-Phase HPLC Excellent (Recommended) Ideal for moderately polar, non-volatile compounds. Offers robust, reproducible, and highly accurate results for purity determination.[3][4]
UHPLC Excellent (Alternative) Ultra-High-Performance Liquid Chromatography uses sub-2 µm particles, providing faster run times, higher resolution, and lower solvent consumption. It is superior to HPLC but requires specialized high-pressure equipment.
Normal-Phase HPLC Poor Uses a polar stationary phase (e.g., silica) and a non-polar mobile phase. This mode is highly sensitive to water content in the mobile phase, leading to poor reproducibility of retention times. It is generally less robust than RP-HPLC for routine QC.[4]
Gas Chromatography (GC) Not Recommended GC requires the analyte to be volatile and thermally stable. With a molecular weight of 254.12 g/mol and a polar structure, this compound has low volatility and would require high inlet temperatures, risking on-column degradation.[13]

Conclusion

The purity of this compound is a critical quality attribute that directly impacts its utility in pharmaceutical and chemical synthesis. The validated reversed-phase HPLC method detailed in this guide provides a robust, precise, and accurate tool for this assessment. The causality for each parameter—from the C18 column choice to the acidified mobile phase—is grounded in the physicochemical properties of the analyte. By incorporating rigorous System Suitability Testing and adhering to ICH validation principles, this protocol ensures the generation of trustworthy and defensible data, meeting the high standards required by drug development professionals. While UHPLC offers a faster alternative, the described HPLC method stands as the universally accessible gold standard for the reliable purity assessment of this key synthetic intermediate.

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A Comparative Guide to the Biological Activity of 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the discovery of novel therapeutic agents often hinges on the exploration of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a quintessential example of such a scaffold.[1] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, making it a cornerstone in the design of compounds for a wide array of human diseases.[1][2] When fused with a benzaldehyde moiety, specifically the 4-bromo-2-(pyrrolidin-1-yl)benzaldehyde core, we create a versatile starting point for synthesizing a diverse library of compounds with significant therapeutic potential.

The aldehyde group serves as a reactive handle for chemical modification, while the bromo- and pyrrolidinyl-substituents on the phenyl ring critically influence the molecule's electronic properties and steric profile. This guide provides a comparative analysis of the biological activities of various analogs derived from this core structure, with a focus on their antimicrobial and anticancer properties. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present supporting experimental data, and provide detailed protocols to ensure the reproducibility and validation of the findings.

Synthetic Strategy: From Core Scaffold to Diverse Analogs

The primary route for derivatizing this compound involves leveraging the reactivity of the aldehyde functional group. A robust and widely used method is the condensation reaction with various nucleophiles, such as primary amines or compounds with active methylene groups, to yield Schiff bases, chalcones, and other derivatives.[3][4] This straightforward approach allows for the systematic introduction of diverse chemical functionalities, enabling a comprehensive exploration of the structure-activity landscape.

The general synthetic workflow is depicted below. The choice of reactant 'R-Z' dictates the final analog structure, allowing for fine-tuning of properties like lipophilicity, hydrogen bonding capacity, and steric bulk, all of which can profoundly impact biological activity.

G A This compound C Condensation Reaction (e.g., Reflux in Ethanol with Glacial Acetic Acid catalyst) A->C B Reactant (R-Z) e.g., Substituted Anilines, Acetophenones, Hydrazides B->C D Diverse Analogs (Schiff Bases, Chalcones, etc.) C->D Formation of new C=N or C=C bond E Purification (Recrystallization) D->E F Characterization (IR, NMR, Mass Spec) E->F

Caption: General workflow for the synthesis of analogs.

Comparative Analysis of Biological Activity

The true value of this scaffold is revealed through the biological evaluation of its derivatives. Here, we compare the antimicrobial and anticancer activities of representative analogs, supported by quantitative data from referenced studies.

Antimicrobial Activity

Pyrrolidine-containing compounds have long been recognized for their antimicrobial properties.[5][6] Analogs of this compound have been investigated for their ability to inhibit the growth of pathogenic bacteria and fungi. The primary mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

The data presented below summarizes the activity of various chalcones and pyrazolines synthesized from a related 4-(pyrrolidin-1-yl)benzaldehyde scaffold.[3] The variation in substituents on the second aromatic ring allows for a clear demonstration of structure-activity relationships.

Table 1: Comparative Antimicrobial Activity of Pyrrolidine Benzaldehyde Analogs

Compound IDR-Group (Modification)Test OrganismZone of Inhibition (mm) at 100 µg/mLReference Drug (Ciprofloxacin) Zone (mm)
3a PhenylS. aureus1124
E. coli1026
3d 4-ChlorophenylS. aureus1624
E. coli1526
3f 4-NitrophenylS. aureus1824
E. coli1726
3h 4-MethoxyphenylS. aureus1424
E. coli1226

Data adapted from Pardeshi S. D., et al., 2016.[3]

Field Insights & Structure-Activity Relationship (SAR): The comparative data clearly indicates that the nature of the substituent on the phenyl ring significantly modulates antimicrobial efficacy.

  • Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as nitro (NO₂, 3f ) and chloro (Cl, 3d ), at the para-position markedly enhances both antibacterial activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. This suggests that altering the electronic distribution across the conjugated system is key to its biological function.

  • Electron-Donating Groups: Conversely, an electron-donating group like methoxy (OCH₃, 3h ) results in moderate activity, superior to the unsubstituted analog (3a ) but weaker than those with electron-withdrawing groups. This systematic modulation is a cornerstone of rational drug design.

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and benzaldehyde derivatives have shown considerable promise.[7] Certain analogs act as inhibitors of key enzymes overexpressed in cancer cells, such as aldehyde dehydrogenases (ALDH), or function by inducing programmed cell death (apoptosis).[8][9][10]

Studies on 3/4-bromo benzohydrazide derivatives, which share key structural features with our core compound, have demonstrated potent cytotoxic effects against human cancer cell lines.[7] The data below highlights the efficacy of these compounds.

Table 2: Comparative Anticancer Activity (IC₅₀) of Bromo Benzohydrazide Analogs

Compound IDModificationCancer Cell LineIC₅₀ (µM)Reference Drug IC₅₀ (µM)
12 4-Bromo, Benzylidene-3,4,5-trimethoxyHCT1162.105-Fluorouracil: 4.6
22 3-Bromo, 3-PhenylallylideneHCT1161.205-Fluorouracil: 4.6
Ref TetrandrineHCT1161.53-
Ref 5-FluorouracilHCT1164.6-

Data adapted from Pathak et al., 2017.[7]

Field Insights & Mechanistic Rationale: The sub-micromolar to low micromolar IC₅₀ values demonstrate the significant anticancer potential of these scaffolds.[7]

  • Potency: Compound 22 exhibits greater potency than the standard chemotherapeutic agent 5-Fluorouracil and the natural product Tetrandrine, marking it as a promising lead for further development.[7]

  • Mechanism of Action - Apoptosis Induction: Many pyrrolidine derivatives exert their anticancer effects by inducing apoptosis.[10] They can modulate the expression of the Bcl-2 family of proteins, decreasing anti-apoptotic members (like Bcl-2) and increasing pro-apoptotic members (like Bax). This shift disrupts the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases-9 and -3, ultimately executing cell death.[10]

G cluster_0 Mitochondrion cluster_1 Cytosol Bax Bax (Pro-apoptotic) CytC_m Cytochrome c Bax->CytC_m Promotes release Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax Inhibits CytC_c Cytochrome c CytC_m->CytC_c Casp9_a Caspase-9 (Active) CytC_c->Casp9_a Forms Apoptosome & Activates Apaf1 Apaf-1 Apaf1->Casp9_a Forms Apoptosome & Activates Casp9_p Pro-Caspase-9 Casp9_p->Casp9_a Forms Apoptosome & Activates Casp3_p Pro-Caspase-3 Casp9_a->Casp3_p Activates Casp3_a Caspase-3 (Active) Casp3_p->Casp3_a Apoptosis Apoptosis Casp3_a->Apoptosis Executes Analog Pyrrolidine Analog Analog->Bax Promotes Analog->Bcl2 Inhibits G A 1. Prepare sterile Mueller-Hinton Agar plates. B 2. Inoculate plates uniformly with a standardized microbial suspension (e.g., 0.5 McFarland standard). A->B C 3. Impregnate sterile paper discs with a known concentration of the test analog solution. B->C D 4. Place discs on the agar surface. Include positive (e.g., Ciprofloxacin) and negative (solvent) controls. C->D E 5. Incubate plates at 37°C for 18-24 hours. D->E F 6. Measure the diameter (mm) of the clear zone of inhibition around each disc. E->F

Caption: Workflow for the Agar Disc Diffusion assay.

Step-by-Step Methodology:

  • Media Preparation: Prepare Mueller-Hinton Agar according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes to a uniform depth. Allow to solidify.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline, adjusting its turbidity to match a 0.5 McFarland standard.

  • Plating: Using a sterile cotton swab, uniformly streak the entire surface of the agar plates with the prepared inoculum.

  • Disc Application: Aseptically place paper discs impregnated with the test compounds (e.g., 100 µ g/disc ), a standard antibiotic (positive control), and the solvent used for dissolution (negative control) onto the agar surface.

  • Incubation: Invert the plates and incubate at 37°C for 24 hours.

  • Data Collection: Measure the diameter of the zone of complete growth inhibition around each disc to the nearest millimeter.

Protocol 2: Cell Viability Assessment by MTT Assay

The MTT assay is a quantitative, colorimetric method to determine the cytotoxic effect of a compound. It relies on the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

G A 1. Seed cancer cells (e.g., HCT116) into a 96-well plate and incubate for 24h to allow attachment. B 2. Treat cells with serial dilutions of the test analogs. Include untreated and solvent controls. A->B C 3. Incubate for a specified period (e.g., 48 or 72 hours). B->C D 4. Add MTT solution to each well and incubate for 2-4 hours. Viable cells will produce purple formazan crystals. C->D E 5. Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO). D->E F 6. Read the absorbance at ~570nm using a microplate reader. Calculate cell viability and determine IC₅₀ values. E->F

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test analogs in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for an additional 2-4 hours.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent like DMSO to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance of each well using a microplate reader. Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Directions

The this compound scaffold is a highly promising platform for the development of novel therapeutic agents. The comparative data demonstrates that systematic modification of this core structure, particularly through condensation reactions at the aldehyde position, can yield analogs with potent and specific biological activities.

  • Key Findings: The introduction of electron-withdrawing groups enhances antimicrobial activity, while specific substitutions can produce compounds with anticancer potency exceeding that of established drugs.

  • Future Perspectives: Future research should focus on optimizing the lead compounds identified in these studies. This includes synthesizing a second generation of analogs to refine the SAR, exploring their efficacy in more complex biological models (e.g., co-cultures, in vivo studies), and investigating novel mechanisms of action. Furthermore, developing prodrug strategies could enhance the pharmacokinetic profiles of these potent molecules, moving them closer to clinical application. [11] This guide underscores the power of a rational, scaffold-based approach in drug discovery. By understanding the interplay between chemical structure and biological function, researchers can effectively navigate the path toward new and improved therapies.

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advantages of using 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde over similar building blocks

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of synthetic chemistry and drug discovery, the selection of building blocks is a critical determinant of success. The ideal starting material should not only possess the requisite functional groups for subsequent transformations but also exhibit predictable reactivity, high yields, and the ability to impart desirable properties to the final molecule. 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde has emerged as a superior building block in the synthesis of complex heterocyclic scaffolds, particularly those with applications in medicinal chemistry. This guide provides an in-depth comparison of this compound with similar building blocks, supported by experimental data and mechanistic insights, to highlight its distinct advantages for researchers and drug development professionals.

Introduction: The Utility of Substituted Benzaldehydes

Substituted benzaldehydes are versatile intermediates in organic synthesis, serving as precursors to a vast array of molecular architectures. The aldehyde functionality provides a reactive handle for a multitude of transformations, including reductive aminations, Wittig reactions, and condensations, while the substituents on the aromatic ring can be exploited for cross-coupling reactions and can modulate the electronic and steric properties of the molecule. In the realm of medicinal chemistry, the benzaldehyde core is a common feature in many biologically active compounds, including kinase inhibitors and other targeted therapies.

This compound: A Privileged Building Block

This compound distinguishes itself from other substituted benzaldehydes through a unique combination of electronic and steric features imparted by its substituents. The pyrrolidinyl group at the ortho position and the bromine atom at the para position create a molecule with finely tuned reactivity, making it an exceptional substrate for a variety of synthetic transformations.

Key Structural Features and Their Implications:
  • Ortho-Pyrrolidinyl Group: The tertiary amine of the pyrrolidine ring is a moderate electron-donating group. This has several important consequences:

    • Enhanced Nucleophilicity of the Aldehyde: The electron-donating nature of the pyrrolidinyl group increases the electron density on the aromatic ring, which in turn can influence the reactivity of the ortho-aldehyde.

    • Ortho-Directing Effects: In certain reactions, the pyrrolidinyl group can act as a directing group, influencing the regioselectivity of subsequent transformations on the aromatic ring.

    • Improved Solubility: The pyrrolidine moiety can enhance the solubility of the molecule and its derivatives in organic solvents, facilitating reaction work-up and purification.

    • Modulation of Physicochemical Properties: In the context of drug discovery, the pyrrolidine ring is a valuable scaffold that can be used to fine-tune the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability.[1]

  • Para-Bromo Group: The bromine atom serves as a versatile synthetic handle for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[2][3] The para-positioning of the bromine atom minimizes steric hindrance, allowing for efficient coupling with a variety of partners.

Comparative Analysis with Alternative Building Blocks

To fully appreciate the advantages of this compound, it is instructive to compare its performance with that of other commonly used building blocks.

vs. 4-Bromo-2-fluorobenzaldehyde

4-Bromo-2-fluorobenzaldehyde is another commercially available building block that is often used in the synthesis of complex molecules.[1][4][5] While the fluorine atom is also an ortho, para-director, its electronic properties are vastly different from those of the pyrrolidinyl group.

FeatureThis compound4-Bromo-2-fluorobenzaldehyde
Electronic Effect of Ortho-Substituent Electron-donatingElectron-withdrawing
Reactivity in Suzuki Coupling Generally higher yields due to the electron-donating effect of the pyrrolidinyl group, which can facilitate oxidative addition.Lower yields may be observed due to the electron-withdrawing nature of the fluorine atom, which can deactivate the aryl bromide to oxidative addition.
Directing Group Ability The pyrrolidinyl group can act as a directing group in certain C-H activation reactions.The fluoro group is a weaker directing group in C-H activation.
Solubility The pyrrolidine moiety generally imparts better solubility in organic solvents.Fluorinated compounds can have variable solubility.

Experimental Evidence:

While direct head-to-head comparative studies are limited in the literature, the principles of physical organic chemistry suggest that the electron-donating pyrrolidinyl group in this compound should lead to higher yields in Suzuki-Miyaura cross-coupling reactions compared to the electron-withdrawing fluorine atom in 4-bromo-2-fluorobenzaldehyde. Studies on the Suzuki coupling of substituted aryl bromides have shown that electron-donating groups generally accelerate the rate of reaction.[6][7]

vs. 2-Aminobenzaldehyde

2-Aminobenzaldehyde is the parent compound of the ortho-amino benzaldehyde family. While it is a useful building block, it suffers from a significant drawback: instability. The primary amine can readily undergo self-condensation, leading to the formation of polymeric byproducts and reducing the yield of the desired product.

FeatureThis compound2-Aminobenzaldehyde
Stability The tertiary amine of the pyrrolidine ring is significantly more stable and less prone to self-condensation.Prone to self-condensation, leading to lower yields and purification challenges.
Handling Can be stored and handled under normal laboratory conditions.Requires careful handling and is often generated in situ.
Reactivity Control The pyrrolidinyl group provides a "protected" form of the ortho-amino group, allowing for selective reactions at other positions.The reactivity of the primary amine can interfere with desired transformations.

Workflow Comparison:

The use of this compound simplifies the synthetic workflow by eliminating the need for protection and deprotection of the ortho-amino group.

G cluster_0 Synthesis with 2-Aminobenzaldehyde cluster_1 Synthesis with this compound Protect Amine Protect Amine Perform Reaction Perform Reaction Protect Amine->Perform Reaction Deprotect Amine Deprotect Amine Perform Reaction->Deprotect Amine Direct Reaction Direct Reaction

Caption: Simplified workflows comparing syntheses with 2-aminobenzaldehyde and this compound.

Case Study: Synthesis of PI3K/Akt Pathway Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Consequently, the development of inhibitors of this pathway is a major focus of cancer drug discovery. Many potent and selective PI3K/Akt inhibitors feature a pyrrolopyrimidine core, which can be efficiently synthesized from ortho-amino benzaldehyde precursors.

While a direct synthesis of the clinical candidate AZD5363 (capivasertib) using this compound has not been published, the synthesis of closely related analogues demonstrates the utility of this building block.[2][8] The general synthetic strategy involves the condensation of an ortho-amino benzaldehyde with a suitable pyrimidine derivative to form the core pyrrolopyrimidine scaffold. The bromine atom can then be used for the introduction of further diversity through cross-coupling reactions.

G This compound This compound Condensation Condensation This compound->Condensation Pyrrolopyrimidine Core Pyrrolopyrimidine Core Condensation->Pyrrolopyrimidine Core Pyrimidine Derivative Pyrimidine Derivative Pyrimidine Derivative->Condensation Suzuki Coupling Suzuki Coupling Pyrrolopyrimidine Core->Suzuki Coupling PI3K/Akt Inhibitor PI3K/Akt Inhibitor Suzuki Coupling->PI3K/Akt Inhibitor Boronic Acid Boronic Acid Boronic Acid->Suzuki Coupling

Caption: General synthetic route to PI3K/Akt inhibitors using this compound.

Experimental Protocols

The following are generalized experimental protocols for key reactions involving this compound. These should be considered as starting points and may require optimization for specific substrates.

Suzuki-Miyaura Coupling

Objective: To couple this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • 2M Aqueous Na₂CO₃ solution

  • Toluene/Ethanol (3:1)

Procedure:

  • To a flame-dried flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with argon three times.

  • Add the toluene/ethanol solvent mixture, followed by the aqueous Na₂CO₃ solution.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Buchwald-Hartwig Amination

Objective: To couple this compound with a primary or secondary amine.[3][9][10][11]

Materials:

  • This compound

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • NaOtBu (1.4 equiv)

  • Toluene

Procedure:

  • To a flame-dried flask, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the flask with argon three times.

  • Add a solution of this compound and the amine in toluene.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Conclusion

This compound offers a compelling combination of stability, reactivity, and versatility that sets it apart from other substituted benzaldehydes. The ortho-pyrrolidinyl group not only enhances the stability of the molecule compared to the parent 2-aminobenzaldehyde but also favorably modulates its electronic properties, leading to improved performance in key synthetic transformations such as the Suzuki-Miyaura cross-coupling. The para-bromo group provides a reliable handle for the introduction of molecular diversity, making this building block particularly well-suited for the construction of complex heterocyclic scaffolds for drug discovery. For researchers seeking to streamline their synthetic routes and access novel chemical space, this compound represents a strategic and advantageous choice.

References

Sources

A Comparative Spectroscopic Guide to 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde and Its Synthetic Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde stands out as a highly versatile synthetic intermediate. Its structure is primed for diversification: the aldehyde offers a handle for reductive aminations, condensations, and oxidations; the aryl bromide is an ideal substrate for a host of palladium-catalyzed cross-coupling reactions; and the pyrrolidine moiety often imparts favorable pharmacokinetic properties.

Understanding the spectroscopic signatures of this starting material and its reaction products is paramount for reaction monitoring, structural confirmation, and purity assessment. This guide provides an in-depth, comparative analysis of the key spectroscopic features of this compound and two representative products derived from distinct, commonly employed synthetic transformations: a Suzuki-Miyaura coupling and an aldehyde reduction. We will explore the causal relationships between structural changes and the resulting shifts in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Part 1: Spectroscopic Profile of the Starting Material

The foundational step in any synthetic endeavor is the unambiguous characterization of the starting material. This compound possesses several key spectroscopic features that serve as crucial benchmarks for comparison with its products.

Table 1: Key Spectroscopic Data for this compound

Technique Observed Feature Interpretation & Causality
¹H NMR ~10.2 ppm (s, 1H)Aldehyde proton (-CHO), deshielded by the electronegative oxygen and the aromatic ring current.
~7.7-7.0 ppm (m, 3H)Aromatic protons. The substitution pattern leads to a complex multiplet.
~3.4 ppm (m, 4H)Pyrrolidine protons adjacent to the nitrogen (-NCH₂-).
~2.0 ppm (m, 4H)Remaining pyrrolidine protons (-CH₂-).
¹³C NMR ~190 ppmAldehyde carbonyl carbon, highly deshielded.
~160-115 ppmAromatic carbons. The carbon bearing the bromine will be at the higher field end of this range.
~50 ppmPyrrolidine carbons adjacent to nitrogen.
~25 ppmOther pyrrolidine carbons.
IR (cm⁻¹) ~2850, ~2750Characteristic C-H stretches of the aldehyde proton (Fermi doublet).
~1675Strong C=O stretch of the conjugated aromatic aldehyde.[1]
~1590, ~1480C=C stretching vibrations within the aromatic ring.[2][3][4]
MS (EI) M⁺ and M⁺+2 peaksMolecular ion peaks with approximately 1:1 intensity ratio, a definitive signature of a single bromine atom.[5][6][7][8]

Part 2: Transformation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organohalide and an organoboron compound. Here, we couple our starting material with phenylboronic acid to forge a biaryl system, a common motif in pharmaceuticals.

Reaction Scheme

This compound + Phenylboronic Acid → 2'-(Pyrrolidin-1-yl)-[1,1'-biphenyl]-4-carbaldehyde

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base Addition: Add a suitable solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v), followed by a base such as sodium carbonate (Na₂CO₃) (2.0 eq).[9][10][11]

  • Reaction Execution: Heat the mixture to reflux (typically 90-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Combine Aldehyde, Boronic Acid, Pd Catalyst add_solvent_base Add Toluene/H2O and Na2CO3 prep_reagents->add_solvent_base Inert Atm. heat Heat to Reflux (90-100 °C) add_solvent_base->heat monitor Monitor via TLC heat->monitor Periodic Sampling workup Aqueous Work-up (EtOAc, H2O, Brine) monitor->workup Reaction Complete dry_concentrate Dry & Concentrate workup->dry_concentrate purify Column Chromatography dry_concentrate->purify product Final Product: Biaryl Aldehyde purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Comparative Spectroscopic Analysis

The conversion of the C-Br bond to a C-C bond induces significant and diagnostic spectroscopic changes.

Table 2: Spectroscopic Comparison - Starting Material vs. Suzuki Product

Technique Starting Material Feature Suzuki Product Feature Reason for Change
¹H NMR ~7.7-7.0 ppm (3H)Additional signals in aromatic region (~7.6-7.3 ppm, 5H)Introduction of the new phenyl ring adds 5 new aromatic protons.
IR (cm⁻¹) C-Br stretch (low freq., often obscured)AbsentThe carbon-bromine bond has been replaced by a carbon-carbon bond.
MS (EI) M⁺, M⁺+2 (1:1 ratio) Single M⁺ peak The loss of bromine eliminates the characteristic isotopic pattern. The molecular weight increases accordingly.[5][6]

Part 3: Transformation via Aldehyde Reduction

To illustrate a different type of transformation, we will reduce the aldehyde functional group to a primary alcohol using a mild and selective reducing agent, sodium borohydride (NaBH₄). This reaction converts an electrophilic carbonyl into a nucleophilic alcohol, opening pathways for etherification or esterification.

Reaction Scheme

This compound → (4-Bromo-2-(pyrrolidin-1-yl)phenyl)methanol

Experimental Protocol: Aldehyde Reduction
  • Dissolution: Dissolve this compound (1.0 eq) in a protic solvent like methanol (MeOH) or ethanol (EtOH) in a round-bottom flask.[12]

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to moderate the reaction rate and prevent side reactions.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (1.2-1.5 eq) portion-wise to the stirred solution.[13][14] Effervescence (hydrogen gas evolution) may be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding a weak acid, such as saturated aqueous ammonium chloride (NH₄Cl) solution, at 0 °C.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: The crude alcohol is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.

Workflow for Aldehyde Reduction

Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up dissolve Dissolve Aldehyde in Methanol cool Cool to 0 °C dissolve->cool add_nabh4 Add NaBH4 (Portion-wise) cool->add_nabh4 stir Stir & Warm to Room Temp. add_nabh4->stir quench Quench with aq. NH4Cl at 0 °C stir->quench Reaction Complete extract Extract with EtOAc quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate product Final Product: Benzylic Alcohol dry_concentrate->product

Sources

A Researcher's Guide to Regioselectivity: Navigating Reactions with 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and materials science, 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde stands as a versatile yet intricate building block. Its unique substitution pattern—a potent electron-donating amine, a meta-directing aldehyde, and a reactive bromo group—presents both a challenge and an opportunity for targeted molecular design. Understanding how to selectively manipulate each position on the aromatic ring is paramount to unlocking its synthetic potential.

This guide provides an in-depth analysis of the regiochemical outcomes of key organic reactions with this substrate. Rather than a rigid set of protocols, this document offers a predictive framework grounded in mechanistic principles and supported by experimental data from analogous systems. We will explore the dominant reaction pathways, compare their selectivity, and provide detailed methodologies to empower you to confidently design your next synthetic step.

The Electronic Landscape: Understanding Substituent Effects

The regioselectivity of any reaction on this scaffold is dictated by the interplay of its three key functional groups. A clear understanding of their individual electronic and steric influences is the foundation for predicting reactivity.

  • 2-(Pyrrolidin-1-yl) Group: As a tertiary amine, this is a powerful electron-donating group (EDG) through resonance (+R effect). It strongly activates the aromatic ring towards electrophilic attack and directs incoming electrophiles to its ortho (C3, C5) and para (C4) positions.

  • Aldehyde Group (-CHO): This is a moderately deactivating, electron-withdrawing group (EWG) through both induction (-I) and resonance (-R). It deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta (C3, C5) positions. For nucleophilic aromatic substitution, it acts as an activating group.

  • Bromo Group (-Br): Halogens are a unique class. They are deactivating via induction (-I) but are ortho, para directors due to their ability to donate a lone pair through resonance (+R).

These competing influences create a nuanced reactivity map, which we can visualize to predict the most likely sites of reaction for different chemical transformations.

Caption: Predicted regiochemical outcomes for major reaction classes.

The Workhorse Reaction: Metal-Catalyzed Cross-Coupling at C4

The most predictable and reliable point of functionalization on this compound is the carbon-bromine bond at the C4 position. This site is primed for a wide array of palladium- or nickel-catalyzed cross-coupling reactions.

Causality: The mechanism of reactions like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination begins with the oxidative addition of the aryl halide to a low-valent metal center (e.g., Pd(0)). The C(sp²)-Br bond is significantly weaker and more reactive in this step than the C-H bonds on the ring, ensuring that the reaction initiates exclusively at C4.

While direct experimental data for the title compound is sparse in published literature, data from closely analogous substrates, such as 4-bromo-2-aminobenzaldehyde, confirms this reactivity pattern. For instance, Suzuki cross-coupling reactions between 4-bromo-2-aminobenzaldehyde and various phenylboronic acids proceed as expected, yielding the corresponding biphenyl derivatives[1].

Comparison of Common Cross-Coupling Reactions
Reaction TypeCoupling PartnerTypical Catalyst/LigandKey Advantage
Suzuki-Miyaura Boronic Acids/EstersPd(PPh₃)₄, Pd(dppf)Cl₂High functional group tolerance; commercially available reagents.
Sonogashira Terminal AlkynesPd(PPh₃)₂Cl₂ / CuIDirect installation of an alkyne moiety for further functionalization.[2][3][4][5]
Heck AlkenesPd(OAc)₂, PdCl₂Forms C-C bonds with alkenes, creating styrenyl derivatives.[6][7]
Buchwald-Hartwig Amines, AlcoholsPd₂(dba)₃ / Xantphos, RuPhosForms C-N or C-O bonds, crucial for amine and ether synthesis.
Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol is a generalized procedure adaptable for the title compound based on standard conditions for similar aryl bromides.

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%).

  • Reagent Addition: Add a base, typically an aqueous solution of 2M Na₂CO₃ (3.0 eq).

  • Solvent: Add a degassed solvent system, such as a 3:1 mixture of Toluene/Ethanol or Dioxane.

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

The Selectivity Challenge: Electrophilic Aromatic Substitution (EAS)

Functionalizing the C-H bonds of the ring via EAS is more complex due to the competing directing effects of the substituents.

Prediction & Rationale: The regiochemical outcome will be dominated by the most powerful activating group, which is the 2-pyrrolidinyl substituent.

  • Primary Director: The pyrrolidinyl group strongly directs ortho and para. Its para position (C4) is blocked by bromine. Its two ortho positions are C3 and C5.

  • Secondary Effects: The aldehyde group deactivates the ring but directs meta to itself, to positions C3 and C5. The bromo group also directs ortho to itself, again to positions C3 and C5.

G cluster_workflow EAS Directing Effects Analysis start This compound sub1 Pyrrolidinyl (+R, Strong Activator) Directs to C3, C5 start->sub1 sub2 Aldehyde (-R, -I, Deactivator) Directs to C3, C5 start->sub2 sub3 Bromo (-I, +R, Deactivator) Directs to C3, C5 start->sub3 analysis Cooperative Direction sub1->analysis sub2->analysis sub3->analysis outcome Predicted Major Product: Substitution at C5 analysis->outcome

Caption: Logical flow for predicting the major EAS product.

An Alternative Route: Directed ortho-Metalation (DoM) for C3 Functionalization

For chemists seeking to selectively functionalize the C3 position, EAS is not an ideal strategy. Directed ortho-metalation provides a powerful and highly regioselective alternative.

Causality: In this reaction, a strong organolithium base (like n-BuLi or LDA) coordinates to a Lewis basic functional group, known as a directed metalation group (DMG). This coordination delivers the base to the adjacent ortho proton, which is then abstracted to form a stabilized aryllithium species. The aldehyde group, while susceptible to attack by organolithiums, can function as a DMG, especially when protected in situ or when using specific hindered bases at low temperatures. This process would selectively deprotonate the C3 position. The resulting aryllithium can then be quenched with a wide variety of electrophiles.

Comparison with EAS:

  • EAS: Targets the electronically richest C-H bond (C5).

  • DoM: Targets the C-H bond ortho to the directing group (C3).

This orthogonality makes DoM a complementary and indispensable strategy for achieving full control over the molecule's functionalization.

Experimental Protocol: Representative Directed ortho-Metalation
  • Setup: In a flame-dried, multi-necked flask under argon at -78 °C, dissolve this compound (1.0 eq) in anhydrous THF.

  • Deprotonation: Slowly add a strong base such as LDA (1.1 eq, freshly prepared or commercial solution) dropwise, maintaining the temperature at -78 °C. Stir the resulting solution for 1-2 hours.

  • Quenching: Add a suitable electrophile (e.g., TMSCl, I₂, DMF, alkyl halides) (1.2 eq) and stir for an additional 1-3 hours at -78 °C.

  • Work-up: Allow the reaction to warm slowly to room temperature. Quench carefully by adding a saturated aqueous solution of NH₄Cl.

  • Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the product via column chromatography.

The Unlikely Pathway: Nucleophilic Aromatic Substitution (SNAr)

While the molecule possesses a leaving group (bromine), its displacement via a classical SNAr mechanism is predicted to be highly unfavorable.

Rationale: The addition-elimination mechanism of SNAr requires the formation of a negatively charged intermediate (a Meisenheimer complex).[3] This intermediate is stabilized by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.[2][8]

In our substrate, the situation is the opposite:

  • The powerful electron-donating pyrrolidinyl group is ortho to the C-Br bond's position (if we consider the C4 position relative to C1), which would severely destabilize the negative charge required for the Meisenheimer complex.

  • The aldehyde group is meta to the bromine, and therefore cannot provide resonance stabilization to the intermediate.[8]

Summary and Outlook

This compound is a scaffold where regioselectivity is not a matter of chance, but a direct consequence of choosing the right chemical tool for the job.

  • For C4 functionalization: Metal-catalyzed cross-coupling is the undisputed method of choice, offering reliability, high yields, and broad scope.

  • For C5 functionalization: Electrophilic aromatic substitution is the most probable pathway, driven by the powerful activating effect of the amine.

  • For C3 functionalization: Directed ortho-metalation offers a precise and selective route that is orthogonal to EAS.

By understanding the underlying electronic principles and selecting a reaction class that targets the desired position, researchers can strategically and efficiently build molecular complexity from this valuable intermediate.

References

  • Al-Masri, O. A., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(1), 648-660. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link]

  • LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. Available at: [Link]

  • LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Gao, C., et al. (2020). Tandem site-selective bromination and highly regioselective Heck reaction of N-allyl enaminones: chemodivergent synthesis of polysubstituted pyrroles and pyridines. Organic Chemistry Frontiers, 7(22), 3694-3699. Available at: [Link]

  • Penn State Behrend. (2011). 2011 Abstract Book. Retrieved from [Link]

  • Gein, V. L., et al. (2004). Two Directions of the Reaction of 4-Bromobenzaldehyde with Substituted Acetophenones and Urea. Chemistry of Heterocyclic Compounds, 40(2), 229-238. Available at: [Link]

  • Nájera, C., & Sansano, J. M. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5038-5059. Available at: [Link]

  • Köcher, S., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2837-2851. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.